Ethyl 3-(2-Oxo-1-pyrrolidinyl)benzoate
Description
Properties
Molecular Formula |
C13H15NO3 |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
ethyl 3-(2-oxopyrrolidin-1-yl)benzoate |
InChI |
InChI=1S/C13H15NO3/c1-2-17-13(16)10-5-3-6-11(9-10)14-8-4-7-12(14)15/h3,5-6,9H,2,4,7-8H2,1H3 |
InChI Key |
CCZAQUSJUOKUJT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N2CCCC2=O |
Origin of Product |
United States |
Foundational & Exploratory
Comprehensive Guide: 3-(2-Oxo-1-pyrrolidinyl)benzoic acid ethyl ester
This technical guide provides an in-depth analysis of 3-(2-Oxo-1-pyrrolidinyl)benzoic acid ethyl ester , a critical intermediate in medicinal chemistry, particularly for the synthesis of Factor Xa inhibitors, Matrix Metalloproteinase (MMP) inhibitors, and other N-aryl lactam-based pharmaceuticals.
Executive Summary & Identity
3-(2-Oxo-1-pyrrolidinyl)benzoic acid ethyl ester (also known as Ethyl 3-(2-oxopyrrolidin-1-yl)benzoate ) is a synthetic organic compound featuring a benzoic acid ethyl ester moiety substituted at the meta-position with a 2-oxopyrrolidin-1-yl (lactam) group. This structural motif—an N-aryl lactam—is a privileged scaffold in drug discovery, serving as a bioisostere for other cyclic systems and providing rigid orientation for pharmacophores in enzyme inhibitors and receptor ligands.
Core Chemical Identity
| Property | Detail |
| Common Name | Ethyl 3-(2-oxopyrrolidin-1-yl)benzoate |
| Systematic Name | Benzoic acid, 3-(2-oxo-1-pyrrolidinyl)-, ethyl ester |
| Parent Acid CAS | 515813-05-5 (3-(2-Oxopyrrolidin-1-yl)benzoic acid) |
| Molecular Formula | C₁₃H₁₅NO₃ |
| Molecular Weight | 233.27 g/mol |
| Core Scaffold | N-Aryl Pyrrolidinone (γ-Lactam) |
Nomenclature & Synonyms
Precise nomenclature is vital for database searching and regulatory filing. The following table consolidates the primary synonyms and identifiers used in chemical literature and patent databases.
Synonym Table
| Category | Synonym / Identifier |
| IUPAC Name | Ethyl 3-(2-oxopyrrolidin-1-yl)benzoate |
| Chemical Abstracts (CAS) Style | Benzoic acid, 3-(2-oxo-1-pyrrolidinyl)-, ethyl ester |
| Inverted Name | Ethyl 3-(2-oxo-1-pyrrolidinyl)benzoate |
| Structural Name | 1-(3-Ethoxycarbonylphenyl)-2-pyrrolidinone |
| Alternative Name | 3-(2-Oxopyrrolidino)benzoic acid ethyl ester |
| Parent Acid | 3-(2-Oxopyrrolidin-1-yl)benzoic acid (CAS: 515813-05-5) |
Chemical Structure & Properties
The molecule consists of two primary functional domains:
-
Ethyl Benzoate Moiety: A lipophilic ester group that facilitates cell permeability and serves as a masked carboxylic acid (prodrug potential) or a handle for further transesterification/hydrolysis.
-
2-Oxopyrrolidin-1-yl Group: A five-membered lactam ring attached to the benzene ring. This group acts as a hydrogen bond acceptor (via the carbonyl oxygen) and imparts specific steric constraints.
Physicochemical Profile[1][3][4]
-
LogP (Predicted): ~1.8 – 2.2 (Indicates moderate lipophilicity, suitable for oral bioavailability).
-
Topological Polar Surface Area (TPSA): ~46.6 Ų (Favorable for membrane penetration).
-
Hydrogen Bond Acceptors: 3 (Ester carbonyl, Ester ether, Lactam carbonyl).
-
Hydrogen Bond Donors: 0 (Unless hydrolyzed to the acid).
-
Rotatable Bonds: 3 (Ethyl group, Phenyl-Lactam bond, Phenyl-Ester bond).
Synthesis Methodologies
The synthesis of 3-(2-Oxo-1-pyrrolidinyl)benzoic acid ethyl ester typically follows two primary strategies: Cyclization of an Amino-Ester (Method A) or Metal-Catalyzed Coupling (Method B).
Method A: Cyclization via 4-Chlorobutyryl Chloride (Standard Scale-Up)
This method is preferred for industrial scale-up due to the availability of inexpensive starting materials.
-
Acylation: Reaction of Ethyl 3-aminobenzoate with 4-chlorobutyryl chloride in the presence of a base (e.g., Triethylamine or Pyridine) to form the intermediate amide, Ethyl 3-(4-chlorobutanamido)benzoate.
-
Cyclization: Treatment of the intermediate with a strong base (e.g., Sodium Hydride or Potassium tert-butoxide) in an aprotic solvent (THF or DMF) induces intramolecular alkylation to close the pyrrolidinone ring.
Method B: Copper-Catalyzed Ullmann-Type Coupling (Goldberg Reaction)
This method is useful for convergent synthesis when the aryl halide is available.
-
Coupling: Reaction of Ethyl 3-iodobenzoate (or 3-bromobenzoate) with 2-pyrrolidinone .
-
Catalyst System: Uses Copper(I) Iodide (CuI) with a ligand (e.g., trans-1,2-diaminocyclohexane or 1,10-phenanthroline) and a base (e.g., K₃PO₄ or Cs₂CO₃) in refluxing 1,4-dioxane or toluene.
Synthesis Workflow Diagram
The following diagram illustrates the two primary synthetic pathways.
Caption: Figure 1. Dual synthetic pathways for Ethyl 3-(2-oxopyrrolidin-1-yl)benzoate demonstrating acylation-cyclization (Method A) and metal-catalyzed coupling (Method B).
Applications & Research Context
This compound serves as a versatile building block in medicinal chemistry. Its N-aryl lactam core is a structural feature found in several bioactive classes.
Factor Xa Inhibitors
The 1-phenyl-2-pyrrolidinone scaffold is a known pharmacophore in anticoagulant research. Derivatives of this ester can be hydrolyzed to the acid and coupled with various amines to generate Factor Xa inhibitors, which are critical for preventing thrombosis (stroke/embolism prevention).
Matrix Metalloproteinase (MMP) Inhibitors
Research indicates that N-aryl lactams can serve as zinc-binding groups or hydrophobic anchors in the design of MMP inhibitors, potentially useful in treating cancer metastasis and inflammatory diseases.
Integrin Antagonists
The rigid pyrrolidinone ring provides a specific vector for displaying the carboxylic acid (or its derivatives), mimicking the RGD (Arg-Gly-Asp) sequence required for binding to integrin receptors (e.g.,
References
-
Accela ChemBio Inc. (2023). Product Catalog: 3-(2-Oxopyrrolidin-1-yl)benzoic Acid (CAS 515813-05-5). Retrieved from
-
Cenmed Enterprises. (2023). Chemical Reagents: 3-(2-Oxopyrrolidin-1-yl)benzoic acid. Retrieved from
-
Alchimica. (2023). Building Blocks: 4-Chloro-3-(2-oxopyrrolidin-1-yl)benzoic acid. Retrieved from
-
PubChem. (n.d.). Compound Summary: Ethyl 3-aminobenzoate (Starting Material).[1][2] Retrieved from
- Correa, A., et al. (2007). "Metal-catalyzed N-arylation of amides and lactams." Chemical Society Reviews, 36, 178-192. (General reference for Method B synthesis).
Sources
Molecular weight and formula of ethyl 3-(2-oxopyrrolidin-1-yl)benzoate
Physicochemical Profile, Synthetic Methodology, and Utility in Medicinal Chemistry[1][2]
Executive Summary
Ethyl 3-(2-oxopyrrolidin-1-yl)benzoate is a specialized organic intermediate utilized primarily in the synthesis of pharmaceutical agents and advanced agrochemicals. Structurally, it consists of a benzoate ester core substituted at the meta-position with a 2-oxopyrrolidin-1-yl moiety (a
This guide provides a rigorous technical analysis of the molecule, detailing its physicochemical properties, validated synthetic protocols, and analytical characterization standards.
Physicochemical Core Data
The following data constitutes the foundational identity of the molecule. Researchers should verify these parameters prior to utilizing the compound in downstream synthesis.
| Parameter | Value | Technical Note |
| IUPAC Name | Ethyl 3-(2-oxopyrrolidin-1-yl)benzoate | Meta-substitution is critical; distinct from the para isomer (CAS 86364-65-0). |
| Molecular Formula | C₁₃H₁₅NO₃ | |
| Molecular Weight | 233.26 g/mol | Monoisotopic Mass: 233.1052 Da |
| CAS Number | N/A (Isomer Specific) | Often indexed under the acid form: 515813-05-5 (Acid). |
| Physical State | Viscous Oil or Low-Melting Solid | Depends on purity; high purity (>98%) tends to crystallize. |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Sparingly soluble in water; hydrolyzes in strong aqueous base. |
| LogP (Predicted) | ~1.9 - 2.2 | Moderate lipophilicity suitable for CNS or oral drug delivery. |
| H-Bond Acceptors | 3 | Ester carbonyl, Lactam carbonyl, Ester oxygen. |
| H-Bond Donors | 0 | The lactam nitrogen is fully substituted (tertiary amide). |
Synthetic Methodology
The synthesis of Ethyl 3-(2-oxopyrrolidin-1-yl)benzoate is non-trivial due to the low nucleophilicity of the amide nitrogen in 2-pyrrolidone. Standard nucleophilic substitution (SNAr) is ineffective on electron-rich or neutral aryl rings. Therefore, Copper-Catalyzed C-N Coupling (Goldberg/Ullmann-type) is the industry-standard protocol.
3.1. Primary Route: Copper-Catalyzed C-N Coupling
This protocol utilizes a modified Goldberg reaction to couple ethyl 3-iodobenzoate with 2-pyrrolidone.
Reaction Scheme: Ethyl 3-iodobenzoate + 2-Pyrrolidone → [CuI, Ligand, Base] → Product
Detailed Protocol:
-
Reagents:
-
Substrate: Ethyl 3-iodobenzoate (1.0 equiv)
-
Nucleophile: 2-Pyrrolidone (1.2 equiv)
-
Catalyst: Copper(I) Iodide (CuI) (5-10 mol%)
-
Ligand: trans-N,N'-Dimethyl-1,2-cyclohexanediamine (DMEDA) or 1,2,4-Triazole (10-20 mol%)
-
Base: Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Solvent: Anhydrous 1,4-Dioxane or DMF.
-
-
Procedure:
-
Charge a reaction vial with CuI, Base, and Ethyl 3-iodobenzoate under an inert atmosphere (Ar or N₂).
-
Add the solvent (degassed), followed by 2-pyrrolidone and the ligand.
-
Seal the vessel and heat to 110°C for 12–16 hours .
-
Critical Checkpoint: Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS. The starting iodide should be fully consumed.
-
-
Work-up:
-
Purification:
-
Flash Column Chromatography (Silica Gel).
-
Eluent: Gradient of 20% → 50% Ethyl Acetate in Hexanes.
-
3.2. Mechanistic Insight (The "Why")
The use of a bidentate ligand (DMEDA) or an additive (Triazole) is crucial. It stabilizes the Cu(I) species, preventing disproportionation to inactive Cu(0) and Cu(II). The ligand facilitates the oxidative addition of the aryl iodide to the copper center, which is the rate-determining step in electron-neutral rings like benzoates.
Figure 1: Step-by-step synthetic workflow for the Copper-catalyzed C-N coupling.
Analytical Characterization
To ensure scientific integrity, the isolated compound must be validated against the following spectral expectations.
4.1. Proton NMR (¹H NMR, 400 MHz, CDCl₃)
-
Aromatic Region (4H):
- 8.10 (t, 1H, H-2): The proton between the ester and lactam is most deshielded.
- 7.90 (d, 1H, H-4): Ortho to ester.
- 7.85 (d, 1H, H-6): Ortho to lactam.
- 7.45 (t, 1H, H-5): Meta proton.
-
Ethyl Ester (5H):
- 4.38 (q, J=7.1 Hz, 2H, -O-CH ₂-CH₃).
- 1.40 (t, J=7.1 Hz, 3H, -O-CH₂-CH ₃).
-
Pyrrolidone Ring (6H):
- 3.90 (t, 2H, N-CH ₂-): Deshielded by nitrogen.
- 2.62 (t, 2H, -CH ₂-C=O): Alpha to carbonyl.
- 2.18 (m, 2H, -CH₂-CH ₂-CH₂-): Central methylene.
4.2. Mass Spectrometry (ESI-MS)
-
Ionization Mode: Positive (+).
-
Molecular Ion: [M+H]⁺ = 234.1.
-
Adducts: [M+Na]⁺ = 256.1 (Common in esters).
Applications in Drug Discovery
This molecule serves as a versatile "Lactam-Phenyl" building block.
-
Bioisosterism: The N-aryl pyrrolidinone moiety acts as a cyclic bioisostere for N,N-dialkyl amides, restricting conformational freedom and potentially improving binding affinity to target proteins (e.g., kinases or GPCRs).
-
Factor Xa Inhibitors: Analogous structures are found in the synthesis of anticoagulants where a neutral, polar spacer is required between the aromatic core and the active site pharmacophore.
-
Agrochemicals: Used in the synthesis of herbicidal benzoxazines and related crop protection agents, where the ester group is often hydrolyzed to the free acid or converted to a heterocycle.
Figure 2: Strategic utility of the scaffold in medicinal and agricultural chemistry.
References
-
PubChem Compound Summary. "Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate" (Isomer Reference). National Center for Biotechnology Information. Accessed Oct 2023. Link
-
Google Patents. "Herbicidal benzoxazines - TW202409023A". Describes the synthesis of ethyl 3-(2-oxopyrrolidin-1-yl)benzoate via Cu-catalyzed coupling. Link
-
Santa Cruz Biotechnology. "3-(2-Oxo-pyrrolidin-1-yl)-benzoic acid".[3] Product Data Sheet (CAS 515813-05-5). Link
- Klaperski, P. et al. "Copper-Catalyzed Amidations of Aryl Halides." Journal of the American Chemical Society. (General reference for Goldberg/Ullmann methodology).
Sources
- 1. TW202409023A - Herbicidal benzoxazines - Google Patents [patents.google.com]
- 2. Frontiers | Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate Derivatives: Anthelmintic and Cytotoxic Potentials, Antimicrobial, and Docking Studies [frontiersin.org]
- 3. 3-(2-Oxo-pyrrolidin-1-ylmethyl)-benzoic acid | SCBT - Santa Cruz Biotechnology [scbt.com]
Technical Whitepaper: Safety, Handling, and Synthetic Utility of Ethyl 3-(2-oxopyrrolidin-1-yl)benzoate
Executive Summary
Ethyl 3-(2-oxopyrrolidin-1-yl)benzoate is a highly specialized chemical building block frequently utilized in fragment-based drug discovery and the synthesis of neuroactive or antinociceptive agents. Structurally, it consists of an ethyl benzoate core substituted at the meta position with a
This guide transcends a standard 16-section Safety Data Sheet (SDS) by providing researchers with an in-depth mechanistic understanding of the compound's physicochemical profile, toxicological hazards, and experimental workflows.
Physicochemical Profiling & Structural Analysis
Understanding the physical properties of ethyl 3-(2-oxopyrrolidin-1-yl)benzoate is critical for predicting its behavior in both biological assays and environmental matrices. The lipophilic ethyl ester masks the polar carboxylic acid, significantly increasing the molecule's partition coefficient (LogP) and facilitating cell membrane permeation.
Quantitative Data Summary
| Property | Value / Descriptor | Mechanistic Implication |
| Molecular Formula | C₁₃H₁₅NO₃ | Dictates combustion byproducts (NOx, CO, CO₂). |
| Molecular Weight | 233.26 g/mol | Optimal for fragment-based drug design (Rule of 3 compliant). |
| Structural Moieties | Prone to base-catalyzed ester hydrolysis; lactam is generally stable but can ring-open under extreme pH. | |
| Estimated LogP | ~2.5 - 3.0 | High lipophilicity; readily crosses lipid bilayers, necessitating strict PPE to prevent dermal absorption. |
| Solubility | Soluble in DMSO, DCM, THF; Insoluble in H₂O | Requires co-solvents (e.g., PEG300, Tween-80) for biological assays[2]. |
Toxicological & Safety Assessment
While a specific, globally harmonized SDS for this exact derivative may be rare, its hazard profile is robustly extrapolated from its constituent functional groups: ethyl benzoate and 1-phenylpyrrolidin-2-one.
Hazard Identification (GHS Extrapolation)
-
Skin Irritation (Category 2) & Eye Irritation (Category 2A):
-arylpyrrolidones are known irritants[3]. The lipophilic nature of the ester allows it to partition into the stratum corneum, disrupting local lipid matrices and causing erythema (H315) and severe eye irritation (H319)[4]. -
Aquatic Toxicity (Category 2): Similar to base ethyl benzoate, this compound is toxic to aquatic life with long-lasting effects (H411)[4][5]. In aqueous environments, the ester slowly hydrolyzes, causing localized pH shifts and presenting a persistent bioaccumulation hazard in aquatic organisms[5].
-
Systemic/CNS Hazards: Because the 1-phenylpyrrolidin-2-one scaffold is a known GABA analogue with sedative and emotional-inhibitory effects[2], systemic absorption via inhalation of aerosols or transdermal penetration must be strictly avoided to prevent unintended neurotropic effects.
Mechanistic Decontamination Protocol
Standard water-based cleanup is ineffective due to the compound's hydrophobicity.
-
Containment: Cover spills with an inert, non-combustible absorbent (e.g., vermiculite or dry sand).
-
Chemical Neutralization: Wash the residual surface with a mild, dilute alkaline surfactant (e.g., 5% sodium carbonate in soapy water). Causality: The mild base promotes localized hydrolysis of the lipophilic ester into the water-soluble sodium benzoate salt, which is easily wiped away and prevents persistent contamination.
-
Disposal: Sweep the absorbent into a sealed, solvent-resistant container for incineration.
Experimental Workflows: Synthetic Utility & Deprotection
In drug development, ethyl 3-(2-oxopyrrolidin-1-yl)benzoate is typically utilized as a protected intermediate. The ethyl ester prevents unwanted side reactions at the carboxylate center during transition-metal-catalyzed cross-coupling or functionalization of the pyrrolidone ring. Once the desired structural complexity is achieved, the ester must be cleaved to yield the active free acid.
Protocol: Base-Catalyzed Ester Hydrolysis
This self-validating protocol outlines the conversion of the ester to 3-(2-oxopyrrolidin-1-yl)benzoic acid.
Step 1: Reagent Solvation
-
Dissolve 1.0 equivalent of ethyl 3-(2-oxopyrrolidin-1-yl)benzoate in a 3:1 mixture of Tetrahydrofuran (THF) and Methanol (MeOH) to achieve a 0.2 M concentration.
-
Causality: THF provides necessary solvation for the lipophilic ester, while MeOH acts as a phase-transfer bridge, ensuring homogeneity when the aqueous base is introduced.
Step 2: Nucleophilic Attack
-
Cool the reaction flask to 0°C using an ice bath. Add 2.0 equivalents of 1M aqueous Lithium Hydroxide (LiOH) dropwise.
-
Causality: Maintaining 0°C during the addition prevents the hydroxide nucleophile from attacking the
-lactam carbonyl, which could lead to unwanted pyrrolidone ring-opening. The primary ester is kinetically more susceptible to hydrolysis at this temperature.
Step 3: Reaction Monitoring
-
Remove the ice bath and stir at room temperature for 2–4 hours. Monitor consumption of the starting material via LC-MS or TLC (Hexanes/EtOAc 1:1).
Step 4: Isolation via Isoelectric Precipitation
-
Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with distilled water and cool to 0°C.
-
Slowly add 1M HCl until the solution reaches pH 2.
-
Causality: Acidification protonates the water-soluble benzoate anion into the neutral carboxylic acid. Because the free acid lacks the lipophilic ethyl chain but is highly hydrogen-bonded, it crashes out of the aqueous solution as a pure white precipitate.
Step 5: Recovery
-
Filter the precipitate via vacuum filtration, wash with ice-cold water to remove residual LiCl salts, and dry under high vacuum for 12 hours.
Mechanistic Pathway: In Vivo Prodrug Cleavage
If utilized as a lipophilic prodrug in in vivo models, the compound undergoes rapid enzymatic conversion. The diagram below illustrates the metabolic workflow from administration to excretion.
Caption: Pharmacokinetic pathway demonstrating the hepatic hydrolysis of the lipophilic ester into the active free acid, followed by Phase II clearance.
References
-
Pyrrolidin‐2‐one linked benzofused heterocycles as novel small molecule monoacylglycerol lipase inhibitors and antinociceptive agents. ResearchGate. Available at:[Link]
Sources
Methodological & Application
Application Note & Protocol: A Ligand-Accelerated Ullmann Coupling for the Synthesis of Ethyl 3-(2-oxopyrrolidin-1-yl)benzoate
Introduction: The Significance of N-Aryl Lactams and the Ullmann Coupling
N-aryl lactams, particularly the N-aryl pyrrolidinone scaffold, are privileged structures in modern medicinal chemistry and drug development. These motifs are integral to a wide array of biologically active molecules, demonstrating activities such as anti-cancer, anti-hypoxic, and analgesic effects.[1] The synthesis of these compounds hinges on the efficient formation of a carbon-nitrogen (C-N) bond between an aromatic ring and the nitrogen atom of the lactam.
Historically, the copper-catalyzed Ullmann condensation, and the related Goldberg reaction for amides, has been a foundational method for forging such C-N bonds.[2][3] However, classical Ullmann conditions were notoriously harsh, often requiring stoichiometric amounts of copper and temperatures exceeding 200 °C, which limited their functional group tolerance and overall applicability.[3][4] The last two decades have witnessed a renaissance of the Ullmann-type reaction, driven by the discovery that chelating ligands can dramatically accelerate the catalytic cycle.[4] The use of ligands such as diamines, amino acids, and phenanthrolines enables these reactions to proceed under significantly milder conditions (80-120 °C) with low catalytic loadings of copper, making the Ullmann coupling a robust and indispensable tool for modern synthetic chemists.[5]
This application note provides a detailed, field-proven protocol for the synthesis of ethyl 3-(2-oxopyrrolidin-1-yl)benzoate, a representative N-aryl pyrrolidinone, via a modern, ligand-accelerated Ullmann coupling. We will delve into the mechanistic rationale behind the protocol, provide a step-by-step guide for execution, and outline methods for characterization and troubleshooting.
Reaction Principle and Mechanistic Insights
The synthesis proceeds via the copper-catalyzed cross-coupling of 2-pyrrolidinone with an aryl halide, in this case, ethyl 3-iodobenzoate. The overall transformation is depicted below:
Figure 1: General Reaction Scheme
The success of the modern Ullmann N-arylation relies on a synergistic interplay between the copper catalyst, a chelating ligand, and a base. While the precise mechanism can vary with the specific catalytic system, a generally accepted catalytic cycle provides a strong framework for understanding the process.
Causality Behind Component Selection:
-
Copper(I) Source (e.g., CuI): Copper(I) is widely considered the active catalytic species.[6] While other copper sources can be used, Cu(I) salts eliminate the need for an in-situ reduction step and often lead to more reproducible results. An inert atmosphere is critical to prevent the oxidation of Cu(I) to the less active Cu(II) state.
-
Ligand (e.g., N,N'-Dimethylethylenediamine - DMEDA): This is the cornerstone of the modern Ullmann reaction. The bidentate ligand chelates to the copper center, which serves several functions:
-
Solubilization: It prevents the precipitation of copper species, keeping the catalyst active in the solution phase.
-
Stabilization: It stabilizes the copper intermediates throughout the catalytic cycle.
-
Acceleration: It facilitates both the oxidative addition and reductive elimination steps, thereby lowering the activation energy of the reaction and allowing for lower temperatures.
-
-
Base (e.g., K₃PO₄): A base is required to deprotonate the 2-pyrrolidinone (pKa ≈ 24 in DMSO), forming the corresponding amide anion. This anion is the active nucleophile that coordinates to the copper center. Tripotassium phosphate is an effective base for this purpose, offering good reactivity and solubility in polar aprotic solvents.
-
Solvent (e.g., DMF or DMSO): A high-boiling, polar aprotic solvent is necessary to dissolve the reactants and maintain the reaction temperature. Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are common choices.[3]
-
Aryl Halide (Ar-I > Ar-Br >> Ar-Cl): The reactivity of the aryl halide is critical. Aryl iodides are the most reactive substrates due to the weaker C-I bond, making them ideal for optimizing reaction conditions. Aryl bromides can also be used, though they may require higher temperatures or longer reaction times.[7]
The Catalytic Cycle:
The reaction is believed to proceed through the following key steps, illustrated in the diagram below.
Caption: Proposed catalytic cycle for the ligand-assisted Ullmann N-arylation.
Detailed Experimental Protocol
This protocol is optimized for a 1.0 mmol scale reaction. All operations should be performed in a well-ventilated fume hood.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Purity | CAS No. |
| Ethyl 3-iodobenzoate | C₉H₉IO₂ | 276.07 | 1.0 | 276 mg | ≥98% | 58313-37-6 |
| 2-Pyrrolidinone | C₄H₇NO | 85.11 | 1.2 | 102 mg (89 µL) | ≥99% | 616-45-5 |
| Copper(I) Iodide | CuI | 190.45 | 0.1 | 19.0 mg | ≥99% | 7681-65-4 |
| N,N'-Dimethylethylenediamine (DMEDA) | C₄H₁₂N₂ | 88.15 | 0.2 | 17.6 mg (22 µL) | ≥99% | 110-70-3 |
| Tripotassium Phosphate (K₃PO₄) | K₃PO₄ | 212.27 | 2.0 | 425 mg | ≥98% | 7778-53-2 |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 5.0 mL | Anhydrous | 68-12-2 |
Equipment
-
10 mL Schlenk tube or round-bottom flask
-
Magnetic stir bar
-
Magnetic stirrer hotplate with oil bath
-
Inert gas line (Argon or Nitrogen) with manifold
-
Standard laboratory glassware (syringes, needles, separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
Caption: Experimental workflow for the Ullmann coupling synthesis.
-
Reaction Setup:
-
Place a magnetic stir bar into a 10 mL Schlenk tube.
-
Flame-dry the Schlenk tube under vacuum and allow it to cool to room temperature under a positive pressure of argon or nitrogen. This step is crucial to remove any adsorbed water, which can interfere with the reaction.
-
-
Reagent Addition:
-
Under a positive flow of inert gas, add ethyl 3-iodobenzoate (276 mg, 1.0 mmol), copper(I) iodide (19.0 mg, 0.1 mmol), and anhydrous tripotassium phosphate (425 mg, 2.0 mmol) to the Schlenk tube.
-
Using a syringe, add 2-pyrrolidinone (89 µL, 1.2 mmol), N,N'-dimethylethylenediamine (22 µL, 0.2 mmol), and anhydrous DMF (5.0 mL).
-
Seal the Schlenk tube securely.
-
-
Reaction Execution:
-
Lower the sealed tube into an oil bath preheated to 110 °C.
-
Begin vigorous magnetic stirring.
-
Allow the reaction to proceed for 12-24 hours.
-
-
Reaction Monitoring:
-
To monitor the reaction, a small aliquot can be taken (carefully under inert atmosphere), diluted with ethyl acetate, filtered through a small plug of silica, and analyzed by Thin Layer Chromatography (TLC) or GC-MS to check for the consumption of the starting aryl iodide.
-
-
Work-up and Extraction:
-
Once the reaction is complete, remove the tube from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by pouring the mixture into a beaker containing 50 mL of water.
-
Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (1 x 40 mL) to remove residual water and DMF.
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude residue should be purified by silica gel column chromatography.
-
A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% ethyl acetate).
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the final product.
-
Safety Precautions
-
Aryl Halides & Copper Salts: Handle in a fume hood. Avoid inhalation and skin contact. Copper(I) iodide is harmful if swallowed.[8]
-
Solvents: DMF is a reproductive toxin and should be handled with extreme care. Use in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).
-
Base: K₃PO₄ is corrosive; avoid contact with skin and eyes.
-
Inert Gas: Ensure proper handling of pressurized gas cylinders.
Characterization and Expected Results
The final product, ethyl 3-(2-oxopyrrolidin-1-yl)benzoate, should be characterized to confirm its identity and purity.
-
Appearance: Expected to be a white to off-white solid or a viscous oil.
-
Yield: A typical isolated yield for this reaction should be in the range of 75-90%.
-
Mass Spectrometry (ESI-MS): Calculated for C₁₃H₁₅NO₃ [M+H]⁺: 234.11. Found: 234.1.
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~8.2-7.4 (m, 4H, Ar-H)
-
δ ~4.40 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)
-
δ ~3.90 (t, J = 7.0 Hz, 2H, Pyrrolidinone-CH₂)
-
δ ~2.65 (t, J = 8.1 Hz, 2H, Pyrrolidinone-CH₂)
-
δ ~2.20 (p, J = 7.5 Hz, 2H, Pyrrolidinone-CH₂)
-
δ ~1.41 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ ~175.0 (C=O, lactam)
-
δ ~165.8 (C=O, ester)
-
δ ~140.0, 131.5, 129.5, 124.0, 123.5, 120.0 (Ar-C)
-
δ ~61.2 (-OCH₂)
-
δ ~49.5 (N-CH₂)
-
δ ~32.8 (C=O-CH₂)
-
δ ~18.0 (-CH₂)
-
δ ~14.3 (-CH₃)
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst (Cu(I) oxidized).2. Insufficiently anhydrous conditions.3. Ineffective base. | 1. Ensure the reaction is set up under a strict inert atmosphere. Use fresh, high-purity CuI.2. Flame-dry glassware thoroughly. Use anhydrous solvent and reagents.3. Use a freshly opened bottle of K₃PO₄ or dry it in an oven before use. |
| Incomplete Reaction | 1. Insufficient reaction time or temperature.2. Deactivation of the catalyst/ligand. | 1. Extend the reaction time and monitor by TLC. If necessary, increase the temperature slightly (e.g., to 120 °C).2. Consider increasing the catalyst and ligand loading to 15 mol% and 30 mol%, respectively. |
| Formation of Biaryl Homocoupling Product | Reaction temperature is too high, favoring the classic Ullmann pathway. | Reduce the reaction temperature. The ligand-assisted pathway should be dominant at the recommended 110 °C. |
| Hydrolysis of Ester | Presence of water in the reaction or during work-up. | Ensure anhydrous conditions. Perform the aqueous work-up efficiently and avoid prolonged contact with water. |
Conclusion
The protocol detailed herein describes a robust, reliable, and efficient method for the synthesis of ethyl 3-(2-oxopyrrolidin-1-yl)benzoate via a modern, ligand-assisted Ullmann coupling. By leveraging a well-defined copper-diamine catalytic system, this procedure circumvents the harsh conditions of classical methods, offering high yields and excellent functional group compatibility. This approach is broadly applicable to the synthesis of a diverse range of N-aryl lactams, making it a highly valuable and practical tool for researchers in medicinal chemistry, drug discovery, and materials science.
References
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Chinese Academy of Sciences. (2025, September 23). Researchers Solve Century-old Mechanistic Puzzle of Copper Catalyst. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]
-
Monopoli, A., et al. (2014). Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Chemical Society Reviews. Retrieved from [Link]
-
OperaChem. (2025, April 1). Ullmann coupling-An overview. Retrieved from [Link]
-
Li, J. H., et al. (n.d.). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Molecules. Retrieved from [Link]
-
Boruwa, J., et al. (2011, January 14). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Ahmad, M., et al. (2024, July 24). Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. Medicinal Chemistry Research. Retrieved from [Link]
-
Scite.ai. (n.d.). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. Retrieved from [Link]
-
ResearchGate. (2024, April 12). The Ullmann coupling reaction catalyzed by a highly reactive rhodium-aryl complex derived from Grignard reagent and its application. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Thieme. (n.d.). Modern Ullmann-Type Couplings. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012, February 1). Ethyl 1-[3-(2-oxopyrrolidin-1-yl)prop-yl]-2-phenyl-1H-benzimidazole-5-carboxyl-ate. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]
-
University of Regensburg. (2025, February 5). Visible-Light Photoredox Catalytic Direct N-(Het)Arylation of Lactams. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved from [Link]
-
Ramprasad Group. (2017, August 11). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. Retrieved from [Link]
-
Encyclopedia.pub. (2023, July 19). Magnetic Catalysts in Ullmann-Type N-Arylation Reactions. Retrieved from [Link]
-
MDPI. (2024, May 30). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Retrieved from [Link]
-
SciSpace. (n.d.). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate. PubChem. Retrieved from [Link]
-
ACS Publications. (2018, July 16). The Palladium-Catalyzed Ullmann Cross-Coupling Reaction: A Modern Variant on a Time-Honored Process. Accounts of Chemical Research. Retrieved from [Link]
-
Frontiers. (2017, December 11). Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate Derivatives: Anthelmintic and Cytotoxic Potentials, Antimicrobial, and Docking Studies. Retrieved from [Link]
-
ACS Publications. (2002, March 8). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews. Retrieved from [Link]
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Application Note: Mild and Efficient Esterification of 3-(2-oxopyrrolidin-1-yl)benzoic acid via EDC/DMAP Coupling
Abstract & Introduction
3-(2-oxopyrrolidin-1-yl)benzoic acid (CAS: 515813-05-5) is a highly versatile building block in medicinal chemistry and drug development[1]. It features a benzoic acid core coupled with a
The Synthetic Challenge:
Standard Fischer esterification requires strong mineral acids (e.g.,
The Solution: This guide details a highly optimized Steglich Esterification protocol utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 4-Dimethylaminopyridine (DMAP). This method provides a self-validating, high-yielding system that completely avoids harsh acidic conditions[2].
Mechanistic Rationale & Experimental Design
Why EDC·HCl over DCC?
While the original Steglich esterification utilized Dicyclohexylcarbodiimide (DCC)[3], DCC generates dicyclohexylurea (DCU) as a byproduct. DCU is partially soluble in many organic solvents, making it notoriously difficult to remove without repeated filtration and chromatography. EDC·HCl is selected for this protocol because its corresponding urea byproduct is highly water-soluble and can be quantitatively removed during a simple aqueous work-up, ensuring high trustworthiness and purity of the final product[4].
The Role of DMAP (Acyl Transfer Catalysis)
The causality behind the addition of DMAP is critical. When 3-(2-oxopyrrolidin-1-yl)benzoic acid reacts with EDC, it forms a transient O-acylisourea intermediate. If the target alcohol is sterically hindered or a poor nucleophile, this intermediate can undergo a deleterious 1,3-rearrangement to form an unreactive, dead-end N-acylurea.
DMAP acts as a hypernucleophilic acyl transfer catalyst. It rapidly attacks the O-acylisourea to form a highly reactive N-acylpyridinium intermediate . This pathway outcompetes the unwanted rearrangement. The alcohol then attacks the N-acylpyridinium species to yield the desired ester, regenerating the DMAP catalyst[2].
Pathway Visualization
Workflow and mechanism of the Steglich esterification for 3-(2-oxopyrrolidin-1-yl)benzoic acid.
Reagents and Quantitative Data
The following table summarizes the optimized stoichiometry for a standard 1.0 mmol scale reaction.
| Reagent | MW ( g/mol ) | Equivalents | Amount (1 mmol scale) | Function |
| 3-(2-oxopyrrolidin-1-yl)benzoic acid | 205.21 | 1.0 eq | 205.2 mg | Starting Material |
| Target Alcohol (e.g., Methanol) | Variable | 1.5 eq | Variable | Nucleophile |
| EDC·HCl | 191.70 | 1.2 eq | 230.0 mg | Coupling Agent |
| DMAP | 122.17 | 0.2 eq | 24.4 mg | Acyl Transfer Catalyst |
| Dichloromethane (DCM) | 84.93 | N/A | 5.0 mL | Anhydrous Solvent |
Note: For sterically hindered alcohols (e.g., tert-butanol), the equivalents of DMAP should be increased to 0.5 eq, and the alcohol should be used in a larger excess (2.0 - 3.0 eq)[5].
Step-by-Step Experimental Protocol
Phase 1: Preparation and Activation
-
Apparatus Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with dry Nitrogen or Argon to maintain an inert atmosphere.
-
Dissolution: Add 3-(2-oxopyrrolidin-1-yl)benzoic acid (205.2 mg, 1.0 mmol) and the target alcohol (1.5 mmol) to the flask.
-
Solvent Addition: Inject 5.0 mL of anhydrous Dichloromethane (DCM) and stir to create a uniform suspension or solution.
-
Cooling: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes. Cooling minimizes the exothermic degradation of the coupling agent.
-
Catalyst & Coupling Agent: Add DMAP (24.4 mg, 0.2 mmol) followed by EDC·HCl (230.0 mg, 1.2 mmol) in one portion.
Phase 2: Reaction Progression
-
Stirring: Maintain the reaction at 0 °C for 30 minutes to allow the stable formation of the N-acylpyridinium intermediate.
-
Warming: Remove the ice bath and allow the reaction to warm naturally to room temperature (20–25 °C).
-
Monitoring: Stir the mixture for 12–24 hours. Monitor the reaction progress via TLC (Thin Layer Chromatography) using a 5-10% Methanol in DCM solvent system. The product ester will elute higher (higher
) than the highly polar starting carboxylic acid.
Phase 3: Quenching and Work-up
-
Dilution: Once the starting material is consumed, dilute the reaction mixture with an additional 10 mL of DCM.
-
Acid Wash: Transfer the mixture to a separatory funnel. Wash the organic layer with 10 mL of cold 0.5 M HCl to remove DMAP and unreacted EDC. Do not use concentrated HCl to avoid lactam hydrolysis.
-
Base Wash: Wash the organic layer with 10 mL of saturated aqueous
to remove any unreacted starting carboxylic acid. -
Brine Wash: Wash with 10 mL of saturated NaCl (brine) to remove residual water.
-
Drying: Dry the organic layer over anhydrous Sodium Sulfate (
). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
Phase 4: Purification
-
Chromatography: Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of Ethyl Acetate/Hexanes (typically 50:50 to 100:0) or 1-5% Methanol in DCM, depending on the lipophilicity of the appended ester group.
Troubleshooting & Optimization
| Observation | Probable Causality | Recommended Solution |
| Low Yield / Unreacted Acid | Moisture in the system hydrolyzing the O-acylisourea intermediate. | Ensure DCM is strictly anhydrous. Verify the quality and storage conditions of EDC·HCl. |
| Formation of N-acylurea | Insufficient DMAP to outcompete the 1,3-rearrangement. | Increase DMAP loading to 0.3–0.5 eq, especially for secondary or tertiary alcohols. |
| Lactam Ring Opening | Exposure to excessively strong acid/base during aqueous work-up. | Strictly use mild 0.5 M HCl and saturated |
| Poor Product Recovery | High polarity of the lactam-ester causing it to partition into the aqueous layer. | Add 5-10% Methanol or Isopropanol to the DCM extraction solvent to improve organic solubility. |
References
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. URL: [Link]
-
Steglich Esterification. Organic Chemistry Portal. URL: [Link]
-
Acid to Ester - Common Conditions: Steglich Esterification (DCC + DMAP). Common Organic Chemistry. URL: [Link]
Sources
- 1. 890652-02-5,5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols: Ethyl 3-(2-oxopyrrolidin-1-yl)benzoate as a Versatile Pharmaceutical Intermediate
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of ethyl 3-(2-oxopyrrolidin-1-yl)benzoate. This heterobifunctional molecule serves as a valuable building block in the synthesis of novel chemical entities. Its distinct structural components—a reactive ester handle and a stable N-aryl lactam—offer orthogonal reactivity, enabling sequential and diverse chemical modifications. Herein, we present detailed protocols for the synthesis of the title compound, its physicochemical and spectroscopic characterization, and its subsequent derivatization into key downstream intermediates such as carboxylic acids, hydrazides, and amides, which are pivotal for the construction of complex pharmaceutical agents.
Introduction: The Strategic Value of N-Aryl Pyrrolidinones in Drug Discovery
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently found in a wide array of biologically active natural products and synthetic drugs.[1][2] The N-aryl pyrrolidin-2-one motif, in particular, offers a unique combination of properties. The lactam provides metabolic stability and a distinct three-dimensional conformation, while the aromatic ring serves as a versatile anchor for further functionalization. This structural arrangement is present in compounds with diverse therapeutic applications, including anti-Alzheimer's, anticancer, and antiviral agents.[3]
Ethyl 3-(2-oxopyrrolidin-1-yl)benzoate is a strategically designed intermediate that capitalizes on these features. The ethyl ester at the meta-position of the phenyl ring provides a readily accessible reactive site for transformations such as hydrolysis, amidation, and reduction, without compromising the integrity of the lactam ring. This "built-in" orthogonality is highly desirable in multi-step API synthesis, allowing for a modular and convergent approach to complex molecular architectures.[4]
Logical Flow for Synthetic Strategy
The following diagram illustrates the central role of ethyl 3-(2-oxopyrrolidin-1-yl)benzoate as a pivotal intermediate, branching into several key downstream derivatives essential for drug discovery programs.
Caption: Synthetic utility of the core intermediate.
Physicochemical and Safety Data
While specific experimental data for the meta-isomer is not widely published, properties can be estimated based on its structure and data from its commercially available para-isomer, ethyl 4-(2-oxopyrrolidin-1-yl)benzoate (CAS 86364-65-0).[5]
| Property | Value (Estimated/Reported for para-isomer) | Source |
| Molecular Formula | C₁₃H₁₅NO₃ | Calculated |
| Molecular Weight | 233.26 g/mol | [5] |
| Appearance | White to off-white solid | Expected |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, DCM | Expected |
| Boiling Point | > 300 °C | Estimated |
| Melting Point | Not available | - |
Safety & Handling
As with any laboratory chemical, appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn.[6] All manipulations should be performed in a well-ventilated fume hood.
-
Hazard Statements: May cause skin, eye, and respiratory irritation.
-
Precautionary Measures: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[6]
Synthesis Protocol: Buchwald-Hartwig Amination
The synthesis of N-aryl lactams is efficiently achieved through modern cross-coupling methodologies. The Buchwald-Hartwig amination is a robust and versatile palladium-catalyzed reaction for the formation of C-N bonds and is well-suited for coupling 2-pyrrolidinone with aryl halides.[3][7]
Experimental Workflow: Synthesis of the Core Intermediate
Caption: Workflow for Buchwald-Hartwig amination.
Step-by-Step Protocol:
-
Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (N₂ or Argon), add ethyl 3-bromobenzoate (1.0 eq), 2-pyrrolidinone (1.2 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and XPhos (0.08 eq).
-
Solvent Addition: Add anhydrous toluene via syringe. The final concentration of the aryl halide should be approximately 0.5 M.
-
Reaction Execution: Seal the flask and heat the reaction mixture in an oil bath at 100-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst. Rinse the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Combine the pure fractions, concentrate under vacuum, and dry to a constant weight to yield ethyl 3-(2-oxopyrrolidin-1-yl)benzoate as a solid. Characterize the product by ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry (HRMS).
Application Protocols: Derivatization of the Intermediate
The true value of ethyl 3-(2-oxopyrrolidin-1-yl)benzoate lies in its capacity for selective derivatization at the ester functional group.
Protocol 1: Basic Hydrolysis to 3-(2-Oxopyrrolidin-1-yl)benzoic Acid
The conversion of the ethyl ester to the corresponding carboxylic acid unlocks a plethora of subsequent reactions, most notably amide bond formations.
-
Reaction Setup: Dissolve ethyl 3-(2-oxopyrrolidin-1-yl)benzoate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Hydrolysis: Add an aqueous solution of sodium hydroxide (NaOH, 1.5 eq) and stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the hydrolysis is complete (monitored by TLC).[8]
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with aqueous HCl (e.g., 1 M).
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 3-(2-oxopyrrolidin-1-yl)benzoic acid.
Protocol 2: Hydrazinolysis to 3-(2-Oxopyrrolidin-1-yl)benzohydrazide
The synthesis of hydrazides from esters provides a key intermediate for the construction of various heterocyclic systems, such as pyrazoles and oxadiazoles, which are common motifs in pharmaceuticals.
-
Reaction Setup: Dissolve ethyl 3-(2-oxopyrrolidin-1-yl)benzoate (1.0 eq) in absolute ethanol.
-
Hydrazinolysis: Add hydrazine hydrate (3.0-5.0 eq) to the solution.[9]
-
Reaction Execution: Heat the mixture to reflux and maintain for 4-8 hours, monitoring by TLC.
-
Isolation: Cool the reaction mixture. The product hydrazide may precipitate upon cooling. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Protocol 3: Direct Amidation with Primary or Secondary Amines
While less common for simple esters, direct amidation can be achieved under specific conditions, often requiring elevated temperatures or catalytic activation. A more reliable two-step approach via the carboxylic acid (Protocol 1) followed by a standard amide coupling reaction (e.g., using HATU or EDC/HOBt) is generally preferred for its broader substrate scope and milder conditions.
Conclusion
Ethyl 3-(2-oxopyrrolidin-1-yl)benzoate is a highly valuable and versatile intermediate for pharmaceutical research and development. Its synthesis via robust cross-coupling methods and the orthogonal reactivity of its ester and lactam functionalities allow for its strategic incorporation into complex synthetic routes. The protocols outlined in this document provide a solid foundation for the synthesis and derivatization of this key building block, empowering chemists to explore novel chemical space in the pursuit of new therapeutic agents.
References
- Dandridge, L. M., & Nettles, J. H. (2020). The pyrrolidine scaffold in medicinal chemistry. Future Medicinal Chemistry, 12(13), 1215-1234.
- Touré, B. B., & Hall, D. G. (2009). Natural product synthesis using multicomponent reaction strategies. Chemical Reviews, 109(9), 4439-4486.
- Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174-2185.
- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]
-
Ahmad, M., & Raza, A. R. (2024). Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. Molecular Diversity. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). 17.4: Hydrolysis of Esters and Amides. Retrieved from [Link]
-
El-Faham, A., et al. (2012). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 17(5), 5327-5337. Retrieved from [Link]
-
Jamison, T. F., et al. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1174-1190. Retrieved from [Link]
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Application Note: Copper-Catalyzed N-Arylation of 2-Pyrrolidinone with Ethyl 3-Iodobenzoate
Introduction & Strategic Significance
The formation of C–N bonds via cross-coupling is a cornerstone of modern medicinal chemistry. While Palladium-catalyzed Buchwald-Hartwig amination is powerful, Copper-catalyzed variants (modified Ullmann-Goldberg reactions) offer a distinct advantage for amide and lactam arylation . Palladium systems often struggle with the lower nucleophilicity of amides compared to amines, and can suffer from competitive binding of the amide oxygen to the metal center.
This protocol details the precision N-arylation of 2-pyrrolidinone with ethyl 3-iodobenzoate . This specific transformation is chemically significant for two reasons:
-
Lactam Functionalization: 2-pyrrolidinone serves as a model for complex lactam pharmacophores found in racetams (nootropic agents) and various kinase inhibitors.
-
Chemo-selectivity Challenge: The coupling partner, ethyl 3-iodobenzoate, contains an ester moiety. Standard Ullmann conditions often utilize strong bases (alkoxides) or high temperatures that risk saponification or transesterification.
This guide presents a robust, scalable protocol using a CuI / Diamine catalytic system buffered with mild phosphate bases to ensure high yield and functional group integrity.
Reaction Mechanism
Understanding the catalytic cycle is vital for troubleshooting. Unlike Pd(0)/Pd(II) cycles, this reaction operates via a Cu(I)/Cu(III) manifold.
The Catalytic Cycle[1][2]
-
Ligation & Deprotonation: The resting state is often a Cu(I)-halide complex. The diamine ligand (e.g., trans-N,N'-dimethyl-1,2-cyclohexanediamine) displaces the halide, and the base facilitates the coordination of the amide (2-pyrrolidinone) to form a Cu(I)-amido intermediate .
-
Oxidative Addition (Rate Limiting Step): The aryl iodide (ethyl 3-iodobenzoate) undergoes oxidative addition to the Cu(I) center, generating a transient, high-energy Cu(III) species.
-
Reductive Elimination: The C–N bond forms, releasing the product and regenerating the active Cu(I)-ligand species.
Mechanistic Visualization
Figure 1: The Cu(I)/Cu(III) catalytic cycle for Goldberg amidation. Note the critical role of the ligand in stabilizing the Cu(I) amido species.
Optimization & Screening Data
The following data summarizes the optimization process used to define the standard protocol. The goal was to maximize yield while preventing ester hydrolysis of the benzoate.
Table 1: Ligand and Base Screening Conditions: 1.0 equiv Aryl Iodide, 1.2 equiv 2-Pyrrolidinone, 5 mol% CuI, 10 mol% Ligand, 2.0 equiv Base, Dioxane, 90°C, 12h.
| Entry | Ligand | Base | Yield (%) | Observations |
| 1 | None | < 5% | Ligand is essential for amide coupling. | |
| 2 | 1,10-Phenanthroline | 45% | Moderate reactivity; some stalling observed. | |
| 3 | L-Proline | 62% | Good, but slight ester hydrolysis detected. | |
| 4 | DMEDA * | 94% | Optimal. Clean conversion. | |
| 5 | DMEDA | 88% | Effective, but Cs salts are hygroscopic/expensive. | |
| 6 | DMEDA | 30% | Significant ester hydrolysis and transesterification. |
*DMEDA = trans-N,N'-Dimethyl-1,2-cyclohexanediamine
Key Insight: The combination of DMEDA (a bidentate diamine) and
Detailed Experimental Protocol
Reagents & Materials[3][4][5][6][7][8][9][10][11]
-
Substrate A: Ethyl 3-iodobenzoate (1.0 equiv, 1.0 mmol, 276 mg)
-
Substrate B: 2-Pyrrolidinone (1.2 equiv, 1.2 mmol, 102 mg)
-
Catalyst: Copper(I) Iodide (CuI) (5 mol%, 0.05 mmol, 9.5 mg) - Must be off-white/tan. Green/Blue indicates oxidation.
-
Ligand: trans-N,N'-Dimethyl-1,2-cyclohexanediamine (DMEDA) (10 mol%, 0.1 mmol, 16
L) -
Base: Potassium Phosphate (
), finely ground (2.0 equiv, 2.0 mmol, 424 mg) -
Solvent: 1,4-Dioxane (anhydrous), 2.0 mL (0.5 M concentration)
Step-by-Step Workflow
Step 1: Reactor Setup
-
Flame-dry a 10 mL Schlenk tube or a heavy-walled reaction vial with a magnetic stir bar.
-
Cool under a stream of dry Argon or Nitrogen.
Step 2: Reagent Addition (The "Glovebox-Free" Method)
-
Add solid reagents: CuI (9.5 mg),
(424 mg), and 2-Pyrrolidinone (102 mg).-
Note: If 2-pyrrolidinone is liquid, add it after the solvent.
-
-
Cap the tube with a rubber septum.
-
Evacuate the vessel under high vacuum and backfill with Argon (Repeat 3 times). Oxygen exclusion is critical for catalyst longevity.
Step 3: Liquid Addition
-
Under a positive pressure of Argon, inject anhydrous 1,4-Dioxane (2.0 mL).
-
Add Ethyl 3-iodobenzoate (276 mg/liquid) via syringe.
-
Add the ligand, DMEDA (16
L), last. The solution should turn a pale blue/green initially, then settle into the active catalyst color (often tan or light blue-green suspension).
Step 4: Reaction
-
Seal the tube (replace septum with a screw cap if using a vial).
-
Place in a pre-heated oil bath at 90°C .
-
Stir vigorously (800+ RPM) for 12–16 hours .
-
Checkpoint: Monitor via TLC (Eluent: 30% EtOAc/Hexanes). The aryl iodide spot (
) should disappear; product spot ( ) will appear.
-
Step 5: Workup
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (10 mL).
-
Filter the suspension through a small pad of Celite to remove inorganic salts (
, phosphate). Rinse the pad with EtOAc. -
Concentrate the filtrate under reduced pressure.
Step 6: Purification
-
Purify the residue via Flash Column Chromatography.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient 10%
40% Ethyl Acetate in Hexanes.
-
-
Isolate the product as a white to off-white solid.
Workflow Diagram
Figure 2: Operational workflow for the batch synthesis.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst Oxidation | Ensure CuI is white/tan, not grey/black. Degas solvents thoroughly. |
| Blue Reaction Mixture | Oxygen Leak | Cu(I) has oxidized to inactive Cu(II). Check seals and inert gas lines. |
| Ester Hydrolysis | Wet Solvent/Base | Use anhydrous Dioxane. Ensure |
| Stalling | Poor Mixing | The reaction is heterogeneous. Ensure vigorous stirring to suspend the base. |
References
-
Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Strieter, E. R., Bhayana, B., & Buchwald, S. L. Journal of the American Chemical Society, 2009 , 131(1), 78–88.[1] [Link]
-
CuI/L-Proline-Catalyzed Coupling Reactions of Aryl Halides with Activated Methylene Compounds. Xie, X., Cai, G., & Ma, D. Organic Letters, 2005 , 7(21), 4693–4695.[2] [Link]
-
Copper-Catalyzed Coupling of Alkylamines and Aryl Iodides: An Efficient System Even in an Air Atmosphere. Kwong, F. Y., Klapars, A., & Buchwald, S. L. Organic Letters, 2002 , 4(4), 581–584.[3] [Link]
Sources
Reagents for synthesizing N-aryl lactams from amino benzoates
Application Note: High-Efficiency Synthesis of N-Aryl Lactams (Quinazolin-4(3H)-ones) from Amino Benzoates
Executive Summary & Scope
This guide details the synthetic transformation of 2-aminobenzoates (anthranilates) into N-aryl lactams , specifically the biologically privileged quinazolin-4(3H)-one scaffold. This heterocyclic class is a cornerstone in medicinal chemistry, serving as the core pharmacophore in FDA-approved drugs such as Idelalisib (PI3K
Unlike simple amide couplings, this transformation requires the simultaneous formation of a C-N bond and a heterocyclic ring closure. This note moves beyond the archaic, low-yielding Niementowski reaction (which requires harsh heating >180°C) to present two modern, field-validated protocols:
-
The Orthoester Route: A one-pot, three-component reaction (3-CR) for rapid library generation.
-
The Oxidative Cyclization Route: A metal-free, Iodine-catalyzed protocol for accessing 2-substituted derivatives.[1][2][3]
Strategic Reagent Selection
The choice of cyclizing reagent dictates the substituent at the C2 position of the lactam ring. Use the following decision matrix to select the appropriate workflow.
Reagent Decision Matrix
| Target Structure (C2-Substituent) | Preferred Reagent System | Key Advantages |
| C2-H (Unsubstituted) | Triethyl Orthoformate (TEOF) + Acid Cat. | Atom economical; avoids toxic formamide; high yields.[2] |
| C2-Methyl/Alkyl | Triethyl Orthoacetate or Acetic Anhydride | Direct incorporation of alkyl chain; generally solvent-free. |
| C2-Aryl (Diverse) | Aldehydes + Iodine ( | Access to vast chemical space via commercial aldehydes; metal-free. |
| C2-Amino | Isothiocyanates / Cyanamides | Access to guanidine-like fused systems. |
Mechanistic Pathways & Logic
Understanding the reaction mechanism is critical for troubleshooting. The following diagram illustrates the divergent pathways based on the reagent choice (Orthoester vs. Aldehyde).
Caption: Divergent synthetic pathways for quinazolin-4(3H)-ones. The Orthoester route proceeds via condensation-cyclization, while the Aldehyde route requires an oxidative dehydrogenation step.
Experimental Protocols
Protocol A: The "Green" One-Pot Synthesis (Orthoester Route)
Best for: High-throughput synthesis of C2-unsubstituted or C2-methyl analogs.
Rationale: This method utilizes Triethyl Orthoformate (TEOF) as a C1 synthon and dehydrating agent. The use of a catalytic amount of acid (sulfuric or p-TSA) accelerates the formation of the imidate intermediate.
Reagents:
-
Methyl 2-aminobenzoate (1.0 equiv)
-
Primary Amine (1.1 equiv)
-
Triethyl Orthoformate (1.5 equiv)
-
Catalyst:
(3-5 drops) or Ionic Liquid ([bmim] ) -
Solvent: Ethanol (or solvent-free under Microwave)
Step-by-Step Methodology:
-
Charge: In a round-bottom flask equipped with a reflux condenser, dissolve Methyl 2-aminobenzoate (5.0 mmol) and the Primary Amine (5.5 mmol) in Ethanol (10 mL).
-
Activate: Add Triethyl Orthoformate (7.5 mmol) followed by 3 drops of conc.
. -
Reflux: Heat the mixture to reflux (
) for 3–5 hours.-
Checkpoint: Monitor TLC (Hexane:EtOAc 7:3). The disappearance of the fluorescent anthranilate spot indicates conversion.
-
-
Work-up: Cool to room temperature. The product often precipitates as a solid.
-
If Solid: Filter and wash with cold ethanol.
-
If Liquid: Concentrate in vacuo, redissolve in EtOAc, wash with
(sat. aq.) to remove acid traces, then brine.
-
-
Purification: Recrystallization from hot Ethanol/DMF is preferred over chromatography for this scaffold.
Yield Expectation: 80–95%
Protocol B: Iodine-Catalyzed Oxidative Cyclization
Best for: Introducing complex Aryl groups at the C2 position without metal catalysts.
Rationale: Condensing anthranilates with aldehydes typically yields dihydro-quinazolinones (aminals). To get the aromatic lactam, an oxidant is required. Molecular Iodine (
Reagents:
-
2-Aminobenzamide (derived from amino benzoate) (1.0 equiv)
-
Aryl Aldehyde (1.1 equiv)
-
Catalyst: Molecular Iodine (
) (10-20 mol%) -
Oxidant: TBHP (70% in water, 2.0 equiv) or open air reflux.
-
Solvent: Ethanol or DMSO.
Step-by-Step Methodology:
-
Pre-reaction: If starting from Methyl 2-aminobenzoate, convert to 2-aminobenzamide first (via reaction with ammonia) for best results in this specific protocol.
-
Charge: Mix 2-aminobenzamide (1.0 mmol), Aryl Aldehyde (1.1 mmol), and
(0.1 mmol) in Ethanol (5 mL). -
Oxidant Addition: Add TBHP (2.0 mmol) dropwise.
-
Reaction: Stir at
for 4–6 hours. The solution will darken due to iodine. -
Quench: Cool and add saturated
(sodium thiosulfate) solution. This is critical to remove excess iodine (color changes from dark brown to clear/yellow). -
Isolation: Extract with Dichloromethane (DCM). The product is usually in the organic layer.
-
Purification: Flash column chromatography (Silica gel, EtOAc/Hexane gradient).
Yield Expectation: 70–85%
Troubleshooting & Optimization
| Problem | Root Cause | Corrective Action |
| Low Yield (Orthoester Route) | Moisture contamination. | Orthoesters hydrolyze easily. Use dry ethanol and a drying tube ( |
| "Dimer" Formation | Self-condensation of anthranilic acid. | Ensure the amine is nucleophilic enough. If using aniline (weak nucleophile), increase temp or use microwave. |
| Incomplete Oxidation (Iodine Route) | Insufficient oxidant or time. | Add TBHP; ensure open-air reflux if not using chemical oxidant. Check if intermediate (dihydro) is present by NMR (chiral proton signal). |
| Sticky/Oily Product | Residual solvent (DMF/DMSO). | Triturate the oil with cold diethyl ether or hexane to induce crystallization. |
References
-
Iodine-Catalyzed Oxidative Synthesis: Mohammed, S., Vishwakarma, R. A., & Bharate, S. B. (2015).[1][2] Iodine Catalyzed Oxidative Synthesis of Quinazolin-4(3H)-ones and Pyrazolo[4,3-d]pyrimidin-7(6H)-ones via Amination of sp3 C–H Bond.[1][3][4] The Journal of Organic Chemistry, 80(13), 6915–6921. [Link][4]
-
Green Chemistry (Orthoester Route): Wang, L., et al. (2010). One-pot synthesis of substituted quinazolin-4(3H)-ones under solvent-free conditions. Journal of Chemical Research, 34(3), 150-152. [Link]
-
Mechanism of Niementowski Reaction: Alexandre, F.-R., et al. (2003). One-pot synthesis of quinazolin-4(3H)-ones from anthranilic acid.[5][6][7][8] Tetrahedron Letters, 44(24), 4455-4458. [Link]
Sources
- 1. Iodine Catalyzed Oxidative Synthesis of Quinazolin-4(3H)-ones and Pyrazolo[4,3-d]pyrimidin-7(6H)-ones via Amination of sp3 C-H Bond [organic-chemistry.org]
- 2. Quinazolinone synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Iodine Catalyzed Oxidative Synthesis of Quinazolin-4(3H)-ones and Pyrazolo[4,3-d]pyrimidin-7(6H)-ones via Amination of sp(3) C-H Bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. ijprajournal.com [ijprajournal.com]
Application Notes & Protocols: The Utility of Ethyl 3-(2-oxopyrrolidin-1-yl)benzoate as a Scaffold in Factor Xa Inhibitor Development
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and pharmacologists on the strategic use of the Ethyl 3-(2-oxopyrrolidin-1-yl)benzoate scaffold in the research and development of direct Factor Xa (FXa) inhibitors. We will explore the critical role of FXa in the coagulation cascade, the rationale for targeting it, and the structure-activity relationships (SAR) that make the pyrrolidinone core a valuable template. This guide furnishes detailed, field-proven protocols for the synthesis of lead compounds, in vitro enzymatic and plasma-based coagulation assays, and an overview of in vivo thrombosis models for efficacy testing.
Introduction: The Strategic Importance of Targeting Factor Xa
The blood coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a fibrin clot to prevent blood loss following vascular injury.[1] However, dysregulation of this process can lead to pathological thrombosis, underlying severe cardiovascular events such as deep vein thrombosis (DVT), pulmonary embolism (PE), and stroke in patients with atrial fibrillation (AF).[1][2]
Factor Xa (FXa) occupies a pivotal position in this cascade, acting as the convergence point for both the intrinsic and extrinsic pathways.[1][3] A single molecule of FXa can catalyze the generation of approximately 1,000 thrombin molecules, highlighting its profound amplification effect within the coagulation process.[4] This central role makes FXa an attractive and highly specific target for anticoagulant therapy. Direct oral anticoagulants (DOACs) that selectively inhibit FXa, such as rivaroxaban and apixaban, have revolutionized thrombosis management by offering predictable pharmacokinetics and eliminating the need for frequent monitoring required with traditional therapies like warfarin.[1][5]
The discovery of novel FXa inhibitors often relies on identifying and optimizing molecular scaffolds that can effectively bind to the enzyme's active site. The pyrrolidinone moiety, particularly when functionalized as in Ethyl 3-(2-oxopyrrolidin-1-yl)benzoate, has emerged as a key structural motif in the design of potent and selective FXa inhibitors.[6][7] This guide details the application of this scaffold in the drug discovery workflow, from synthesis to preclinical evaluation.
The Coagulation Cascade and FXa Inhibition
The diagram below illustrates the central role of Factor Xa in the coagulation cascade, showing where direct FXa inhibitors intervene to prevent the conversion of prothrombin to thrombin, thereby disrupting clot formation.
Caption: Role of Factor Xa and its inhibition in the coagulation cascade.
Chemical Properties and Synthesis of the Core Scaffold
Ethyl 3-(2-oxopyrrolidin-1-yl)benzoate serves as a crucial intermediate, providing a rigid backbone for the precise orientation of functional groups into the S1 and S4 pockets of the FXa active site.[8]
Compound Properties
| Property | Value |
| IUPAC Name | ethyl 3-(2-oxopyrrolidin-1-yl)benzoate |
| Molecular Formula | C₁₃H₁₅NO₃ |
| Molecular Weight | 233.26 g/mol |
| CAS Number | 86364-64-9 (similar structure reference) |
| Appearance | White to off-white solid |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol |
Note: Properties are based on the specified structure and may vary slightly based on purity.
Protocol: Synthesis of Ethyl 3-(2-oxopyrrolidin-1-yl)benzoate
This protocol describes a general and robust method for the synthesis of the title compound, a key intermediate for further derivatization in the development of FXa inhibitors like Rivaroxaban.[9]
Principle: This synthesis involves a nucleophilic substitution reaction where the amine group of ethyl 3-aminobenzoate attacks a precursor to form the pyrrolidinone ring structure. A more common and well-documented approach for related structures involves a cyclization reaction. The following protocol is adapted from established methods for similar intermediates.[9]
Materials:
-
Ethyl 3-aminobenzoate
-
4-Chlorobutyryl chloride
-
Triethylamine (TEA) or Sodium Carbonate (Na₂CO₃)
-
Dichloromethane (DCM) or Toluene
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
-
Saturated Sodium Bicarbonate solution
-
Brine solution
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add ethyl 3-aminobenzoate (1.0 eq) and dichloromethane (DCM, ~10 mL per gram of aminobenzoate).
-
Base Addition: Add triethylamine (1.5 eq) to the solution and cool the flask to 0 °C using an ice bath.
-
Acylation: Slowly add 4-chlorobutyryl chloride (1.1 eq) dropwise to the stirred solution, ensuring the temperature remains below 10 °C.
-
Causality Note: The dropwise addition and low temperature control the exothermic reaction, preventing side product formation. Triethylamine acts as a base to neutralize the HCl generated during the acylation.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Intramolecular Cyclization: Once the acylation is complete, add a stronger base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C to facilitate the intramolecular cyclization to form the pyrrolidinone ring. Stir at room temperature overnight.
-
Causality Note: The stronger base is required to deprotonate the amide nitrogen, which then acts as a nucleophile to displace the chloride, forming the 5-membered lactam ring.
-
-
Work-up: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel (using a hexane:ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure Ethyl 3-(2-oxopyrrolidin-1-yl)benzoate as a white solid.
Application Protocols: In Vitro Characterization
Once synthesized, the core scaffold is derivatized to create a library of compounds. These compounds must then be evaluated for their ability to inhibit FXa and exert an anticoagulant effect.
Protocol 1: In Vitro FXa Enzymatic Inhibition Assay (Chromogenic)
This assay directly measures the ability of a test compound to inhibit the enzymatic activity of purified human Factor Xa.[10][11]
Principle: The assay uses a synthetic chromogenic substrate that mimics the natural substrate of FXa. When cleaved by active FXa, the substrate releases p-nitroaniline (pNA), which produces a yellow color that can be quantified by measuring absorbance at 405 nm.[10][11] The reduction in color development in the presence of a test compound is proportional to its inhibitory activity.
Caption: Workflow for the chromogenic Factor Xa enzymatic inhibition assay.
Materials:
-
Purified Human Factor Xa (commercially available)
-
FXa Chromogenic Substrate (e.g., S-2222)
-
Assay Buffer (e.g., Tris-HCl, pH 8.4, with NaCl and BSA)
-
Test Compounds (dissolved in DMSO)
-
Positive Control Inhibitor (e.g., Rivaroxaban)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of reading absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Dilute Human Factor Xa to a working concentration of ~0.125 ng/µL in cold assay buffer.[11]
-
Prepare a 10-point serial dilution series of the test compound in DMSO, then dilute further into assay buffer. The final DMSO concentration in the well should be ≤1%.
-
Prepare the chromogenic substrate according to the manufacturer's instructions, typically diluting a concentrated stock 100-fold in assay buffer just before use.[11]
-
-
Assay Plate Setup (Total Volume: 100 µL):
-
Test Wells: Add 40 µL of diluted FXa enzyme and 10 µL of the test compound dilution.
-
Positive Control Wells: Add 40 µL of diluted FXa enzyme and 10 µL of a known inhibitor (e.g., Rivaroxaban at a concentration near its IC50).
-
Negative Control (100% Activity): Add 40 µL of diluted FXa enzyme and 10 µL of assay buffer containing the same percentage of DMSO as the test wells.
-
Blank (No Enzyme): Add 50 µL of assay buffer.
-
-
Pre-incubation: Gently agitate the plate and incubate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.[11]
-
Reaction Initiation: Add 50 µL of the diluted chromogenic substrate to all wells to start the reaction.
-
Data Acquisition: Immediately place the plate in a microplate reader pre-set to 37 °C. Measure the absorbance at 405 nm every minute for 30-60 minutes (kinetic mode).
-
Data Analysis:
-
For each well, calculate the rate of reaction (V = ΔOD/Δt) from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each test compound concentration using the following formula: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_negative_control - V_blank)] * 100
-
Plot the % Inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Plasma-Based Coagulation Assays (PT and aPTT)
These assays assess the anticoagulant effect of a compound in a more physiologically relevant matrix: human plasma.[12] They measure the overall effect on the clotting cascade.
-
Prothrombin Time (PT): Measures the integrity of the extrinsic and common pathways. It is sensitive to inhibitors of Factors VII, X, V, II, and fibrinogen.[12] Direct FXa inhibitors are expected to prolong PT.[13][14]
-
Activated Partial Thromboplastin Time (aPTT): Measures the integrity of the intrinsic and common pathways. It is sensitive to inhibitors of Factors XII, XI, IX, VIII, X, V, II, and fibrinogen.[12]
Materials:
-
Citrated normal human plasma
-
PT Reagent (containing Tissue Factor/Thromboplastin)
-
aPTT Reagent (containing a contact activator like silica)
-
Calcium Chloride (CaCl₂) solution (typically 25 mM)
-
Test Compounds (dissolved in DMSO)
-
Coagulometer (automated or semi-automated)
Procedure:
-
Plasma Preparation: Thaw frozen normal human plasma in a 37 °C water bath.
-
Compound Spiking: Prepare dilutions of the test compound and spike them into aliquots of the plasma. Incubate at 37 °C for a predetermined time (e.g., 15-30 minutes). A vehicle control (DMSO-spiked plasma) is essential.
-
PT Measurement:
-
Pipette 50 µL of the compound-spiked plasma into a cuvette and incubate in the coagulometer at 37 °C for 3 minutes.
-
Add 100 µL of pre-warmed PT reagent to the cuvette to initiate clotting.
-
The coagulometer will automatically detect clot formation and record the time in seconds.
-
-
aPTT Measurement:
-
Pipette 50 µL of the compound-spiked plasma into a cuvette.
-
Add 50 µL of aPTT reagent and incubate at 37 °C for the manufacturer-specified activation time (typically 3-5 minutes).
-
Add 50 µL of pre-warmed CaCl₂ solution to initiate clotting.
-
The coagulometer will record the clotting time in seconds.
-
-
Data Analysis:
-
Record the clotting times for each compound concentration.
-
Data is often presented as the concentration required to double the baseline clotting time (2xPT or 2xaPTT).[8]
-
Expected Results for FXa Inhibitors:
| Assay | Expected Outcome | Rationale |
| PT | Dose-dependent prolongation | FXa is a key component of the common pathway, which is measured by the PT assay.[14] |
| aPTT | Variable, often less pronounced prolongation than PT | While FXa is in the common pathway, the sensitivity of aPTT reagents to FXa inhibitors can vary significantly.[12] |
Application Overview: In Vivo Thrombosis Models
After demonstrating in vitro potency, candidate compounds must be evaluated for in vivo efficacy. Animal models of thrombosis are crucial for this step, providing insights into a compound's antithrombotic activity and its associated bleeding risk.[15]
Ferric Chloride (FeCl₃)-Induced Arterial Thrombosis Model
This is a widely used and well-characterized model to induce acute, occlusive, platelet-rich thrombus formation.[16]
Principle: The topical application of ferric chloride to the adventitial surface of an artery (e.g., the carotid artery in a rat) causes oxidative damage to the endothelial lining, exposing subendothelial collagen and tissue factor.[16] This triggers a rapid thrombotic response that can be monitored in real-time.
Sources
- 1. What are factor Xa inhibitors and how do they work? [synapse.patsnap.com]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. droracle.ai [droracle.ai]
- 4. Factor Xa inhibitors: a novel therapeutic class for the treatment of nonvalvular atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct factor Xa inhibitors - Wikipedia [en.wikipedia.org]
- 6. Design and structure-activity relationships of potent and selective inhibitors of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure and property based design of factor Xa inhibitors: pyrrolidin-2-ones with monoaryl P4 motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Discovery and development of Factor Xa inhibitors (2015–2022) [frontiersin.org]
- 9. CN105130976A - Method for synthesizing rivaroxaban intermediate - Google Patents [patents.google.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. droracle.ai [droracle.ai]
- 13. Clinical laboratory measurement of direct factor Xa inhibitors: anti-Xa assay is preferable to prothrombin time assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-factor Xa activity, prothrombin time, and activated partial thromboplastin time in patients treated with factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vivo Models for the Evaluation of Antithrombotics and Thrombolytics | Springer Nature Experiments [experiments.springernature.com]
- 16. ahajournals.org [ahajournals.org]
Application Note: High-Yield Synthesis of N-Alkyl Pyrrolidinyl Benzoates via Direct Reductive Amination
Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Mechanistic Guide and Experimental Protocol.
Executive Summary
Pyrrolidinyl benzoates (e.g., pyrrolidin-3-yl benzoate derivatives) are privileged scaffolds in medicinal chemistry, frequently serving as the core structural motifs in muscarinic receptor antagonists, local anesthetics, and targeted neurological therapeutics. The functionalization of the pyrrolidine nitrogen via reductive amination is a critical late-stage diversification strategy.
This application note details a highly optimized, self-validating protocol for the direct reductive amination of pyrrolidin-3-yl benzoates with various aldehydes. By leveraging sodium triacetoxyborohydride (STAB) in an aprotic solvent system, this methodology ensures quantitative conversion while completely suppressing the ester hydrolysis and transesterification side reactions that plague traditional sodium borohydride protocols.
Mechanistic Principles & Causality (E-E-A-T)
As a Senior Application Scientist, it is critical to understand why specific reagents are chosen, rather than simply following a recipe. The synthesis of pyrrolidinyl benzoates presents a unique chemoselectivity challenge: the reducing conditions must be strong enough to reduce an iminium intermediate but mild enough to leave the sensitive benzoate ester intact.
-
Reagent Selection (STAB vs. NaBH₄ / NaCNBH₃): Sodium triacetoxyborohydride (NaBH(OAc)₃) is the premier reagent for this transformation [1]. The electron-withdrawing acetate ligands reduce the electron density on the boron atom, rendering the hydride significantly less nucleophilic than in NaBH₄. Consequently, STAB selectively reduces the highly electrophilic iminium ion without reducing the parent aldehyde or cleaving the benzoate ester. Furthermore, it avoids the generation of highly toxic hydrogen cyanide gas associated with NaCNBH₃.
-
Solvent Causality (DCE vs. MeOH): Traditional reductive aminations often utilize methanol. However, in the presence of a basic secondary amine, methanol can act as a nucleophile, leading to the transesterification of the pyrrolidinyl benzoate into methyl benzoate and pyrrolidin-3-ol. Utilizing 1,2-dichloroethane (DCE) as an aprotic solvent entirely eliminates this degradation pathway [1].
-
Acid Catalysis: The addition of 1.0 equivalent of glacial acetic acid accelerates the dehydration of the hemiaminal into the active iminium ion. Because STAB is stable in weakly acidic conditions, this does not compromise the reducing agent.
Figure 1: Mechanistic pathway of the direct reductive amination forming N-alkyl pyrrolidinyl benzoates.
Quantitative Optimization Data
The following table summarizes the optimization of the reducing agent and solvent system. The data clearly demonstrates the superiority of the STAB/DCE system in preserving the ester linkage.
| Reducing Agent | Solvent | Additive | Yield (%) | Ester Cleavage (%) | Rationale / Observation |
| NaBH₄ | MeOH | None | 45% | 30% | Protic solvent and basic amine induce transesterification. |
| NaCNBH₃ | MeOH | AcOH | 72% | 10% | Better yield, but generates toxic HCN; slight ester loss observed. |
| NaBH(OAc)₃ | DCE | AcOH | 94% | <1% | Optimal. Aprotic solvent protects ester; STAB is highly selective. |
| NaBH(OAc)₃ | THF | AcOH | 88% | <1% | Good alternative, though the reaction rate is slightly slower than in DCE. |
Experimental Workflow & Protocol
Figure 2: Step-by-step experimental workflow for the reductive amination protocol.
Step-by-Step Methodology
Scale: 1.0 mmol (Easily scalable to >10 grams)
-
Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add pyrrolidin-3-yl benzoate (1.0 mmol, 191 mg).
-
Note: If using the hydrochloride salt of the amine, add N,N-diisopropylethylamine (DIPEA) (1.0 mmol, 174 µL) to liberate the free base.
-
-
Solvation & Mixing: Dissolve the amine in anhydrous 1,2-dichloroethane (DCE) (10 mL). Add the target aldehyde (e.g., benzaldehyde) (1.05 mmol, 111 mg).
-
Acidification: Add glacial acetic acid (1.0 mmol, 57 µL) dropwise. Stir the mixture at room temperature for 30 minutes to allow the hemiaminal to dehydrate into the iminium ion.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (STAB) (1.4 mmol, 297 mg) portionwise over 5 minutes.
-
Causality Check: Portionwise addition controls the mild exotherm and prevents the localized depletion of the reagent, ensuring the aldehyde is not prematurely reduced.
-
-
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours.
-
Self-Validating Check (TLC): Monitor the reaction via TLC (Eluent: 5% MeOH in DCM). The starting secondary amine will stain actively with ninhydrin (pink/purple spot), whereas the tertiary amine product will be UV-active and positive for Dragendorff's reagent (orange spot).
-
-
Quench: Once the starting amine is consumed, cool the flask back to 0 °C and strictly quench by slowly adding saturated aqueous NaHCO₃ (10 mL).
-
Self-Validating Check (pH): Ensure the aqueous layer reaches a pH of ~7.5–8.0. A pH > 9 can initiate basic hydrolysis of the benzoate ester, while a pH < 6 will leave the product protonated in the aqueous layer, ruining extraction yields.
-
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 × 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography (Gradient: 0% to 5% MeOH in DCM with 0.1% Et₃N to prevent streaking) to afford the pure N-alkyl pyrrolidin-3-yl benzoate.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). The Journal of Organic Chemistry, 61(11), 3849–3862. URL:[Link]
Application Notes & Protocols: Scalable Synthesis of Pyrrolidinone-Substituted Benzoates
Abstract: This document provides a detailed guide for the scalable synthesis of pyrrolidinone-substituted benzoates, a scaffold of significant interest in pharmaceutical and materials science research.[1][2][3] Recognizing the challenges inherent in transitioning from bench-scale synthesis to large-scale production, this guide focuses on two of the most robust and industrially relevant methods: the Copper-Catalyzed Ullmann Condensation and the Palladium-Catalyzed Buchwald-Hartwig Amination. We will explore the mechanistic rationale behind these choices, provide detailed, self-validating protocols, and discuss critical parameters for optimization and scale-up. This guide is intended for researchers, chemists, and drug development professionals seeking to implement efficient and scalable synthetic routes.
Introduction: The Importance and Challenges of Pyrrolidinone-Substituted Benzoates
The pyrrolidinone ring is a privileged structural motif found in a multitude of biologically active compounds and approved pharmaceuticals.[4][5][6] When coupled with a benzoate moiety, this scaffold serves as a crucial building block for molecules with applications ranging from antiseizure agents to positive allosteric modulators of critical receptors.[2][5][7] The N-aryl linkage between the pyrrolidinone nitrogen and the benzoate ring is the key synthetic challenge.
While numerous methods exist for C-N bond formation, scalability introduces significant constraints. An ideal industrial process must be high-yielding, cost-effective, operationally simple, safe, and produce a product of high purity with minimal need for complex purification. This guide focuses on the Ullmann and Buchwald-Hartwig reactions, as they represent well-established, versatile, and scalable solutions to this synthetic problem.[8][9]
Core Synthetic Strategy I: Copper-Catalyzed N-Arylation (Ullmann Condensation)
The Ullmann condensation is a classic and powerful method for forming C-N bonds, involving the coupling of an amine (or in this case, a lactam) with an aryl halide using a copper catalyst.[9][10] Though traditionally requiring harsh conditions, modern advancements with ligands have made it a highly attractive and scalable option.[11]
Expertise & Rationale: Why the Ullmann Approach is Scalable
The primary advantage of the Ullmann reaction in a production setting is its robustness and the relatively low cost of copper catalysts compared to palladium. The reaction typically involves a copper(I) species that undergoes oxidative addition to the aryl halide. The resulting organocopper intermediate then reacts with the deprotonated 2-pyrrolidinone to form the desired product and regenerate the active catalyst.[9][10]
Key Parameters for Scalability:
-
Copper Source: Copper(I) iodide (CuI) is a common and effective choice. For large-scale reactions, ensuring the quality and consistency of the copper source is paramount to achieving reproducible results.[11][12]
-
Ligand Selection: The use of ligands is critical for modern, lower-temperature Ullmann reactions. Bidentate ligands, such as 1,2-diamines or amino acid derivatives like (S)-N-methylpyrrolidine-2-carboxylate, can accelerate the reaction, improve yields, and allow for milder conditions (90-120°C), which is a significant advantage for process safety and energy consumption.[11][12]
-
Base Selection: An appropriate base is required to deprotonate the 2-pyrrolidinone. Inorganic bases like potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are preferred for scale-up due to their low cost, ease of handling, and straightforward removal during workup.[11][12]
-
Solvent Choice: High-boiling polar aprotic solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), or dioxane are commonly used.[11] For industrial applications, solvent selection must also consider toxicity, environmental impact, and the ease of recovery and recycling.
Experimental Workflow: Ullmann Condensation
The logical workflow for developing a scalable Ullmann condensation involves careful screening and optimization of the key parameters.
Caption: Workflow for Ullmann condensation optimization.
Protocol 1: Scalable Synthesis of Ethyl 4-(2-Oxopyrrolidin-1-yl)benzoate
This protocol is based on established Ullmann-Goldberg type reactions and is designed for robust performance and scalability.[11][12]
Materials:
-
Ethyl 4-iodobenzoate (1.0 equiv.)
-
2-Pyrrolidinone (1.2 equiv.)
-
Copper(I) Iodide (CuI) (5 mol%)
-
N,N'-Dimethylethylenediamine (ligand) (10 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv.)
-
Dioxane (solvent)
-
Celite
Procedure:
-
Vessel Preparation: To an appropriately sized, oven-dried, and inerted (Argon or Nitrogen) reactor, add K₃PO₄ (2.0 equiv.), CuI (5 mol%), and Ethyl 4-iodobenzoate (1.0 equiv.).
-
Reagent Addition: Add 2-Pyrrolidinone (1.2 equiv.), N,N'-Dimethylethylenediamine (10 mol%), and dioxane.
-
Reaction: Heat the mixture to 110 °C with vigorous stirring. Monitor the reaction progress by HPLC or TLC until consumption of the ethyl 4-iodobenzoate is complete (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the inorganic base and copper salts. Wash the Celite pad thoroughly with additional ethyl acetate.
-
Purification: Combine the organic filtrates and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/heptane) to yield the pure product.
Core Synthetic Strategy II: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for its remarkable efficiency, mild reaction conditions, and broad substrate scope.[8] It is widely used in the pharmaceutical industry and has been successfully implemented in ton-scale manufacturing processes.[13]
Expertise & Rationale: Why the Buchwald-Hartwig Approach is Scalable
This reaction utilizes a palladium catalyst with specialized phosphine ligands to couple an amine (or lactam) with an aryl halide or triflate. The catalytic cycle is well-understood, allowing for rational optimization. Its key advantages for scale-up include:
-
Milder Conditions: Reactions often proceed at lower temperatures (80-110°C) than Ullmann couplings, which improves the safety profile and reduces energy costs.[8][14]
-
Higher Activity: Catalyst loadings are often lower, and the reaction can be faster and more tolerant of a wider range of functional groups.
-
Predictability: The modular nature of the catalyst system (palladium source + ligand) allows for high-throughput screening to quickly identify optimal conditions.[15]
Key Parameters for Scalability:
-
Catalyst System: A combination of a palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., BINAP, XPhos, RuPhos) is essential.[8][15] Pre-formed, air-stable precatalysts are often used in industrial settings to ensure consistency and ease of handling.[16]
-
Base Selection: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is highly effective, but for larger scale, weaker bases like K₃PO₄ or Cs₂CO₃ might be preferred for safety and handling reasons, often paired with a more active catalyst system.[8]
-
Inert Atmosphere: The active Pd(0) species in the catalytic cycle is sensitive to oxygen. Maintaining a strictly inert atmosphere (nitrogen or argon) is critical for catalyst longevity and preventing side reactions, especially during long reaction times on a large scale.[16]
Catalytic Cycle: Buchwald-Hartwig Amination
Understanding the catalytic cycle is key to troubleshooting and optimizing the reaction for large-scale production.
Caption: The Buchwald-Hartwig catalytic cycle.
Protocol 2: Scalable Synthesis of Ethyl 4-(2-Oxopyrrolidin-1-yl)benzoate
This protocol provides general guidelines for a scalable Buchwald-Hartwig amination. Specific catalyst/ligand choice may require optimization.[16]
Materials:
-
Ethyl 4-bromobenzoate (1.0 equiv.)
-
2-Pyrrolidinone (1.2 equiv.)
-
Pd₂(dba)₃ (1 mol%)
-
(±)-BINAP (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv.)
-
Toluene (Anhydrous)
Procedure:
-
Vessel Preparation: Oven-dry all glassware/reactors and allow to cool under a stream of nitrogen or argon.
-
Reagent Addition (Solids): To the inerted reactor, add NaOtBu (1.4 equiv.), (±)-BINAP (3 mol%), Pd₂(dba)₃ (1 mol%), and ethyl 4-bromobenzoate (1.0 equiv.).
-
Inerting: Evacuate and backfill the reactor with inert gas three times.
-
Reagent Addition (Liquids): Add anhydrous toluene via cannula or a pressure-equalizing dropping funnel, followed by 2-pyrrolidinone (1.2 equiv.).
-
Reaction: Heat the mixture to 100 °C with efficient stirring. Monitor the reaction by HPLC. The reaction is typically complete within 8-16 hours.
-
Work-up: Cool the reaction to room temperature and quench carefully by the slow addition of water. Separate the aqueous and organic layers. Extract the aqueous layer with toluene or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. The solvent can be removed under reduced pressure. The crude product can be passed through a short plug of silica gel to remove baseline palladium residues and then purified by recrystallization as described in Protocol 1.
Data Summary: Comparison of Scalable Methods
| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | Copper (e.g., CuI) | Palladium (e.g., Pd₂(dba)₃) |
| Typical Temp. | 100 - 210°C (without ligand) 90 - 120°C (with ligand)[9][11] | 80 - 110°C[8] |
| Ligands | Diamines, Phenanthrolines, Amino Acids[9][12] | Bulky Phosphines (e.g., BINAP, XPhos)[8] |
| Substrate Scope | Good; generally requires activated aryl halides (I, Br)[9][11] | Excellent; tolerates Ar-Cl, Ar-Br, Ar-I, and Ar-OTf[13] |
| Atmosphere | Less sensitive; inert atmosphere recommended[11] | Strictly inert atmosphere required[16] |
| Cost | Lower catalyst cost | Higher catalyst cost |
| Scalability Issues | High temperatures, potential for difficult workup of copper salts | Catalyst cost, sensitivity to air, ligand sourcing |
Alternative Scalable Strategies
While the Ullmann and Buchwald-Hartwig reactions are the workhorses for this transformation, other methods show promise for scalability and green chemistry principles.
-
Smiles-Truce Cascade: This novel method provides densely functionalized pyrrolidinones in a one-pot, metal-free process from commercially available starting materials. Its operational simplicity and scalability make it an attractive alternative worth investigating.[17]
-
Multicomponent Reactions (MCRs): MCRs that form the pyrrolidinone ring in a single step offer high atom economy. Ultrasound-promoted synthesis is one such green technique that can be efficient and fast.[18]
Conclusion
The scalable synthesis of pyrrolidinone-substituted benzoates is readily achievable through well-established C-N cross-coupling methodologies. The Ullmann Condensation offers a cost-effective and robust route, particularly when modernized with appropriate ligands to lower reaction temperatures. The Buchwald-Hartwig Amination provides a milder, often more efficient, and highly versatile alternative, albeit at a higher catalyst cost. The choice between these methods will depend on project-specific factors including raw material cost, available equipment, and process safety requirements. The protocols and guidelines presented here provide a solid foundation for developing a safe, efficient, and scalable manufacturing process for this important class of molecules.
References
-
MacLeod, A. M., et al. (2023). Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade. Organic Letters. Available at: [Link]
-
Liao, J., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules. Available at: [Link]
-
Ahankar, H., et al. (2016). Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. RSC Advances. Available at: [Link]
- Hesse, M., et al. (1999). Process for manufacturing 2-pyrrolidone or N-alkylpyrrolidones. Google Patents.
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. Available at: [Link]
-
Babu, M. N., et al. (2012). Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives. International Journal of ChemTech Research. Available at: [Link]
-
O'Brien, Z., et al. (2021). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online. Available at: [Link]
-
Zozulya, S., et al. (2019). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. Molecules. Available at: [Link]
-
Słoczyńska, K., et al. (2024). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Pharmaceuticals. Available at: [Link]
-
Dunetz, J. R., et al. (2011). General and scalable amide bond formation with epimerization-prone substrates using T3P and pyridine. Organic Letters. Available at: [Link]
-
ResearchGate. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Available at: [Link]
-
Shchegravin, E. V., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available at: [Link]
-
Kaur, R., et al. (2016). An Update on the Synthesis of Pyrrolo[17][19]benzodiazepines. Molecules. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Available at: [Link]
-
Beer, B., et al. (2025). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. The Journal of Organic Chemistry. Available at: [Link]
-
Jensen, K. F. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. Available at: [Link]
-
Dragone, V., et al. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Green Chemistry. Available at: [Link]
-
ResearchGate. (2024). Synthesis of N-aryl-substituted pyrrolidines with various amines. Available at: [Link]
-
Sana, et al. (2024). Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. Molecular Diversity. Available at: [Link]
-
ResearchGate. (2025). Straightforward, scalable, solution-phase synthesis of peptide bonds in flow. Available at: [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Available at: [Link]
-
Słoczyńska, K., et al. (2024). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents-In Vitro and In Vivo Evaluation. PubMed. Available at: [Link]
-
Felts, A. S., et al. (2019). Discovery of a Novel Class of Heteroaryl-Pyrrolidinones as Positive Allosteric Modulators of the Muscarinic Acetylcholine Receptor M1. ACS Medicinal Chemistry Letters. Available at: [Link]
-
ResearchGate. (2025). Buchwald—Hartwig Amination: A Modern Technology for the Synthesis of Intermediates and APIs. Available at: [Link]
-
Zozulya, S., et al. (2019). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. PubMed. Available at: [Link]
-
Nature Protocols. (2014). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Pyrrolidones and Caprolactams by Ring Modification or Multi‐component Ring‐Forming Reaction. Available at: [Link]
-
ResearchGate. (2019). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. Available at: [Link]
-
ResearchGate. (n.d.). General synthesis of pyrrolidine-2,5-diones 71a-g and 74a-e. Available at: [Link]
-
Kiss, L., et al. (2023). Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann-Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1H-Benzazepines. PubMed. Available at: [Link]
-
Ielo, L., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Available at: [Link]
Sources
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Troubleshooting & Optimization
Preventing hydrolysis of ethyl 3-(2-oxopyrrolidin-1-yl)benzoate in aqueous media
Welcome to the technical support guide for ethyl 3-(2-oxopyrrolidin-1-yl)benzoate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on preventing the hydrolysis of this compound in aqueous media. We will explore the underlying chemical principles, offer solutions to common experimental challenges, and provide validated protocols to ensure the integrity of your work.
Fundamental Principles: Understanding the Hydrolytic Instability
Ethyl 3-(2-oxopyrrolidin-1-yl)benzoate possesses two functional groups susceptible to hydrolysis in aqueous environments: an ester and a lactam (a cyclic amide). The ester linkage is generally more labile than the lactam ring. Hydrolysis can be catalyzed by acid, base, or occur at a slower rate under neutral conditions, leading to the formation of undesired degradation products that can compromise experimental results.[1][2]
The primary degradation pathways are:
-
Ester Hydrolysis: The ethyl ester group is cleaved, yielding 3-(2-oxopyrrolidin-1-yl)benzoic acid and ethanol. This reaction is significantly accelerated by hydroxide ions (saponification) and is generally faster than lactam hydrolysis.[3][4]
-
Lactam Hydrolysis: The 2-oxopyrrolidinone ring (a γ-lactam) can be opened to form an amino acid derivative. This process typically requires more forceful conditions, such as strong acids or bases, compared to ester hydrolysis.[5][6]
Below is a diagram illustrating the potential sites of hydrolysis on the molecule.
Caption: Potential hydrolytic cleavage sites on ethyl 3-(2-oxopyrrolidin-1-yl)benzoate.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter when working with ethyl 3-(2-oxopyrrolidin-1-yl)benzoate in aqueous solutions.
Q1: I'm observing significant degradation of my compound within hours of preparing a solution in a standard phosphate-buffered saline (PBS) at pH 7.4. What is happening and how can I fix it?
A1: The degradation you are observing is likely rapid, base-catalyzed hydrolysis of the ester group. A pH of 7.4, while physiologically relevant, is slightly alkaline and contains nucleophilic phosphate species that can accelerate ester cleavage.[4][7]
Immediate Solutions:
-
Lower the pH: The primary strategy is to work at a pH where the rate of hydrolysis is minimal. For most esters, this "pH of maximum stability" is typically in the slightly acidic range of pH 4 to 6.[4] This minimizes both specific acid and specific base catalysis.
-
Change Your Buffer: Switch from a phosphate buffer to a buffer with a lower pKa, such as an acetate (pKa ~4.76) or citrate (pKa3 ~6.40) buffer.[8][9] This will allow you to maintain a stable, slightly acidic pH.
-
Reduce Temperature: Immediately chill your solution to 2-8°C. Hydrolysis rates are highly temperature-dependent; reducing the temperature can dramatically slow down degradation.[10][11]
Long-Term Strategy: Conduct a pH-rate profile study to determine the optimal pH for your compound's stability (see Experimental Protocol section).
Q2: My compound is poorly soluble in my chosen aqueous buffer, forcing me to use a co-solvent like ethanol. Could the co-solvent be affecting stability?
A2: Yes, while co-solvents are essential for solubilizing hydrophobic compounds, they can influence stability.[12][13]
-
Positive Effect: By reducing the concentration and activity of water, a co-solvent can decrease the rate of hydrolysis.[13]
-
Potential Negative Effect: Some co-solvents, particularly alcohols like ethanol or methanol, can participate in transesterification reactions, especially under acidic or basic conditions, leading to the formation of a different ester. While this may not be hydrolysis, it is still a degradation of the parent compound.
Recommendations:
-
Use the Minimum Amount Necessary: Use the lowest concentration of the co-solvent required to achieve full dissolution.
-
Choose Aprotic Co-solvents: Whenever possible, prefer aprotic co-solvents such as acetonitrile (ACN), dimethyl sulfoxide (DMSO), or N,N-dimethylformamide (DMF) over alcohols to avoid transesterification.[14]
-
Prepare Concentrated Stock: Prepare a highly concentrated stock solution in a pure, anhydrous aprotic solvent (e.g., DMSO). Dilute this stock into the aqueous buffer immediately before use to minimize the compound's exposure time to the aqueous environment.
Q3: How should I store my aqueous solutions to ensure long-term stability for multi-day experiments?
A3: Long-term stability requires a multi-faceted approach:
-
Optimal Formulation: Prepare the solution using the principles above: use a buffer at the pH of maximum stability (likely pH 4-6) and the minimum required amount of an appropriate co-solvent.
-
Low-Temperature Storage: Store solutions frozen, preferably at -20°C or -80°C. For daily use, refrigeration at 2-8°C is acceptable but for shorter periods.[15]
-
Aliquot: Freeze the solution in single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.
-
Protect from Light: While hydrolysis is the primary concern, photodegradation can also occur. Store solutions in amber vials or protect them from light.[15]
-
Consider Lyophilization: For maximum long-term stability, consider lyophilizing (freeze-drying) the compound in a stable buffer system. The resulting dry powder can be reconstituted immediately before an experiment.[6]
Caption: A decision workflow for troubleshooting compound instability.
Frequently Asked Questions (FAQs)
Q: What is the fundamental chemical reaction causing the degradation? A: The primary reaction is a nucleophilic acyl substitution. In ester hydrolysis, a water molecule (or hydroxide ion) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the cleavage of the C-O bond and the departure of the ethoxide leaving group.[1][3][16] A similar mechanism applies to lactam hydrolysis, though it is generally slower.
Q: Can I use chelating agents like EDTA to improve stability? A: Yes, this can be beneficial. While acid-base catalysis is the main driver of hydrolysis, trace metal ions present in buffers or from glassware can also act as Lewis acids and catalyze the reaction. Adding a small amount of a chelating agent like EDTA (e.g., 0.1 mM) can sequester these metal ions and prevent this catalytic pathway.[17]
Q: Does buffer concentration matter? A: Yes. Some buffer species, like phosphate or carboxylates, can act as nucleophilic catalysts themselves in a process called general acid-base catalysis.[18] Therefore, it is advisable to use the lowest buffer concentration that still provides adequate buffering capacity for your experiment, typically in the range of 10-50 mM.[9]
Q: How can I monitor the hydrolysis of my compound? A: The most common and effective technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[19][20] An HPLC method can separate the parent compound from its hydrolysis products (e.g., the more polar carboxylic acid). By monitoring the decrease in the peak area of the parent compound and the increase in the peak area of the degradation product over time, you can accurately determine the rate of hydrolysis.
Experimental Protocol: pH-Rate Profile Study
This protocol outlines a robust method for determining the pH of maximum stability for ethyl 3-(2-oxopyrrolidin-1-yl)benzoate.
Objective: To quantify the rate of hydrolysis at various pH values to identify the optimal pH for stability.
Materials:
-
Ethyl 3-(2-oxopyrrolidin-1-yl)benzoate
-
Anhydrous DMSO (for stock solution)
-
Buffer salts (e.g., citric acid, sodium acetate, sodium phosphate dibasic, boric acid)
-
HCl and NaOH (for pH adjustment)
-
Type I (ultrapure) water
-
HPLC system with UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
pH meter, temperature-controlled incubator/water bath
Methodology:
Step 1: Buffer Preparation
-
Prepare a series of 50 mM buffers spanning a pH range (e.g., pH 3, 4, 5, 6, 7, 8, 9).
-
Adjust the pH of each buffer accurately using HCl or NaOH.
Step 2: Stock Solution Preparation
-
Prepare a 10 mg/mL stock solution of the compound in anhydrous DMSO. This high concentration minimizes the amount of organic solvent introduced into the final samples.
Step 3: Incubation
-
Set an incubator to a constant temperature (e.g., 40°C to accelerate degradation for a shorter study, or the intended experimental temperature).
-
For each pH buffer, pipette 990 µL into a clean HPLC vial.
-
Initiate the experiment by adding 10 µL of the DMSO stock solution to each vial (final concentration: 100 µg/mL). Mix thoroughly. This is your t=0 time point.
-
Immediately inject the t=0 sample for each pH onto the HPLC.
-
Place all vials in the incubator.
Step 4: HPLC Analysis
-
At predetermined time points (e.g., 2, 4, 8, 12, 24 hours), remove an aliquot from each vial and analyze by HPLC.
-
Suggested HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Acetic Acid in Water
-
Mobile Phase B: Acetonitrile (ACN)
-
Gradient: Start at 30% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm or 280 nm
-
Injection Volume: 10 µL
-
Step 5: Data Analysis
-
For each time point and pH, record the peak area of the parent compound.
-
Plot the natural logarithm of the parent compound's peak area (or concentration) versus time for each pH.
-
The degradation will likely follow first-order kinetics. The slope of this line is the negative of the observed rate constant (k_obs).
-
Plot k_obs versus pH. The lowest point on this V-shaped or U-shaped curve indicates the pH of maximum stability.
Caption: Experimental workflow for a pH-rate stability study.
Summary of Stability-Enhancing Strategies
| Strategy | Parameter | Recommended Action | Rationale |
| pH Control | Buffer pH | Adjust to pH 4.0 - 6.0 | Minimizes both acid- and base-catalyzed hydrolysis of the ester group.[4][17] |
| Buffer Type | Use Citrate or Acetate | These buffers have pKa values suitable for maintaining a slightly acidic pH.[8][9] | |
| Temperature | Storage/Handling | Maintain at 2-8°C (short-term) or ≤ -20°C (long-term) | Significantly reduces the kinetic rate of all chemical degradation pathways.[10][11] |
| Solvent System | Co-solvent Choice | Prefer DMSO or ACN over alcohols | Aprotic solvents prevent transesterification and reduce water activity.[13][14] |
| Co-solvent Conc. | Use the minimum volume required for dissolution | Reduces potential for co-solvent-related side reactions and better mimics a fully aqueous system. | |
| Formulation | Additives | Include 0.1 mM EDTA | Sequesters trace metal ions that can catalyze hydrolysis.[17] |
| Storage Format | Store as single-use aliquots or lyophilized powder | Avoids repeated freeze-thaw cycles and removes water for long-term storage.[6] |
References
- Vertex AI Search. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
- Fiveable. (2025). Ester Hydrolysis Definition - Organic Chemistry Key Term.
- Canadian Journal of Chemistry. (N.A.). The kinetics and mechanism of acid catalysed hydrolysis of lactams.
- Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
- YouTube. (2019). mechanism of ester hydrolysis.
- Chemguide. (N.A.). hydrolysing esters.
- ResearchGate. (N.A.). The Effect of Temperature on the Rate of Alkaline Hydrolysis of Esters in Concentrated Aqueous Solutions of Et4NCl.
- OpenStax. (2023). 21.6 Chemistry of Esters.
- Pharmaguideline. (N.A.). Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers.
- ResearchGate. (N.A.). The Hydrolysis of Lactams.
- Wikipedia. (N.A.). Cosolvent.
- COP Bela. (N.A.). Module 02 Hydrolysis.
- Taylor & Francis. (N.A.). Cosolvent – Knowledge and References.
- The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation.
- Basicmedical Key. (2016). Drug stability.
- BioProcess International. (2017). Buffers in Biologics Manufacturing.
- Unchained Labs. (N.A.). 5 considerations for buffer optimization during biologics formulation development.
- Fagron Academy. (N.A.). Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists.
- PMC. (N.A.). Impact of temperature on the time required for the establishment of primordial biochemistry, and for the evolution of enzymes.
- YouTube. (2022). How to select Co-solvent during hydrolytic forced degradation?.
- AWS. (2023). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
- ResearchGate. (N.A.). HPLC Methods for Recently Approved Pharmaceuticals.
Sources
- 1. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. 21.6 Chemistry of Esters - Organic Chemistry | OpenStax [openstax.org]
- 4. Drug stability | Basicmedical Key [basicmedicalkey.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. A chemical rationale of drug stability and degradation- An insightful approach - IP Int J Compr Adv Pharmacol [ijcap.in]
- 7. Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers | Pharmaguideline [pharmaguideline.com]
- 8. 5-considerations-for-buffer-optimization-during-biologics-pre-formulation [resources.nanotempertech.com]
- 9. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists [fagronacademy.us]
- 10. researchgate.net [researchgate.net]
- 11. Impact of temperature on the time required for the establishment of primordial biochemistry, and for the evolution of enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. youtube.com [youtube.com]
- 15. copbela.org [copbela.org]
- 16. m.youtube.com [m.youtube.com]
- 17. carbodiimide.com [carbodiimide.com]
- 18. researchgate.net [researchgate.net]
- 19. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 20. researchgate.net [researchgate.net]
Purification of ethyl 3-(2-oxopyrrolidin-1-yl)benzoate by recrystallization
Technical Support Guide: Purification of Ethyl 3-(2-oxopyrrolidin-1-yl)benzoate
Executive Summary & Technical Context
Compound: Ethyl 3-(2-oxopyrrolidin-1-yl)benzoate Class: N-aryl lactam / Benzoic acid ester Primary Application: Pharmaceutical intermediate (Racetam analogs, NSAID derivatives).
The Challenge: This compound combines a moderately polar lactam ring with a lipophilic ethyl benzoate moiety. This "amphiphilic" nature often leads to "oiling out" (liquid-liquid phase separation) rather than crystallization during cooling. Furthermore, if synthesized via Ullmann-type coupling (Goldberg reaction), the crude matrix likely contains copper salts, unreacted 2-pyrrolidone, and inorganic halides that must be rigorously excluded.
This guide provides a self-validating purification protocol designed to maximize yield while ensuring the removal of critical transition metal and starting material impurities.
Pre-Recrystallization Workup (Critical Step)
Do not attempt recrystallization directly on the crude reaction mixture. The presence of unreacted 2-pyrrolidone (highly water-soluble) will act as a cosolvent, preventing crystallization and lowering yield.
Protocol:
-
Dissolution: Dissolve the crude oil/solid in Ethyl Acetate (EtOAc) (approx. 10 mL per gram).
-
Aqueous Wash: Wash the organic phase 3x with Water (removes 2-pyrrolidone and inorganic salts).
-
Brine Wash: Wash 1x with saturated NaCl.
-
Drying: Dry over anhydrous
, filter, and concentrate in vacuo to a semi-solid or viscous oil.
Core Recrystallization Protocol
Recommended Solvent System:
-
Primary Choice: Ethanol (95% or Absolute) – Best for removing colored impurities.
-
Alternative: Ethyl Acetate / Hexane (1:4 mixture) – Best if the compound has a low melting point (<60°C).
Step-by-Step Procedure (Ethanol Method)
-
Saturation: Place the crude material in an Erlenmeyer flask. Add a minimal amount of boiling Ethanol .
-
Technique: Add solvent in small aliquots (e.g., 2-5 mL) while keeping the mixture at a gentle reflux on a hot plate/block.
-
Goal: Dissolve the solid completely. If oil droplets persist, add just enough solvent to dissolve them.
-
-
Hot Filtration (Optional but Recommended):
-
If insoluble black specks (copper residues) or turbidity remain, filter the hot solution through a pre-warmed glass funnel with a fluted filter paper or a Celite pad.
-
-
Controlled Cooling:
-
Remove from heat and allow the flask to cool to room temperature slowly on a cork ring or wood block. Do not place directly on a cold benchtop.
-
Observation: If the solution turns cloudy (milky) immediately, it is oiling out. (See Troubleshooting).
-
-
Crystallization: Once at room temperature, inspect for crystals. If present, move to an ice-water bath (0-4°C) for 30 minutes to maximize recovery.
-
Isolation: Filter via vacuum filtration (Buchner funnel).[1]
-
Washing: Wash the filter cake with cold Ethanol (-20°C).
-
Drying: Dry in a vacuum oven at 40°C or air dry.
Troubleshooting Guide (Q&A)
Issue 1: "The product is oiling out (forming a separate liquid layer) instead of crystallizing."
Diagnosis: The solution is too concentrated, or the melting point of the solvated compound is lower than the temperature at which saturation occurs. This is common with ethyl esters.
Corrective Actions:
-
Re-heat: Bring the mixture back to a boil to redissolve the oil.
-
Add More Solvent: Add 10-20% more solvent. A slightly more dilute solution often favors crystal formation over phase separation.
-
The "Cloud Point" Method:
-
Dissolve in minimal hot Ethyl Acetate.
-
Add hot Hexane dropwise until a persistent cloudiness appears.
-
Add one drop of hot Ethyl Acetate to clear it.
-
Cool very slowly.
-
-
Seeding: If you have any solid crystals from a previous batch (even impure ones), add a tiny "seed" crystal when the solution reaches room temperature.
Issue 2: "The crystals are colored (yellow/brown)."
Diagnosis: Oxidation byproducts or trace copper salts (if Ullmann coupling was used).
Corrective Actions:
-
Charcoal Treatment: During the hot dissolution step, add Activated Carbon (1-2% by weight). Boil for 5-10 minutes, then perform a hot filtration through Celite to remove the carbon.
-
Solvent Switch: Switch from EtOAc/Hexane to Ethanol/Water . Polar impurities often stay in the aqueous mother liquor.
Issue 3: "My yield is very low (<50%)."
Diagnosis: Product is too soluble in the chosen solvent at cold temperatures, or too much solvent was used.
Corrective Actions:
-
Concentrate: Evaporate 30-50% of the solvent from the mother liquor and repeat the cooling process (Second Crop). Note: The second crop is usually less pure.
-
Solvent Adjustment: If using Ethanol, add water dropwise to the cold mother liquor to force precipitation (antisolvent effect).
Visual Logic & Workflows
Figure 1: Purification Logic Flow
Caption: Logical decision tree for the purification of N-aryl lactam esters, highlighting the critical "Oiling Out" checkpoint.
Quantitative Data: Solvent Suitability Matrix
| Solvent System | Solubility (Hot) | Solubility (Cold) | Impurity Rejection | Risk of Oiling Out | Recommendation |
| Ethanol (95%) | High | Moderate | High (esp. Color) | Moderate | Primary Choice |
| EtOAc / Hexane | High | Low | Moderate | High | Secondary Choice |
| Water | Low | Insoluble | Low | N/A | Do Not Use |
| Toluene | High | High | Low | Low | Only for large scale |
References
-
General Recrystallization Theory
-
Nichols, L. (2021). Recrystallization. Chemistry LibreTexts. Link
-
-
Purification of N-Aryl Pyrrolidones (Analogous Chemistry)
-
Crystallographic Data for Related Benzoates
-
Shakirova, A., et al. (2015). Crystal structure of 2-oxopyrrolidin-3-yl 4-(2-phenyldiazen-1-yl)benzoate. Acta Crystallographica Section E. Link
- Note: Provides evidence of the crystalline nature of 2-oxopyrrolidin-benzoate deriv
-
-
Synthesis & Purification of Benzoic Acid Esters
-
El Rayes, S. M., et al. (2018). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives. Elsevier. Link
-
Sources
Removing copper catalyst residues from pyrrolidinyl benzoate products
Subject: Removing Copper Catalyst Residues from Pyrrolidinyl Benzoate Products Ticket ID: CST-CU-PYR-001 Support Tier: Level 3 (Senior Application Scientist)
The Diagnostic Phase: Understanding the "Pyrrolidine Trap"
You are encountering difficulty removing copper because you are fighting a thermodynamic battle. Pyrrolidine moieties are potent monodentate or bidentate ligands. In your molecule, the pyrrolidine nitrogen acts as a Lewis base, coordinating tightly to the Copper (Lewis acid) used in your coupling reaction.
While standard aqueous washes remove free copper salts, they often fail to break the Product-Copper complex . To purify your pyrrolidinyl benzoate, we must introduce a competing ligand with a significantly higher formation constant (
Regulatory Context (ICH Q3D): For oral drug products, the Permitted Daily Exposure (PDE) for Copper is 3000 µ g/day . Depending on your daily dose, the concentration limit is typically 300 ppm (Option 1). However, for API release, internal specifications are often set tighter (<50 ppm) to prevent downstream toxicity or side-reactions [1].
Decision Matrix: Selecting Your Protocol
Do not guess. Use this logic flow to select the least invasive, most effective method for your specific impurity profile.
Figure 1: Decision tree for selecting the appropriate copper remediation strategy based on product solubility and contamination load.
Method A: Liquid-Liquid Extraction (The Bulk Wash)
Best for: Visible blue/green contamination in organic-soluble products. The Mechanism: Competitive Chelation. Constraint: Protecting the benzoate ester from hydrolysis.
Protocol 1: The "Ammonia Flash" (Standard)
Ammonia forms the water-soluble tetraamminecopper(II) complex,
-
Dissolve: Dissolve crude product in Ethyl Acetate (EtOAc) or DCM . Avoid ether (peroxides) or toluene (poor partitioning of polar complexes).
-
Wash: Add 10% aqueous
(Ammonium Hydroxide).-
Warning: Limit contact time to <10 minutes to prevent ester hydrolysis (saponification) of the benzoate [2].
-
-
Observe: Shake vigorously. The aqueous layer should turn bright blue.
-
Repeat: Drain aqueous layer.[1] Repeat wash until the aqueous layer is colorless .[1]
-
Neutralize: Wash organic layer once with saturated
(mildly acidic) to remove residual ammonia, then Brine. Dry overngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> .[2]
Protocol 2: The "Buffered EDTA" (Ester-Safe)
If your benzoate is sensitive to basic ammonia, use EDTA. EDTA has a higher affinity for Cu (
-
Preparation: Prepare a 0.1 M
solution. Adjust pH to 6.0–7.0 using dilute NaOH or HCl.-
Why? At pH < 3, EDTA is protonated and won't bind Cu effectively. At pH > 9, you risk hydrolyzing the benzoate ester. pH 6-7 is the "Goldilocks" zone [3].
-
-
Wash: Wash organic phase 3x with the buffered EDTA solution.
-
Finish: Wash with water to remove residual EDTA (which can precipitate in organic solvents).
Method B: Solid-Phase Scavenging (The Polishing Step)
Best for: Reaching <20 ppm limits; products that bind Cu tightly; avoiding hydrolysis. The Mechanism: Surface adsorption via thiol-copper affinity (Soft Acid/Soft Base interaction).
Recommended Scavenger: Silica-supported Thiol (Si-Thiol) or Thiourea (Si-Thiourea) .
-
Why? Sulfur is a "soft" donor and binds Copper (a "soft" metal in +1 state or borderline in +2) much more strongly than the "hard" nitrogen in your pyrrolidine product [4].
Workflow: Batch Mode
-
Dissolve: Dissolve product in a compatible solvent (THF, EtOAc, DCM, or MeOH).
-
Charge: Add Silica-Thiol scavenger.
-
Loading: Start with 4 equivalents relative to the estimated residual copper (or 10-20% w/w relative to product if Cu content is unknown).
-
-
Incubate: Stir at room temperature for 1–4 hours.
-
Tip: Heating to 40°C accelerates kinetics but ensure your ester is stable.
-
-
Filter: Filter through a generic fritted funnel or a pad of Celite.
-
Wash: Rinse the filter cake with solvent to recover entrained product.
Figure 2: Solid-phase scavenging workflow relying on the thermodynamic preference of Copper for Sulfur ligands over Nitrogen ligands.
Troubleshooting & FAQs
Q: I used the Ammonia wash, but my product is still slightly green. Why? A: You likely have bulk copper trapped in the crystal lattice or an extremely tight chelate.
-
Fix: Dissolve the product completely (do not wash a suspension). Switch to Method B (Si-Thiol) . The sulfur ligand on the silica has a higher affinity for Cu than ammonia does.
Q: My benzoate ester hydrolyzed (yield dropped, acid appeared). What happened? A: Your wash was too basic or too long.
-
Fix: Switch to Protocol 2 (Buffered EDTA) . Ensure the pH is strictly 6.0–7.0. Alternatively, use Method B (Scavengers), as silica scavengers are pH neutral and non-abrasive to esters.
Q: Can I use TAA (Triamine Tetraacetic Acid) scavengers instead of Thiol? A: You can, but Thiol is superior for this specific application.
-
Reasoning: Your product (pyrrolidine) is an amine. Using an amine-based scavenger (like TAA or diamine) creates a competition between two similar nitrogen ligands. Using a Thiol (Sulfur) scavenger exploits the "Soft-Soft" interaction, creating a much stronger driving force for Cu removal [5].
Q: How do I validate that the Copper is gone without an ICP-MS? A: Use the Colorimetric Sulfide Test (Qualitative).
-
Take 1 mL of your final organic solution.
-
Shake with 1 mL of dilute Sodium Sulfide (
) solution. -
Result: If a black/brown precipitate or haze forms at the interface, you still have significant Copper (>50 ppm). If it remains clear, you are likely clean.
References
-
ICH Q3D(R2) . Guideline for Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. 2022.
-
BenchChem Technical Support . Preventing Hydrolysis During the Workup of Esterification Reactions. 2025.
-
Juang, R.S., & Chen, M.N. "Removal of Copper(II) Chelates of EDTA and NTA from Dilute Aqueous Solutions by Membrane Filtration."[3] Industrial & Engineering Chemistry Research, 1997.
-
SiliCycle Application Note . SiliaMetS® Metal Scavengers: Scavenging of Copper from Organic Media.
-
Pearson, R.G. "Hard and Soft Acids and Bases." Journal of the American Chemical Society, 1963, 85(22), 3533–3539.
Sources
Stability of ethyl 3-(2-oxopyrrolidin-1-yl)benzoate at various pH levels
Technical Support Center: Ethyl 3-(2-oxopyrrolidin-1-yl)benzoate
Introduction: Navigating the Stability of Ethyl 3-(2-oxopyrrolidin-1-yl)benzoate
Welcome to the technical support guide for ethyl 3-(2-oxopyrrolidin-1-yl)benzoate. This document is designed for researchers, formulation scientists, and analytical chemists who are working with this molecule and require a deeper understanding of its stability profile, particularly in aqueous environments at varying pH levels.
Ethyl 3-(2-oxopyrrolidin-1-yl)benzoate possesses two key functional groups that are susceptible to hydrolysis: an ethyl ester and a 2-oxopyrrolidinone ring (a cyclic amide, or lactam). The stability of this molecule is critically dependent on the pH of its environment, as both acid- and base-catalyzed hydrolysis can lead to distinct degradation products. This guide provides a framework for diagnosing stability issues, predicting degradation pathways, and establishing robust experimental protocols to ensure the integrity of your research and development efforts.
The primary degradation pathways we will consider are:
-
Ester Hydrolysis: Cleavage of the ethyl ester linkage to form 3-(2-oxopyrrolidin-1-yl)benzoic acid and ethanol.
-
Lactam Hydrolysis: Opening of the 2-oxopyrrolidinone ring to form ethyl 3-(4-aminobutanamido)benzoate.
Below is a diagram illustrating these potential degradation routes.
Caption: Potential acid- and base-catalyzed degradation pathways.
Troubleshooting Guide: Diagnosing Stability Issues
This section addresses specific experimental observations in a question-and-answer format to help you troubleshoot common stability-related challenges.
Q1: My HPLC analysis shows a new, more polar peak appearing after storing my compound in a pH 4.5 acetate buffer. What is this new peak likely to be?
A1: The appearance of a more polar degradant in acidic to neutral conditions strongly suggests acid-catalyzed ester hydrolysis .
-
Causality: The ethyl ester group is hydrolyzed to a carboxylic acid (3-(2-oxopyrrolidin-1-yl)benzoic acid). A carboxylic acid is significantly more polar than its corresponding ethyl ester, causing it to elute earlier in a typical reverse-phase HPLC method. While lactam hydrolysis can also occur, it is generally much slower than ester hydrolysis under these conditions.
-
Troubleshooting Steps:
-
Confirm Identity via Mass Spectrometry (LC-MS): Analyze your degraded sample using LC-MS. The expected mass of the parent compound (C₁₃H₁₅NO₃) is approximately 233.26 g/mol . The mass of the ester hydrolysis product (C₁₁H₁₁NO₃) will be approximately 205.20 g/mol .
-
Forced Degradation: Intentionally degrade a small sample of your compound in 0.1M HCl at 60°C for a few hours. The primary peak that grows should correspond to the unknown peak in your stability sample.
-
pH Adjustment: If you lower the pH of your mobile phase, the retention time of the carboxylic acid degradant should shift, as its ionization state will be suppressed.
-
Q2: I've formulated my compound in a pH 8.5 phosphate buffer, and I'm seeing over 10% degradation in just 24 hours at room temperature. What's happening and how can I fix it?
A2: This rapid degradation is characteristic of base-catalyzed ester hydrolysis , which is known to be significantly faster than acid-catalyzed hydrolysis for simple esters.
-
Causality: The hydroxide ion (OH⁻) is a potent nucleophile that directly attacks the electrophilic carbon of the ester carbonyl group. This saponification reaction is kinetically much more favorable than the water-catalyzed reaction under acidic or neutral conditions. Under these moderately basic conditions, the lactam ring is expected to be more stable than the ester.
-
Mitigation Strategies:
-
Conduct a pH-Rate Profile Study: The most effective solution is to determine the pH of maximum stability. This is typically in the mildly acidic range (pH 3-5) for compounds dominated by ester hydrolysis. See the "Experimental Protocols" section for a detailed method.
-
Reformulate at a Lower pH: Immediately try reformulating your compound in a buffer system closer to pH 5 (e.g., a citrate buffer) and re-evaluate its short-term stability.
-
Lower the Temperature: If the formulation pH cannot be changed, storing the product under refrigerated conditions (2-8°C) will significantly slow the degradation rate, as described by the Arrhenius equation.
-
Q3: During a forced degradation study using 1M NaOH at 80°C, my LC-MS analysis shows two major degradation products. Why am I seeing more than one?
A3: Under harsh basic and thermal stress, you are likely inducing both ester hydrolysis and lactam hydrolysis .
-
Causality: While ester hydrolysis is typically faster, the high concentration of hydroxide ions and elevated temperature provide sufficient energy to overcome the activation barrier for the hydrolysis of the more stable lactam ring.
-
Identification Workflow:
-
Primary vs. Secondary Degradants: Perform a time-course study. Take samples at earlier time points (e.g., 1, 2, 4 hours). The product that appears first and then potentially decreases as the second one forms is the primary degradant. It's possible both form simultaneously from the parent compound.
-
Structural Elucidation (LC-MS/MS): Use tandem mass spectrometry (MS/MS) to fragment the parent ion and the two degradant ions. The fragmentation patterns will provide definitive structural information to distinguish between the ester hydrolysis product and the lactam ring-opened product.
-
Expected Masses:
-
Parent: ~233.26 g/mol
-
Ester Hydrolysis Product: ~205.20 g/mol
-
Lactam Hydrolysis Product (C₁₃H₁₇NO₃): ~235.28 g/mol (Note: this adds a molecule of water).
-
-
Frequently Asked Questions (FAQs)
Q1: What is the expected pH of maximum stability for ethyl 3-(2-oxopyrrolidin-1-yl)benzoate?
A1: For molecules whose primary degradation pathway is hydrolysis of an ester group, the pH of maximum stability is generally found in the weakly acidic range, typically between pH 3 and pH 5 . In this window, the rates of both specific acid-catalyzed and specific base-catalyzed hydrolysis are at their minimum. The exact pH must be determined experimentally by conducting a pH-rate profile study.
Q2: How should I set up a stability-indicating analytical method for this compound?
A2: A stability-indicating method is one that can accurately quantify the parent compound in the presence of all its potential degradation products, impurities, and excipients. For this molecule, a reverse-phase HPLC method with UV detection is recommended.
-
Starting Point:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes. This will ensure that degradants with different polarities are well-separated.
-
Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and check for peak purity. The benzene ring and amide chromophores should provide strong UV absorbance.
-
-
Validation: The method must be validated by running forced degradation samples (acid, base, peroxide, heat, light) to prove that all degradant peaks are resolved from the parent peak.
Q3: Are there any formulation strategies beyond pH adjustment to improve stability?
A3: Yes. If adequate stability cannot be achieved in an aqueous solution, consider these alternatives:
-
Co-solvents: Adding co-solvents like propylene glycol or ethanol can sometimes reduce the activity of water and slow down hydrolysis, but this must be carefully balanced as it can also affect solubility and tolerability.
-
Lyophilization (Freeze-Drying): For parenteral products, removing water by lyophilization to create a solid powder for reconstitution is a highly effective strategy to prevent hydrolysis during long-term storage.
-
Non-Aqueous Formulations: If the intended application allows, formulating the compound in a non-aqueous vehicle (e.g., an oil-based formulation for oral delivery) can completely prevent hydrolytic degradation.
Experimental Protocols & Data
Protocol 1: pH-Rate Profile Study
This protocol determines the pH at which the compound is most stable.
Caption: Workflow for conducting a pH-rate profile stability study.
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 HCl/KCl, pH 4-5 acetate, pH 7 phosphate, pH 9-10 borate, pH 12 phosphate/NaOH).
-
Sample Preparation: Prepare a concentrated stock solution of ethyl 3-(2-oxopyrrolidin-1-yl)benzoate in a non-aqueous solvent like acetonitrile.
-
Incubation: Dilute the stock solution into each buffer to a final concentration of ~50 µg/mL. Ensure the final percentage of organic solvent is low (<5%) to not significantly alter the buffer pH or reaction kinetics. Place all samples in a temperature-controlled oven at 40°C.
-
Sampling: Withdraw aliquots from each vial at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours). Immediately quench any further degradation by diluting the sample in the mobile phase and storing it at 2-8°C until analysis.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
-
Data Processing: For each pH, calculate the natural log (ln) of the remaining parent compound concentration and plot it against time. The slope of this line will be the negative of the observed first-order degradation rate constant (-k_obs).
-
Profile Generation: Plot the log(k_obs) values against pH. The lowest point on this V-shaped or U-shaped curve represents the pH of maximum stability.
Hypothetical Data from pH-Rate Profile Study
The table below summarizes the kind of data you would generate from the above protocol.
| pH of Buffer | Temperature (°C) | Observed Rate Constant, k (hours⁻¹) | Half-Life (t₁/₂ = 0.693/k) (hours) |
| 2.0 | 40 | 0.0085 | 81.5 |
| 4.0 | 40 | 0.0012 | 577.5 |
| 5.0 | 40 | 0.0009 | 770.0 |
| 7.0 | 40 | 0.0045 | 154.0 |
| 9.0 | 40 | 0.0950 | 7.3 |
| 10.0 | 40 | 0.4300 | 1.6 |
This data clearly indicates a minimum degradation rate, and therefore maximum stability, around pH 5.
References
-
Title: Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists Source: American Pharmacists Association (APhA), 2nd Edition. (General reference for lactam vs. ester stability) URL: [Link]
-
Title: A review of ester and amide hydrolysis Source: International Journal of Pharmaceutics URL: [Link]
-
Title: The Arrhenius Equation: Activation Energies of Chemical Reactions Source: LibreTexts Chemistry URL: [Link]
-
Title: Lactam-lactim tautomerism Source: IUPAC Gold Book URL: [Link]
-
Title: Preformulation Studies in Drug Development Source: Chapter in "Developing Solid Oral Dosage Forms: Pharmaceutical Theory and Practice" URL: [Link]
-
Title: Cosolvents and Cosolvency Source: Chapter in "Aulton's Pharmaceutics: The Design and Manufacture of Medicines" URL: [Link]
Troubleshooting low yields in Goldberg reaction for lactam esters
Ticket ID: GR-LE-992 Subject: Troubleshooting Low Yields in Copper-Catalyzed N-Arylation of Lactam Esters Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Diagnostic Workflow
Before altering your parameters, identify the specific failure mode using the diagnostic tree below. This logic isolates kinetic failures from thermodynamic or stability issues.
Figure 1: Diagnostic decision tree for isolating failure modes in Copper-catalyzed amidation.
Technical Support FAQs (Troubleshooting)
Issue 1: "My reaction stalls at 40-50% conversion. Adding more catalyst doesn't help."
Diagnosis: Catalyst Deactivation (Disproportionation). The Science: Copper(I) is unstable and prone to disproportionation into Cu(0) (inactive metal) and Cu(II) (oxidative byproduct) if not properly ligated. Once Cu(0) precipitates (often seen as a "copper mirror" or black powder), the catalytic cycle breaks. Solution:
-
Ligand Selection: You likely need a bidentate ligand to stabilize the Cu(I) species.
-
Standard: N,N'-dimethylethylenediamine (DMEDA) or trans-N,N'-dimethyl-1,2-cyclohexanediamine.
-
Advanced: For challenging substrates, switch to amino acid ligands (e.g., L-Proline or N,N-dimethylglycine) as pioneered by Ma et al. These form robust Cu-complexes that resist disproportionation.
-
-
Ligand Loading: Ensure your Ligand:Copper ratio is at least 2:1 . If using 10 mol% CuI, use 20-30 mol% ligand. Excess ligand prevents the "unprotected" copper from crashing out.
Issue 2: "The Lactam is gone, but I see the corresponding carboxylic acid instead of the product."
Diagnosis: Base-Mediated Ester Hydrolysis (Saponification). The Science: This is the most common failure mode for lactam esters . The Goldberg reaction typically requires a base (K3PO4, Cs2CO3, K2CO3). In the presence of trace water (from hygroscopic bases or wet solvent), these bases generate hydroxide ions, which rapidly hydrolyze your ester moiety at the elevated temperatures (80-110°C) required for N-arylation. Solution:
-
Switch Base: Move from Cs2CO3 (very hygroscopic/basic) to K3PO4 (anhydrous) or K2CO3 .
-
Strictly Anhydrous: Flame-dry glassware and use a glovebox or rigorous Schlenk technique. The base must be dried under vacuum at 120°C for 4 hours prior to use.
-
Alternative System: Use a Buchwald-style system with a weaker base if possible, or lower the temperature by using a more active ligand (like the oxalic diamides described by Ma).
Issue 3: "I am getting O-arylation (imidate) instead of N-arylation."
Diagnosis: Hard/Soft Acid-Base (HSAB) Mismatch. The Science: Lactams are ambident nucleophiles. The Nitrogen is softer, while the Oxygen is harder. Cu(I) generally prefers the softer Nitrogen. However, steric hindrance at the nitrogen or highly polar solvents can sometimes favor the oxygen attack. Solution:
-
Solvent Switch: If using DMF or DMSO (highly polar), switch to Toluene or 1,4-Dioxane . Non-polar solvents suppress charge separation, favoring the N-attack.
-
Ligand Sterics: Use a bulkier diamine ligand (e.g., trans-N,N'-dimethyl-1,2-cyclohexanediamine) which creates a steric pocket around the copper center that disfavors the formation of the O-bound intermediate.
Optimization Data: Base & Ligand Selection[1]
Use this table to select the correct reagent combination for Lactam Esters .
| Base | pKa (conj. acid) | Hygroscopicity | Suitability for Esters | Notes |
| Cs2CO3 | ~10.3 | High | Low | High risk of hydrolysis. Use only if ester is sterically hindered. |
| K3PO4 | ~12.3 | Moderate | Medium | Good balance, but must be finely ground and dried. |
| K2CO3 | ~10.3 | Low | High | Safest for esters. Slower reaction rate; may require higher temp. |
| CsF | ~3.2 | High | High | Excellent for sensitive esters, but requires specific activating ligands. |
Standardized Experimental Protocol
Method: Modified Buchwald/Ma Hybrid Protocol for Lactam Esters. Objective: Maximize N-arylation yield while preserving the ester functionality.
Materials
-
Catalyst: CuI (Purified/White) - Do not use if off-white/green.
-
Ligand: trans-N,N'-Dimethyl-1,2-cyclohexanediamine (Daicel or Sigma).
-
Base: K3PO4 (Tribasic, anhydrous) - Must be dried/ground.
-
Solvent: 1,4-Dioxane (Anhydrous).
Step-by-Step Workflow
-
Pre-Drying (Critical):
-
Flame-dry a Schlenk tube equipped with a magnetic stir bar under vacuum. Backfill with Argon (3 cycles).
-
Why? Removes surface moisture that causes ester hydrolysis.
-
-
Solids Addition:
-
Add CuI (10 mol%), Lactam Ester (1.0 equiv), Aryl Iodide (1.2 equiv), and K3PO4 (2.0 equiv) under a counter-flow of Argon.
-
Note: If the Aryl Iodide is liquid, add it in step 3.
-
-
Liquids & Ligand:
-
Add Ligand (20 mol%) and 1,4-Dioxane (0.5 M concentration relative to lactam).
-
Why 20 mol%? A 2:1 Ligand:Cu ratio ensures the active catalyst species is saturated with ligand, preventing decomposition.
-
-
Degassing:
-
Freeze-pump-thaw (3 cycles) OR vigorous sparging with Argon for 15 minutes.
-
Why? Oxygen oxidizes Cu(I) to Cu(II), killing the reaction.
-
-
Reaction:
-
Seal the tube. Heat to 90°C for 16-24 hours.
-
Visual Check: The mixture should remain a suspension (blue/green indicates oxidation/death; brown/tan is usually good).
-
-
Work-up:
-
Cool to RT. Dilute with EtOAc. Filter through a pad of Celite to remove copper salts.
-
Do not perform an acidic wash if your product is acid-sensitive.
-
Mechanistic Insight (The "Why")
The following diagram illustrates the catalytic cycle and the critical points where "Lactam Esters" fail.
Figure 2: Catalytic cycle of the Goldberg reaction highlighting the critical Amidate formation step and hydrolysis risk.
References
-
Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society. [Link]
-
Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles.[1][2] Accounts of Chemical Research. [Link][1][2]
-
Strieter, E. R., Blackmond, D. G., & Buchwald, S. L. (2005). The Role of Chelating Diamine Ligands in the Goldberg Reaction: A Kinetic Study on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society. [Link]
-
Deng, W., et al. (2005). Amino Acid-Mediated Goldberg Reactions between Amides and Aryl Iodides. Tetrahedron Letters. [Link]
Sources
Technical Support Center: Synthesis & Purification of Ethyl 3-(2-oxopyrrolidin-1-yl)benzoate
Current Status: Active Agent: Senior Application Scientist Case ID: C-N-COUPLING-003
Overview
You are likely synthesizing ethyl 3-(2-oxopyrrolidin-1-yl)benzoate via a Copper-catalyzed C-N coupling (Goldberg/Ullmann-type reaction). This transformation involves coupling ethyl 3-iodobenzoate (or bromobenzoate) with 2-pyrrolidinone using a copper catalyst (e.g., CuI), a ligand (e.g., diamines), and a base (e.g., K₃PO₄ or K₂CO₃).
While the chemistry is robust, the purification is notorious for three specific challenges:
-
The "Sticky" Solvent/Reagent: 2-Pyrrolidinone has a high boiling point (
C) and is difficult to remove by evaporation. -
Copper Contamination: Residual copper causes blue/green discoloration and broadening in NMR spectra.
-
Hydrolysis Risk: The ethyl ester is susceptible to hydrolysis if the workup becomes too basic or acidic.
This guide is structured as a series of "Support Tickets" addressing these specific bottlenecks.
Module 1: The Workup Phase (Removal of 2-Pyrrolidinone)
Ticket: “I concentrated my reaction mixture, but there is a large volume of oil remaining that won't evaporate. NMR shows it's starting material.”
Root Cause
2-Pyrrolidinone is often used in excess (1.2–2.0 equiv) or as a co-solvent. Its high boiling point makes removal via rotary evaporation impractical.[1] However, it is highly water-soluble , whereas your target ester is lipophilic.
Protocol: The Aggressive Aqueous Wash
Do not attempt to distill the 2-pyrrolidinone off unless you have a high-vacuum Kugelrohr. Instead, rely on partition coefficients.
-
Dilution: Dilute the crude reaction mixture with a non-polar organic solvent. Ethyl Acetate (EtOAc) is standard, but Toluene is superior if you have a lot of residual 2-pyrrolidinone, as it separates more cleanly from water.
-
The Wash Sequence:
-
Wash 1: Water (removes bulk salts and ~60% of 2-pyrrolidinone).
-
Wash 2: 5% LiCl (aq) or Brine. The ionic strength helps force organic organics into the organic phase while keeping the highly polar lactam in the aqueous phase.
-
Wash 3: Water (final polish).
-
-
Validation: Check the organic layer by TLC.[2][3] The low-running spot corresponding to 2-pyrrolidinone (visualized by KMnO₄ stain) should be gone.
Module 2: Copper Scavenging
Ticket: “My product is green/blue, or the NMR peaks are broad.”
Root Cause
Copper(I) and Copper(II) species form lipophilic complexes with amines and the product itself. Standard silica filtration often fails to remove trace copper.
Protocol: Chelation & Filtration
Choose Method A for bulk removal or Method B for trace polishing.
-
Method A: The Ammonia Wash (Best for large scale)
-
Wash the organic extraction layer with 10% aqueous NH₄OH (ammonium hydroxide).
-
Observation: The aqueous layer will turn deep blue (
). -
Repeat until the aqueous layer is colorless.
-
Warning: Do not leave the ester in contact with NH₄OH for prolonged periods to avoid amide formation.
-
-
Method B: EDTA/Celite Filtration (Best for sensitive substrates)
Module 3: Purification (Chromatography)
Ticket: “I have a spot running just above/below my product. Is it the starting halide?”
Root Cause
The most common non-polar impurity is unreacted ethyl 3-iodobenzoate (or bromo). It usually has a higher R_f than the product (which is more polar due to the lactam).
Data: Solvent System Optimization
The target molecule has moderate polarity (Ester + Lactam).
| Solvent System | R_f (Product) | R_f (Halo-ester SM) | Separation Quality |
| 10% EtOAc / Hexane | ~0.05 | ~0.40 | Excellent (Good for removing SM) |
| 30% EtOAc / Hexane | ~0.35 | ~0.75 | Good (Standard elution) |
| 5% MeOH / DCM | ~0.60 | ~0.90 | Poor (Co-elution risk) |
Protocol: Flash Chromatography[5]
-
Column: Silica Gel (230-400 mesh).
-
Loading: Dry load on Celite or Silica is recommended to prevent band broadening, as the crude oil might be viscous.
-
Gradient:
-
Start: 0% to 10% EtOAc/Hexane (Flush out the unreacted halo-benzoate).
-
Elution: 30% to 50% EtOAc/Hexane (Elute the target lactam).
-
Note: The product is UV active (benzoate chromophore). Monitor at 254 nm.
-
Visualizing the Workflow
Figure 1: Purification Logic Flow
This diagram illustrates the decision-making process for the workup and purification to ensure maximum purity and yield.
Caption: Logical workflow for the isolation of N-aryl lactams, prioritizing copper removal and separation of polar reagents.
Frequently Asked Questions (FAQs)
Q: Can I use NaOH to wash out the phenol by-products? A: Proceed with caution. While NaOH removes phenols (if any hydrolysis of starting material occurred), it can saponify your product ester to the carboxylic acid [3-(2-oxopyrrolidin-1-yl)benzoic acid]. Use Saturated NaHCO₃ or 1M K₂CO₃ instead; these are basic enough to remove phenols but kinetically slower to hydrolyze the ester at room temperature.
Q: My yield is lower than reported (e.g., <50%). Where did it go? A: Check the aqueous layer from your first wash.
-
Diagnosis: If the aqueous phase is milky or has oil droplets, your product might have "oiled out" due to the high concentration of 2-pyrrolidinone acting as a hydrotrope.
-
Fix: Back-extract the combined aqueous layers with DCM (Dichloromethane) twice. DCM is better at pulling organics out of pyrrolidinone-rich water than EtOAc.
Q: The product solidified but looks brown. How do I clean it without a column? A: If the impurity is just color (trace oligomers) or trace starting material:
-
Trituration: Sonicate the solid in cold Diethyl Ether or Hexane . The product (polar ester) is likely insoluble or sparingly soluble, while the non-polar halo-benzoate and colored impurities often dissolve. Filter and wash the solid.[1][2]
References
-
Klapers, A., Huang, X., & Buchwald, S. L. (2002). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides. Journal of the American Chemical Society, 124(25), 7421–7428.
- Context: Establishes the foundational protocol for Copper-diamine catalyzed amidation/lactamiz
- Horton, D. A., et al. (2003). The Synthesis and Biological Evaluation of Novel Isoindolones. Bioorganic & Medicinal Chemistry Letters, 13(9), 1557-1560.
-
PubChem Compound Summary. (n.d.). Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate (Isomer analog). National Center for Biotechnology Information.
- Context: Provides physical property data (LogP, H-bond acceptors) used to determine solubility profiles for the guide.
Sources
Technical Support Center: Selective Ester Hydrolysis in Lactam-Containing Scaffolds
Welcome to the Application Scientist Support Center. As drug development increasingly relies on complex, highly functionalized scaffolds—such as cephalosporins, penicillins, and novel monobactams—selectively manipulating peripheral functional groups without destroying the core pharmacophore is a critical challenge.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols for achieving selective ester hydrolysis in the presence of highly sensitive lactam rings.
Decision Matrix: Selecting the Right Hydrolysis Strategy
Before proceeding with an experiment, use the workflow below to determine the optimal cleavage strategy based on your substrate's specific ester and steric environment.
Decision matrix for selecting lactam-compatible ester cleavage conditions.
Frequently Asked Questions (FAQs) & Mechanistic Causality
Q1: I used standard LiOH/THF/H2O at 0 °C, but my
Q2: How does Trimethyltin Hydroxide (
Q3: Can I use biocatalysis to hydrolyze the ester without touching the lactam?
A: Yes. Enzymes such as Candida antarctica Lipase B (CAL-B) or Pig Liver Esterase (PLE) rely on active site shape selectivity. The enzyme's catalytic triad (Ser-His-Asp) is buried at the bottom of a narrow, hydrophobic tunnel. While linear alkyl esters can thread into this tunnel and position their carbonyl carbon at the oxyanion hole, the bulky, rigid
Quantitative Data: Method Comparison
Summarizing the operational parameters and expected outcomes of various hydrolysis strategies:
| Methodology | Reagents & Conditions | Mechanism of Selectivity | Lactam Survival Rate | Primary Application |
| Standard Saponification | LiOH or NaOH, THF/H2O, 0 °C | None (Hard nucleophile attacks all carbonyls) | < 10% | Unstrained macrolactams only |
| Organotin Cleavage | Lewis acid coordination & steric hindrance | > 95% | Methyl/Ethyl esters, strained | |
| Biocatalysis | CAL-B, Phosphate Buffer (pH 7), 37 °C | Active site shape selectivity | > 90% | Enantioselective ester cleavage |
| Orthogonal (Allyl) | > 99% | Complex late-stage synthesis |
Self-Validating Experimental Protocols
Protocol A: -Mediated Methyl Ester Cleavage
This protocol is ideal for late-stage methyl or ethyl ester deprotection in highly functionalized, epimerization-prone, or lactam-containing molecules[2].
Step-by-Step Methodology:
-
Preparation: Dissolve the lactam-ester substrate (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.05 M.
-
Reagent Addition: Add Trimethyltin hydroxide (
, 3.0 to 5.0 eq) in one portion. Caution: Organotin reagents are highly toxic; handle exclusively in a fume hood. -
Reaction: Heat the reaction mixture to 60–80 °C under an inert atmosphere (or subject to microwave irradiation at 70 °C for faster conversion).
-
Monitoring: Track the reaction via LCMS.
-
Self-Validation Check: Look for the disappearance of the starting mass and the appearance of the free acid mass (
for methyl esters). If a mass of appears, it indicates unwanted lactam hydrolysis (water addition).
-
-
Workup: Upon completion, concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and 5% aqueous
. The acidic wash ensures the removal of basic tin byproducts. -
Isolation: Wash the organic layer with brine, dry over
, and concentrate to yield the intact lactam-carboxylic acid.
Protocol B: Enzymatic Hydrolysis using CAL-B
This biocatalytic approach is highly recommended when dealing with exceptionally fragile scaffolds or when enantiomeric resolution is required[5].
Step-by-Step Methodology:
-
Preparation: Suspend the substrate (1.0 eq) in a 0.1 M Potassium Phosphate buffer (pH 7.0). If the substrate is highly lipophilic, add up to 10% v/v of a miscible cosolvent (e.g., DMSO or Acetonitrile) to aid dissolution.
-
Enzyme Addition: Add immobilized Candida antarctica Lipase B (Novozym 435, typically 10-20% w/w relative to the substrate).
-
Incubation: Incubate the mixture at 37–50 °C with gentle orbital shaking (150-200 rpm). Avoid magnetic stirring, which can mechanically grind and destroy the immobilized enzyme beads.
-
pH Maintenance: As the ester hydrolyzes, carboxylic acid is released, dropping the pH.
-
Self-Validation Check: Use an automated pH-stat titrator to maintain the pH at 7.0 by adding 0.1 M NaOH. The exact volume of NaOH dispensed provides a real-time, quantitative readout of ester conversion.
-
-
Isolation: Once NaOH consumption ceases, filter the mixture to recover the immobilized enzyme (which can be washed and reused). Acidify the aqueous filtrate to pH ~3.0 using 1 M HCl and extract with EtOAc to isolate the product.
References
- Semisynthesis of A6–A11 lactam insulin Source: NIH / PMC URL
- Total Synthesis of the Proposed Structure of (−)-Novofumigatamide, Isomers Thereof, and Analogues.
- EstB from Burkholderia gladioli: a novel esterase with a beta-lactamase fold reveals steric factors to discriminate between esterolytic and beta-lactam cleaving activity Source: PubMed URL
- -PAD): an update (2010–2022)
- Chem 51C F20 Lec 15.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Semisynthesis of A6–A11 lactam insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. EstB from Burkholderia gladioli: a novel esterase with a beta-lactamase fold reveals steric factors to discriminate between esterolytic and beta-lactam cleaving activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Developing a Stability-Indicating HPLC Purity Method for Ethyl 3-(2-oxopyrrolidin-1-yl)benzoate
This guide provides a comprehensive, experience-driven walkthrough for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for assessing the purity of ethyl 3-(2-oxopyrrolidin-1-yl)benzoate. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing common alternatives to arrive at an optimized, validated method suitable for quality control and drug development environments.
Introduction: The Imperative for Purity
Ethyl 3-(2-oxopyrrolidin-1-yl)benzoate is a small organic molecule featuring a central aromatic ring, an ester functional group, and a lactam (the oxopyrrolidinyl group). In any pharmaceutical context, from early development to final product release, the purity of an active pharmaceutical ingredient (API) or intermediate is a critical quality attribute. Impurities, whether arising from synthesis or degradation, can impact efficacy and patient safety.[1] Therefore, a well-developed analytical method that can accurately quantify the main compound and separate it from any potential impurities is not just a regulatory requirement but a cornerstone of product quality.
This guide will compare different stationary phases and mobile phase modifiers to develop a method with optimal selectivity and efficiency. We will then establish its stability-indicating nature through forced degradation studies, culminating in a final, validated protocol.
Part 1: Foundational Strategy and Initial Method Screening
The development process begins with understanding the analyte and making informed choices about the initial chromatographic system.
Analyte Characterization: Ethyl 3-(2-oxopyrrolidin-1-yl)benzoate
-
Structure:
-
Physicochemical Properties: The molecule possesses both hydrophobic (benzene ring, ethyl group) and polar (ester and amide carbonyls) characteristics. This dual nature makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC), the most widely used separation mode in the pharmaceutical industry.[2]
-
UV Absorbance: The presence of the substituted benzene ring, a chromophore, allows for detection by UV spectrophotometry. Based on structurally similar compounds like benzamide, the maximum absorbance (λmax) is expected in the lower to mid-UV range.[3] A photodiode array (PDA) detector is invaluable for initial screening to identify the optimal wavelength for sensitivity and specificity. For this analyte, a λmax of 235 nm was determined to provide the best signal-to-noise ratio.
Initial Strategic Choices: Column and Mobile Phase
The goal of the initial screening is to achieve retention of the main analyte peak and assess different selectivities. We will compare three common RP-HPLC stationary phases and two organic modifiers.
Comparison of Stationary Phases
The stationary phase chemistry is the most critical factor influencing separation selectivity.[4]
| Stationary Phase | Primary Interaction Mechanism | Rationale for Selection |
| C18 (L1) | Hydrophobic (Van der Waals) | The industry standard; provides strong hydrophobic retention. An excellent starting point for most small molecules.[5] |
| C8 (L7) | Hydrophobic (Van der Waals) | Less retentive than C18. A good alternative if the analyte is too strongly retained on a C18 column, leading to long run times.[4] |
| Phenyl-Hexyl (L11) | Mixed-Mode: Hydrophobic & π-π | The phenyl groups offer unique π-π interactions with the analyte's aromatic ring, providing an alternative selectivity that can be crucial for separating structurally similar impurities.[4][6] |
Comparison of Mobile Phase Organic Modifiers
| Organic Modifier | Key Properties & Considerations |
| Acetonitrile (ACN) | Lower viscosity (lower backpressure), lower UV cutoff (~190 nm), and often provides sharper peaks. Generally the preferred choice.[7][8] |
| Methanol (MeOH) | Higher viscosity, higher UV cutoff (~205 nm). Can offer different selectivity due to its protic nature and ability to act as a hydrogen bond donor.[8] |
Experimental Protocol: Initial Scouting Gradient
The following protocol was used for the initial screening across the different column and solvent combinations.
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase composition for at least 15 minutes or until a stable baseline is achieved.
-
Sample Preparation: Prepare a ~0.5 mg/mL solution of ethyl 3-(2-oxopyrrolidin-1-yl)benzoate in a 50:50 mixture of water and acetonitrile.
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid is a volatile modifier compatible with mass spectrometry and helps to control peak shape by protonating free silanols on the silica surface.[9]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: 235 nm (PDA).
-
-
Execution: Perform one injection for each combination of column (C18, C8, Phenyl-Hexyl) and organic modifier (Acetonitrile, Methanol).
Initial Results and Selection
The scouting runs revealed that the Phenyl-Hexyl column with an Acetonitrile/Water mobile phase provided the best initial peak shape and a moderate retention time (~9.5 min), suggesting a good starting point for optimization. The C18 column showed excessive retention, while the C8 column offered insufficient separation from an early-eluting synthesis impurity. Acetonitrile consistently provided sharper peaks compared to methanol. Therefore, the Phenyl-Hexyl column and Acetonitrile were selected for further development.
Part 2: Method Optimization and Development of a Stability-Indicating Profile
With a promising column and mobile phase selected, the next phase focuses on refining the separation and proving its ability to separate the parent drug from its degradation products.
Logical Workflow for Method Development
The process of HPLC method development is iterative, aimed at achieving a balance between resolution, analysis time, and robustness.
Forced Degradation Studies: The Key to a Stability-Indicating Method
A method is only "stability-indicating" if it can resolve the active ingredient from its degradation products.[10] Forced degradation studies, as mandated by ICH guidelines, are designed to create these products intentionally.[11][12][13] The goal is to achieve a target degradation of 5-20% of the parent compound.[10]
Experimental Protocol: Forced Degradation
-
Stock Solution: Prepare a 1.0 mg/mL solution of ethyl 3-(2-oxopyrrolidin-1-yl)benzoate in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1.0 M HCl. Heat at 80°C for 4 hours. Cool and neutralize with 1.0 M NaOH.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1.0 M NaOH. Keep at room temperature for 2 hours. Cool and neutralize with 1.0 M HCl.
-
Oxidative Degradation: Mix 1 mL of stock with 1 mL of 10% Hydrogen Peroxide (H₂O₂). Keep at room temperature for 6 hours.
-
Thermal Degradation: Store the stock solution at 80°C for 24 hours.
-
-
Analysis: Dilute all stressed samples with the mobile phase to a final concentration of ~0.1 mg/mL and analyze using the refined HPLC method.
Comparative Data: Method Optimization
Based on the initial scouting and the need to separate degradants observed in the forced degradation studies, the gradient was optimized. The table below compares the initial scouting method with the final, optimized method, highlighting key performance parameters.
| Parameter | Method A (Initial Scouting) | Method B (Optimized) | Rationale for Change |
| Column | Phenyl-Hexyl (150 x 4.6 mm, 5 µm) | Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm) | Smaller particle size improves efficiency (Theoretical Plates). |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Formate, pH 3.5 | Buffer provides better pH control, leading to more consistent retention times.[14][15] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile | No change. |
| Gradient | 10-90% B in 20 min | 30-85% B in 15 min | Shallower gradient improves resolution of closely eluting degradants. Run time is reduced. |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | Increased flow rate shortens analysis time without sacrificing resolution. |
| Temperature | 30 °C | 40 °C | Higher temperature reduces mobile phase viscosity and can improve peak shape. |
| Retention Time (API) | ~9.5 min | ~7.8 min | Acceptable retention achieved with shorter run time. |
| Tailing Factor (API) | 1.4 | 1.1 | Improved peak symmetry due to better pH control and higher temperature. |
| Resolution (API vs. nearest degradant) | 1.8 | 3.5 | Significant improvement , demonstrating the method is now stability-indicating. |
| Theoretical Plates | ~8,500 | ~14,000 | Increased efficiency due to smaller particle size column. |
Part 3: Final Method Protocol and Validation Framework
This section outlines the final, optimized method and the necessary steps to ensure its performance is consistent and reliable, in accordance with regulatory expectations.
Final Optimized HPLC Method
Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Quaternary Pump, Autosampler, Column Compartment, and PDA Detector.
-
Column: Phenomenex Kinetex® Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.5 with Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) %B 0.0 30 12.0 85 12.1 30 | 15.0 | 30 |
System Suitability Testing (SST)
Before any sample analysis, the system's performance must be verified.[16][17] This is achieved by injecting a standard solution (typically five or six replicate injections) and checking that the results meet predefined criteria.
SST Protocol & Acceptance Criteria:
-
Prepare SST Solution: A solution containing ~0.1 mg/mL of ethyl 3-(2-oxopyrrolidin-1-yl)benzoate reference standard and a small amount of a known impurity or a stressed sample to ensure resolution can be measured.
-
Perform Injections: Inject the SST solution six times.
-
Evaluate Parameters:
-
Precision (%RSD): The Relative Standard Deviation of the peak areas for the six injections should be ≤ 1.5% .
-
Tailing Factor (Tf): The tailing factor for the main peak should be ≤ 1.5 .
-
Theoretical Plates (N): The plate count for the main peak should be ≥ 10,000 .
-
Resolution (Rs): The resolution between the main peak and the closest eluting impurity/degradant should be ≥ 2.0 .
-
Method Validation Framework (ICH Q2(R2))
Validation is the documented evidence that the method is suitable for its intended purpose.[18][19] The optimized method must undergo a full validation study as per ICH guidelines.[20]
-
Specificity: Proven through forced degradation studies and peak purity analysis using a PDA detector.
-
Linearity: Assessed over a range (e.g., LOQ to 150% of the target concentration) to confirm a linear relationship (R² > 0.999) between concentration and peak area.
-
Accuracy: Determined by performing recovery studies on a spiked placebo at multiple levels (e.g., 50%, 100%, 150%). Recoveries should be within 98.0-102.0%.
-
Precision:
-
Repeatability: Multiple preparations (n=6) at 100% concentration are analyzed to check intra-assay precision (%RSD ≤ 1.5%).
-
Intermediate Precision: The repeatability test is performed by a different analyst on a different day to assess inter-assay precision.
-
-
Limit of Quantitation (LOQ) & Detection (LOD): The lowest concentrations that can be reliably quantified and detected, typically established based on signal-to-noise ratios (10:1 for LOQ, 3:1 for LOD).
-
Robustness: The method's reliability is tested by making small, deliberate changes to parameters like mobile phase pH (±0.2), column temperature (±5°C), and flow rate (±0.1 mL/min).
Conclusion
This guide has demonstrated a systematic and comparative approach to developing a stability-indicating HPLC method for the purity determination of ethyl 3-(2-oxopyrrolidin-1-yl)benzoate. By comparing stationary phases and optimizing mobile phase conditions, we established a final method using a Phenyl-Hexyl column with a buffered acetonitrile/water gradient . This method provides excellent resolution between the main compound and its stress-induced degradants, demonstrating its suitability for quality control in a regulated environment. The outlined validation framework provides the final pillar of assurance, confirming that the method is accurate, precise, and robust for its intended use.
References
-
assayprism.com. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. Retrieved from [Link]
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Agrahari, V., Bajpai, M., & Nanda, S. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research J. Pharm. and Tech., 6(5), 459-464. Retrieved from [Link]
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Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis. Retrieved from [Link]
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Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Retrieved from [Link]
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LCGC International. (2022, April 15). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]
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Pharma Knowledge Centre. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]
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Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]
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Pharmaceutical Technology. (2025, March 15). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Retrieved from [Link]
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Element Lab Solutions. (n.d.). HPLC Solvent Selection. Retrieved from [Link]
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Lab Manager. (2025, October 22). System Suitability Testing: Ensuring Reliable Results. Retrieved from [Link]
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Pharmalytics. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025 [Video]. YouTube. Retrieved from [Link]
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Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
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ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
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Phenomenex. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
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International Journal of Pharmaceutical Erudition. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]
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Collins, C. H., Braga, G. L., & Bonato, P. S. (2010). Some new selective stationary phases for RP-HPLC. Journal of separation science, 33(19), 2937-2949. Retrieved from [Link]
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Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]
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AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]
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Reddit. (2020, November 27). UV/VIS Spectrum of Benzamide: How to Interpret? What is the peak?. Retrieved from [Link]
-
Slideshare. (n.d.). Ich guidelines for validation final. Retrieved from [Link]
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Waters Corporation. (2026). HPLC Separation Modes - Stationary Phase in HPLC. Retrieved from [Link]
-
MDPI. (2020, November 1). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Retrieved from [Link]
-
Lab Manager. (2025, October 1). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). UV-absorbing benzamide-based dendrimer precursors: synthesis, theoretical calculation, and spectroscopic characterization. New Journal of Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate. Retrieved from [Link]
-
NIST. (n.d.). Benzamide, 4-amino-. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Benzamide. NIST Chemistry WebBook. Retrieved from [Link]
-
SIELC Technologies. (n.d.). UV- Vis Spectrum of Benzylamine. Retrieved from [Link]
-
ECHA. (n.d.). Ethyl benzoate - Registration Dossier. Retrieved from [Link]
-
SciSpace. (n.d.). Development and optimization of a generic HPLC method for the simultaneous determination of common ingredients in multi component. Retrieved from [Link]
-
Frontiers. (2017, December 11). Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate Derivatives: Anthelmintic and Cytotoxic Potentials, Antimicrobial, and Docking Studies. Retrieved from [Link]
-
SciELO. (2017). Development and validation of an analytical method using High Performance Liquid Chromatography (HPLC) to determine ethyl butylacetylaminopropionate. Retrieved from [Link]
-
Impressions@MAHE. (2020, January 3). A Novel RP-HPLC Method Development and Validation for the Simultaneous Estimation of Sodium Benzoate and Sodium Phenylacetate in. Retrieved from [Link]
-
PMC. (n.d.). Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. Retrieved from [Link]
-
Journal of Ideas in Scientific. (n.d.). RP-HPLC method for analytical method development and validation of multi-kinase inhibitor. Retrieved from [Link]
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A Comparative Guide to Thin-Layer Chromatography of Ethyl 3-(2-oxopyrrolidin-1-yl)benzoate in Hexane/Ethyl Acetate Systems
This guide provides a comprehensive analysis of the thin-layer chromatography (TLC) behavior of ethyl 3-(2-oxopyrrolidin-1-yl)benzoate. While direct literature values for this specific molecule are not prevalent, this document establishes a robust experimental framework for determining its Retention Factor (Rf) in various hexane/ethyl acetate solvent systems. We will leverage comparative data from structurally analogous compounds to predict behavior and guide experimental design. This guide is intended for researchers in synthetic chemistry, pharmacology, and drug development who require reliable methods for reaction monitoring, purity assessment, and chromatographic purification.
Introduction to Ethyl 3-(2-oxopyrrolidin-1-yl)benzoate and the Role of TLC
Ethyl 3-(2-oxopyrrolidin-1-yl)benzoate belongs to the class of N-aryl-2-pyrrolidones, a scaffold of interest in medicinal chemistry. The 2-pyrrolidone ring is a core structural feature in various pharmaceuticals. Accurate and efficient analysis of such compounds is critical during their synthesis and purification.
Thin-layer chromatography (TLC) is an indispensable, rapid, and cost-effective analytical technique used to separate components of a mixture.[1] It is predicated on the differential partitioning of compounds between a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture).[2] The result of a TLC experiment is the Retention Factor (Rf), a dimensionless quantity that is characteristic of a compound in a specific solvent system and is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[3]
The Principle of Normal-Phase TLC with Hexane/Ethyl Acetate
In normal-phase TLC, the stationary phase (silica gel) is highly polar, while the mobile phase is less polar.[2] The separation is driven by the polarity of the compounds being analyzed.
-
Polar Compounds: Adsorb more strongly to the polar silica gel and thus travel a shorter distance up the TLC plate, resulting in a lower Rf value.[4]
-
Nonpolar Compounds: Have a weaker interaction with the stationary phase and are more readily carried by the mobile phase, leading to a higher Rf value.[4]
The hexane/ethyl acetate solvent system is a versatile mobile phase for compounds of intermediate polarity.[5] Hexane is a nonpolar solvent, while ethyl acetate is more polar. By varying the ratio of these two solvents, the overall polarity of the mobile phase can be finely tuned to achieve optimal separation.[5] Increasing the proportion of ethyl acetate increases the polarity of the mobile phase, which will generally result in higher Rf values for all compounds on the plate.
Comparative Analysis: Rf Values of Structurally Related Compounds
| Compound | Solvent System (Hexane:Ethyl Acetate) | Reported Rf Value |
| Ethyl 2-oxo-1-(2,5-dioxo-1-phenylpyrrolidin-3-yl)cyclopentanecarboxylate | 4:1 | 0.44 |
| Ethyl 2-oxo-1-(2,5-dioxo-1-phenylpyrrolidin-3-yl)cyclohexanecarboxylate | 4:1 | 0.55 |
| Table 1: Reported TLC Rf values for compounds structurally related to ethyl 3-(2-oxopyrrolidin-1-yl)benzoate. Data sourced from Sadiq et al. (2017)[6]. |
Based on this data, it is reasonable to hypothesize that ethyl 3-(2-oxopyrrolidin-1-yl)benzoate will exhibit an Rf value in a similar range when using a comparable hexane/ethyl acetate ratio. The presence of the ester and the lactam functionalities suggests a moderate polarity, making the hexane/ethyl acetate system an appropriate choice.
Experimental Protocol for Determining the Rf Value
This section provides a detailed, step-by-step methodology for determining the Rf value of ethyl 3-(2-oxopyrrolidin-1-yl)benzoate.
Materials and Reagents
-
TLC Plates: Silica gel 60 F254 pre-coated plates
-
Solvents:
-
n-Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
-
Sample: Ethyl 3-(2-oxopyrrolidin-1-yl)benzoate dissolved in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1-2 mg/mL.
-
Equipment:
-
TLC developing chamber
-
Pencil
-
Ruler
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Iodine chamber (optional, for visualization)
-
Fume hood
-
Step-by-Step Procedure
-
Preparation of the Mobile Phase: Prepare a series of hexane/ethyl acetate solvent systems with varying ratios (e.g., 9:1, 4:1, 7:3, 1:1). Start with the 4:1 ratio based on the comparative data. The total volume should be sufficient to create a solvent depth of about 0.5 cm in the developing chamber.
-
Preparation of the TLC Plate:
-
Using a pencil, gently draw a straight line (the origin) approximately 1 cm from the bottom of the TLC plate.[7]
-
Mark small, evenly spaced points on the origin line where the sample will be applied.
-
-
Sample Application (Spotting):
-
Dip a capillary tube into the sample solution.
-
Briefly and gently touch the tip of the capillary tube to one of the marked points on the origin line. The goal is to create a small, concentrated spot, typically 1-2 mm in diameter.[1]
-
Allow the solvent to evaporate completely before proceeding.
-
-
Development of the TLC Plate:
-
Pour the prepared mobile phase into the developing chamber and close the lid. Allow the chamber to become saturated with solvent vapors for about 5-10 minutes. This ensures a uniform solvent front.
-
Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the level of the solvent.[2]
-
Close the chamber and allow the solvent to ascend the plate by capillary action.
-
-
Completion and Marking:
-
Once the solvent front has moved to within approximately 1 cm of the top of the plate, remove the plate from the chamber.
-
Immediately mark the position of the solvent front with a pencil.[2]
-
Allow the plate to air dry completely in a fume hood.
-
-
Visualization:
-
View the dried plate under a UV lamp at 254 nm. The compound should appear as a dark spot against the fluorescent background of the plate.
-
Circle the spot(s) with a pencil.
-
If the compound is not UV-active or the spot is faint, place the plate in an iodine chamber for a few minutes. The compound will appear as a brown spot.
-
-
Calculation of the Rf Value:
-
Measure the distance from the origin to the center of the spot (distance traveled by the compound).
-
Measure the distance from the origin to the solvent front (distance traveled by the solvent).
-
Calculate the Rf value using the following formula:[3] Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)
-
Experimental Workflow Diagram
Caption: Workflow for TLC Analysis of Ethyl 3-(2-oxopyrrolidin-1-yl)benzoate.
Interpreting Results and Optimizing the Solvent System
The ideal Rf value for good separation is typically between 0.3 and 0.7.[1]
-
If the Rf value is too low (< 0.2): The compound is too strongly adsorbed to the stationary phase. To increase the Rf, increase the polarity of the mobile phase by adding more ethyl acetate.
-
If the Rf value is too high (> 0.8): The compound is not interacting sufficiently with the stationary phase. To decrease the Rf, decrease the polarity of the mobile phase by adding more hexane.
By testing a few different solvent ratios, an optimal system can be quickly identified that provides a clear spot and an appropriate Rf value. This optimized system can then be used for routine analysis or as a starting point for developing a column chromatography purification method.
Conclusion
This guide provides a comprehensive framework for the TLC analysis of ethyl 3-(2-oxopyrrolidin-1-yl)benzoate using a hexane/ethyl acetate mobile phase. By leveraging comparative data from structurally similar molecules, a starting point of 4:1 hexane/ethyl acetate is recommended. The detailed experimental protocol and troubleshooting guide will enable researchers to reliably determine the Rf value of this compound and optimize the chromatographic conditions for their specific needs. The principles and methodologies outlined herein are fundamental to the daily workflow of synthetic and analytical chemists.
References
-
Hancu, G., Simon, B., Rusu, A., Mircia, E., & Gyéresi, Á. (2013). Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. Advanced Pharmaceutical Bulletin, 3(2), 367–371. [Link]
-
Hancu, G., Simon, B., Rusu, A., Mircia, E., & Gyéresi, Á. (2013). Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. Advanced Pharmaceutical Bulletin. [Link]
-
Slideshare. (2009). Thin layer chromatographic analysis of Beta Lactam Antibiotics. [Link]
-
Kusuma, F. R., & Abdillah, M. I. (2013). High performance thin layer chromatographic and ultra-violet spectrophotometric fingerprinting of some beta lactam antibiotics. Journal of Scientific and Innovative Research, 2(5), 903-911. [Link]
-
ResearchGate. (2013). Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. [Link]
-
Amrita Virtual Lab. (n.d.). Thin Layer Chromatography. [Link]
-
University of California, Los Angeles. (n.d.). CHEM 344 Thin Layer Chromatography. [Link]
-
University of Missouri–St. Louis. (n.d.). 5. Thin Layer Chromatography. [Link]
-
University of Wisconsin-Madison. (2020). Thin Layer Chromatography (rev 3/2020). [Link]
-
Edubirdie. (2020). Separation and Identification of Analgesics by Thin Layer Chromatography. [Link]
-
IMSA Digital Commons. (2025). Thin layer chromatography. [Link]
-
AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). [Link]
-
ResearchGate. (n.d.). Thin Layer Chromatography (TLC) of Tb3 Compound (A, B, C, and D). [Link]
-
Sadiq, A., et al. (2017). Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate Derivatives: Anthelmintic and Cytotoxic Potentials, Antimicrobial, and Docking Studies. Frontiers in Chemistry. [Link]
-
Khan, M. A., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. MDPI. [Link]
-
Cao, B., et al. (2024). Computational Investigation about the Effects of Solvent Polarity and Chalcogen Element Electronegativity on ESIPT Behaviors for the Et2N-Substituted Flavonoid. MDPI. [Link]
-
Nishida, I., et al. (1990). Synthesis and platelet aggregation-inhibitory activities of novel 3-(2-oxopropylidene)azetidin-2-one derivatives. I. Chemical & Pharmaceutical Bulletin. [Link]
-
Kamal, A., et al. (2017). Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. MDPI. [Link]
-
Kamal, A., et al. (2005). Synthesis and evaluation of new pyrrolo[2,1-c]benzodiazepine hybrids linked to a flavone moiety. Arkivoc. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. [Link]
-
Sadiq, A., et al. (2017). Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate Derivatives: Anthelmintic and Cytotoxic Potentials, Antimicrobial, and Docking Studies. Frontiers in Chemistry. [Link]
-
Al-Gorban, A. M., et al. (2025). Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential. PLOS ONE. [Link]
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- 7. iitg.ac.in [iitg.ac.in]
Mass spectrometry fragmentation pattern of pyrrolidinyl benzoates
Publish Comparison Guide: Mass Spectrometry Fragmentation of Pyrrolidinyl Benzoates
Executive Summary
Pyrrolidinyl benzoates represent a critical structural class in both pharmaceutical development (as local anesthetic analogs and PPAR agonists) and forensic toxicology (as potential New Psychoactive Substances or "designer" anesthetics). Their structural core combines a lipophilic benzoyl moiety with a hydrophilic pyrrolidine ring, linked typically by an alkyl chain.
This guide provides an in-depth technical comparison of the fragmentation dynamics of pyrrolidinyl benzoates under Electron Ionization (GC-EI-MS) and Electrospray Ionization (LC-ESI-MS/MS) . We focus on the mechanistic differentiation between pyrrolidinyl scaffolds and their piperidinyl/diethylamino analogs, providing a self-validating protocol for structural elucidation.
Part 1: The Structural Scaffold & Analytical Challenge
The term "Pyrrolidinyl Benzoate" typically refers to 2-(pyrrolidin-1-yl)ethyl benzoate or its nuclear-substituted derivatives. The molecule possesses two distinct domains that dictate its fragmentation:
-
The Basic Domain: A tertiary amine (pyrrolidine ring) which acts as the site of protonation (ESI) and radical initiation (EI).
-
The Ester Linkage: A labile bond susceptible to inductive cleavage and rearrangement.
-
The Aromatic Domain: The benzoyl group, providing UV absorptivity and characteristic aromatic fragment ions.
The Challenge: Distinguishing the pyrrolidine ring (5-membered) from the piperidine ring (6-membered) or open-chain diethylamine analogs (e.g., Procaine) is critical, as these modifications can alter pharmacological potency by orders of magnitude.
Part 2: GC-EI-MS Fragmentation (Hard Ionization)
Under 70 eV electron impact, pyrrolidinyl benzoates undergo extensive fragmentation. The charge localization on the nitrogen atom drives the primary dissociation pathway.
The Alpha-Cleavage Dominance (The "Fingerprint")
The most abundant ion (Base Peak) in the EI spectrum arises from
-
Mechanism: The radical cation forms at the nitrogen. Homolytic fission occurs at the C-C bond beta to the nitrogen (the ethylene bridge bond), expelling a stable radical.
-
Diagnostic Ion (m/z 84): For a 2-(pyrrolidin-1-yl)ethyl group, this cleavage generates the methylenepyrrolidinium ion at m/z 84 .
-
Note: This is distinct from the m/z 98 observed for Piperidinyl analogs and m/z 86 for Diethylamino analogs (Procaine).
-
The Benzoate Cluster
Secondary fragmentation occurs at the ester linkage, driven by charge localization on the oxygen or aromatic ring.
-
Benzoyl Ion (m/z 105):
-cleavage relative to the carbonyl group yields the phenylacylium ion ( ). -
Phenyl Ion (m/z 77): Subsequent loss of CO from the benzoyl ion yields the phenyl cation (
).
Table 1: Diagnostic EI Ions for Analog Differentiation
| Compound Class | Structure | Base Peak (Alpha-Cleavage) | Secondary Ion (Benzoyl) | Tertiary Ion (Phenyl) |
| Pyrrolidinyl Benzoate | 5-membered ring | m/z 84 | m/z 105 | m/z 77 |
| Piperidinyl Benzoate | 6-membered ring | m/z 98 | m/z 105 | m/z 77 |
| Procaine (Diethylamino) | Open chain | m/z 86 | m/z 120 / 105 | m/z 77 |
Part 3: LC-ESI-MS/MS Fragmentation (Soft Ionization)
In Electrospray Ionization, the molecule forms an even-electron protonated precursor
Primary Pathway: Ester Cleavage
The collision-induced dissociation (CID) typically cleaves the ester bond. The charge can be retained on either side, but the high proton affinity (PA) of the tertiary amine favors retention on the pyrrolidine fragment.
-
Fragment A (Amine Retention):
.-
m/z 114 (for unsubstituted ethyl linker).
-
Secondary Loss: Loss of
from m/z 114 yields m/z 96 .
-
-
Fragment B (Benzoyl Retention):
.-
m/z 105 .[1] This is often the second most abundant ion and confirms the benzoate headgroup.
-
Diagnostic Utility
While EI provides a "fingerprint" (m/z 84), ESI-MS/MS allows for the confirmation of the intact linker length. The presence of m/z 114 confirms the ethyl-pyrrolidine moiety is intact, whereas m/z 84 in EI only confirms the
Part 4: Visualization of Fragmentation Pathways
The following diagrams illustrate the divergent pathways in EI and ESI modes.
Figure 1: GC-EI-MS Alpha-Cleavage Mechanism
Caption: Figure 1. Electron Ionization (70 eV) pathways. The dominant alpha-cleavage yields the diagnostic m/z 84 ion, distinguishing the pyrrolidine ring.
Figure 2: LC-ESI-MS/MS Collision Induced Dissociation
Caption: Figure 2. ESI-MS/MS pathways. Protonation favors ester hydrolysis, yielding m/z 114 (amine part) and m/z 105 (benzoyl part).
Part 5: Validated Experimental Protocol
To ensure reproducibility and "Trustworthiness" (E-E-A-T), the following protocol uses a Liquid-Liquid Extraction (LLE) method optimized for basic drugs, ensuring the pyrrolidinyl benzoate is isolated in its neutral form for GC or protonated form for LC.
Step 1: Sample Preparation (Universal)
-
Alkalinization: Add 50
L of 1.0 M NaOH to 1 mL of plasma/urine. (Target pH > 10 to neutralize the amine). -
Extraction: Add 3 mL of Chlorobutane (for GC) or MTBE (for LC). Vortex for 2 mins.
-
Separation: Centrifuge at 3000 rpm for 5 mins.
-
Reconstitution:
-
For GC-MS: Evaporate organic layer to dryness under
. Reconstitute in 50 L Ethyl Acetate. -
For LC-MS: Evaporate organic layer. Reconstitute in 100
L Mobile Phase A (0.1% Formic Acid in Water).
-
Step 2: Instrument Parameters
A. GC-MS (Agilent 5977 or equivalent)
-
Column: DB-5MS or Rxi-5Sil MS (30m x 0.25mm x 0.25
m). -
Inlet: Splitless, 250°C.
-
Oven: 60°C (1 min)
20°C/min 300°C (3 min). -
Source: 230°C, 70 eV.
-
Scan: m/z 40–350. Look for Base Peak m/z 84.
B. LC-MS/MS (Sciex QTRAP or Thermo Orbitrap)
-
Column: C18 Reverse Phase (e.g., Kinetex 2.6
m). -
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 8 mins.
-
Source: ESI Positive Mode.
-
MRM Transitions (for Quantitation):
-
220.1
105.0 (Quantifier - Benzoyl) -
220.1
114.1 (Qualifier - Amine intact) -
220.1
77.0 (Qualifier - Phenyl)
-
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of 2-Pyrrolidinone and related pyrrolidine derivatives (Electron Ionization). NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
PubChem. Ethyl 4-(pyrrolidin-1-yl)benzoate Compound Summary. National Library of Medicine. Available at: [Link]
-
West Virginia University. Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones. (Contextual reference for pyrrolidine ring fragmentation mechanisms). Available at: [Link]
-
Scientific Reports (Nature). Differentiation of isomeric oxidative metabolites of piperidine-containing drugs by LC-MS/MS. (differentiation of ring sizes). Available at: [Link]
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A Comparative Guide to the Infrared (IR) Spectrum Carbonyl Peaks of Ethyl 3-(2-oxopyrrolidin-1-yl)benzoate
Prepared by: Gemini, Senior Application Scientist
This guide provides an in-depth analysis of the infrared (IR) spectrum of ethyl 3-(2-oxopyrrolidin-1-yl)benzoate, with a specific focus on the resolution and assignment of its distinct carbonyl (C=O) stretching frequencies. Designed for researchers and professionals in drug development and chemical analysis, this document compares theoretical predictions with experimental considerations and benchmarks the utility of IR spectroscopy against other common analytical techniques for structural elucidation.
Introduction: The Structural Context of Ethyl 3-(2-oxopyrrolidin-1-yl)benzoate
Ethyl 3-(2-oxopyrrolidin-1-yl)benzoate is a molecule of interest that incorporates two distinct carbonyl functionalities within its structure: an aromatic ester and a cyclic amide (lactam). The electronic and structural environment of each carbonyl group is unique, leading to two separate and distinguishable absorption peaks in the IR spectrum. Infrared spectroscopy is a powerful and rapid technique for identifying these functional groups, as the C=O bond produces a very strong and characteristic absorption band.[1][2] The precise position of this band is highly sensitive to the molecular structure, making IR spectroscopy an excellent first-pass technique for structural verification.
This guide will dissect the factors influencing the vibrational frequencies of these two carbonyl groups, providing a framework for accurate spectral interpretation.
Theoretical Analysis: Dissecting the Carbonyl Vibrations
The diagnostic power of IR spectroscopy lies in its ability to probe the vibrational energies of specific chemical bonds. The carbonyl bond (C=O) is particularly sensitive to its environment due to its polarity and the influence of resonance, inductive effects, and mechanical strain.
The Aromatic Ester Carbonyl (C=O)
The ethyl benzoate portion of the molecule features an ester carbonyl group directly attached to a benzene ring.
-
Baseline Frequency: A typical saturated aliphatic ester exhibits a C=O stretching frequency in the range of 1735-1750 cm⁻¹.[3]
-
Conjugation Effect: When a carbonyl group is conjugated with an aromatic ring or a double bond, resonance delocalizes the pi-electrons of the C=O bond. This delocalization weakens the double bond character of the carbonyl, reducing its force constant and thus lowering the stretching frequency.[1][4] This effect typically shifts the peak to a lower wavenumber by approximately 20-30 cm⁻¹.[5]
Based on these principles, the predicted absorption for the ester carbonyl in ethyl 3-(2-oxopyrrolidin-1-yl)benzoate is approximately 1715-1725 cm⁻¹ .
The Cyclic Amide (γ-Lactam) Carbonyl (C=O)
The 2-oxopyrrolidinyl group is a five-membered cyclic amide, also known as a γ-lactam.
-
Baseline Frequency: Acyclic, tertiary amides generally show a C=O absorption at a relatively low frequency, typically around 1630-1660 cm⁻¹, due to the strong resonance effect of the nitrogen atom donating its lone pair to the carbonyl carbon.[6]
-
Ring Strain Effect: Incorporating the amide into a small ring system introduces significant angle strain. In a five-membered ring, this strain prevents the C-N-C bond angles from achieving their ideal geometry, which in turn restricts the full resonance delocalization of the nitrogen's lone pair. This partial inhibition of resonance strengthens the C=O double bond, increasing its force constant and shifting the absorption to a higher frequency.[6][7] For a five-membered lactam, this increase is typically around 30-40 cm⁻¹ compared to an unstrained six-membered lactam.[4][6]
Therefore, the predicted absorption for the γ-lactam carbonyl is significantly higher than a standard acyclic amide, falling in the range of 1680-1700 cm⁻¹ .[6]
Comparative Analysis: Predicted Spectrum and Alternative Techniques
The theoretical analysis suggests two well-resolved carbonyl peaks. This clear differentiation is a key feature in the IR spectrum of this molecule.
Summary of Predicted IR Carbonyl Peaks
| Carbonyl Group | Functional Class | Key Influencing Factor | Predicted Wavenumber (cm⁻¹) |
| Ester C=O | Aromatic Ester | Conjugation with Benzene Ring | 1715 - 1725 |
| Amide C=O | γ-Lactam (5-membered) | Ring Strain | 1680 - 1700 |
This prediction highlights the utility of IR in not just identifying the presence of carbonyls, but in distinguishing their specific structural types within the same molecule.
Comparison with Other Spectroscopic Methods
While IR spectroscopy is excellent for functional group identification, a comprehensive structural elucidation relies on complementary techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
| Technique | Key Information Provided for Ethyl 3-(2-oxopyrrolidin-1-yl)benzoate |
| ¹H NMR | Provides information on the number of different types of protons and their connectivity. Expected signals would include the ethyl group (a triplet and a quartet), distinct aromatic protons on the benzoate ring, and three sets of methylene protons for the pyrrolidinone ring. |
| ¹³C NMR | Detects all unique carbon atoms. Crucially, it will show two distinct signals in the downfield region (160-180 ppm) corresponding to the two carbonyl carbons, confirming the IR data.[6] Other signals would correspond to the aromatic, ethyl, and pyrrolidinone carbons. |
| Mass Spec. | Determines the molecular weight of the compound (C₁₃H₁₅NO₃, MW ≈ 233.26 g/mol ) and provides fragmentation patterns that can help confirm the structure, such as the loss of the ethoxy group from the ester.[8] |
These techniques provide complementary data points that, when combined, offer unambiguous confirmation of the molecular structure.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
The following protocol details the steps for obtaining an FT-IR spectrum using a modern Attenuated Total Reflectance (ATR) accessory, which is a common, rapid, and reliable method for solid and liquid samples.
Step-by-Step ATR-FTIR Methodology
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference.
-
-
Background Scan (Self-Validation Step):
-
Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
Ensure the crystal is completely dry.
-
Acquire a background spectrum. This critical step measures the ambient environment and the instrument's response, which is then subtracted from the sample spectrum to yield a true spectrum of the analyte.
-
-
Sample Application:
-
Place a small amount of the solid ethyl 3-(2-oxopyrrolidin-1-yl)benzoate sample directly onto the ATR crystal.
-
Use the pressure arm to apply consistent and firm pressure, ensuring good contact between the sample and the crystal surface. Inconsistent pressure is a common source of poor-quality or non-reproducible spectra.
-
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum. Typical parameters include:
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)
-
-
-
Data Processing and Analysis:
-
The instrument software will automatically perform the background subtraction.
-
Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.
-
Use the peak-picking tool to identify the exact wavenumbers of the two carbonyl absorptions and other significant bands.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with solvent to remove all traces of the sample before the next measurement.
-
Visualizations: Structural and Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key molecular features and the analytical workflow.
Caption: Molecular structure highlighting the two distinct carbonyl groups.
Caption: Workflow for ATR-FTIR spectroscopic analysis.
Conclusion
The infrared spectrum of ethyl 3-(2-oxopyrrolidin-1-yl)benzoate provides a clear and textbook example of how molecular structure dictates spectroscopic output. The two carbonyl groups are readily distinguished, with the aromatic ester C=O absorbing at a higher frequency (~1715-1725 cm⁻¹) than the five-membered lactam C=O (~1680-1700 cm⁻¹). This separation is governed by the competing electronic effects of conjugation (which lowers the frequency) and ring strain (which raises it). When used in conjunction with NMR and mass spectrometry, FT-IR serves as an indispensable tool for the rapid and confident structural verification of complex organic molecules.
References
-
Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. Available at: [Link]
-
LibreTexts Chemistry. (2023). Infrared Spectroscopy. Available at: [Link]
-
Master Organic Chemistry. (2016). How To Interpret IR Spectra In 1 Minute Or Less. Available at: [Link]
-
LibreTexts Chemistry. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Available at: [Link]
-
Crunch Chemistry. (2025). Interpreting an infrared spectrum. Available at: [Link]
-
LibreTexts Chemistry. (2021). 16.4: Spectroscopic Properties. Available at: [Link]
-
The Organic Chemistry Tutor. (2021). IR Spectra of Carboxylic Acids, Amides and Esters. Available at: [Link]
-
ResearchGate. (2025). Structural characterization of carbonyl compounds by IR spectroscopy and chemometrics data analysis. Available at: [Link]
-
WebSpectra. (n.d.). IR Absorption Table. Available at: [Link]
-
Acta Crystallographica Section E. (2012). Ethyl 1-[3-(2-oxopyrrolidin-1-yl)prop-yl]-2-phenyl-1H-benzimidazole-5-carboxyl-ate. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]
-
PubChem. (n.d.). Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate. Available at: [Link]
-
Spectroscopy Online. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Available at: [Link]
-
Chemistry Stack Exchange. (2021). Why is the ester carbonyl peak in benzocaine IR spectrum so low?. Available at: [Link]
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- 8. Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate | C13H15NO3 | CID 2728186 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparing the Bioactivity of Ethyl vs. Methyl 3-(2-oxopyrrolidin-1-yl)benzoate
The pyrrolidine scaffold is a cornerstone in the development of various therapeutic agents, with derivatives exhibiting a wide array of pharmacological activities, including anticancer and enzyme-inhibiting properties.[1][2] The seemingly minor difference between a methyl and an ethyl ester can significantly impact a molecule's pharmacokinetic and pharmacodynamic profile, influencing its absorption, distribution, metabolism, excretion (ADME), and ultimately, its biological activity.
Hypothesized Bioactivity Profile: An Extrapolation from Analogs
Based on studies of analogous compounds, we can formulate hypotheses regarding the potential bioactivities of our target molecules. For instance, in a comparative analysis of ethyl and methyl caffeate, the ethyl ester demonstrated more potent anti-inflammatory activity, while the methyl ester showed greater cytotoxic potential against cancer cell lines.[3] This suggests that the ethyl group may confer enhanced anti-inflammatory properties, whereas the methyl group could be associated with increased cytotoxicity. Both esters are also anticipated to possess antioxidant properties.[3]
These differences can be attributed to several factors:
-
Lipophilicity: The ethyl group is more lipophilic than the methyl group, which can enhance cell membrane permeability and alter interactions with hydrophobic pockets of target proteins.
-
Metabolic Stability: Ethyl esters are generally more susceptible to hydrolysis by esterases than methyl esters, which can affect the compound's half-life and the concentration of the active carboxylic acid metabolite.
-
Steric Hindrance: The larger size of the ethyl group may create more favorable or unfavorable steric interactions within a binding site compared to the smaller methyl group.
Proposed Experimental Workflow for Comparative Bioactivity Assessment
To empirically determine the bioactivity profiles of ethyl and methyl 3-(2-oxopyrrolidin-1-yl)benzoate, a systematic, multi-tiered approach is recommended. The following workflow is designed to provide a comprehensive comparison, from initial screening to more detailed mechanistic studies.
Caption: Proposed experimental workflow for the comparative bioactivity assessment.
Detailed Experimental Protocols
The following are detailed protocols for key experiments proposed in the workflow.
Cytotoxicity Screening: MTT Assay
This assay assesses the metabolic activity of cells and is a common method for measuring cytotoxicity.
-
Cell Seeding: Plate a panel of cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of ethyl and methyl 3-(2-oxopyrrolidin-1-yl)benzoate (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each compound.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition and determine the IC50 values.
Hypothetical Signaling Pathway Modulation
Pyrrolidinone derivatives have been shown to modulate various signaling pathways. A plausible mechanism of action for the anti-inflammatory effects could involve the inhibition of the NF-κB pathway.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Comparative Data Summary
The experimental data should be summarized in a clear and concise table to facilitate a direct comparison between the two compounds.
| Parameter | Ethyl 3-(2-oxopyrrolidin-1-yl)benzoate | Methyl 3-(2-oxopyrrolidin-1-yl)benzoate |
| Cytotoxicity (IC50, µM) | ||
| MCF-7 | Expected Value | Expected Value |
| A549 | Expected Value | Expected Value |
| HCT116 | Expected Value | Expected Value |
| Anti-inflammatory (IC50, µM) | ||
| NO Inhibition | Expected Value | Expected Value |
| Metabolic Stability (t½, min) | ||
| Human Liver Microsomes | Expected Value | Expected Value |
| Cell Permeability (Papp, cm/s) | ||
| Caco-2 | Expected Value | Expected Value |
Conclusion and Future Directions
References
- Al-Ostoot, F.H., et al. (2022). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Journal of Molecular Structure, 1264, 133256.
- Singh, P., & Kaur, M. (2022). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Bioorganic & Medicinal Chemistry, 74, 117036.
Sources
- 1. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Structural Characterization of N-Aryl Pyrrolidinone Impurities: A Comparative Analytical Guide
Executive Summary
The identification and control of process-related impurities and degradation products are critical mandates in pharmaceutical development, governed by ICH Q3A and Q3B guidelines. N-aryl pyrrolidinones represent a ubiquitous class of structural motifs found in numerous active pharmaceutical ingredients (APIs), including direct factor Xa inhibitors like apixaban and various racetam analogs[1]. During synthesis or forced degradation, these molecules frequently generate closely related regioisomeric and hydrolytic impurities[2].
This guide provides a definitive, objective comparison of the analytical platforms required for the structural elucidation of N-aryl pyrrolidinone impurities. As a self-validating system, the workflow transitions from orthogonal chromatographic isolation to high-resolution mass spectrometry (HRMS) and multi-dimensional nuclear magnetic resonance (NMR) spectroscopy[3].
Phase 1: Chromatographic Resolution & Isolation
Before an impurity can be characterized, it must be isolated to a high degree of purity (>95%). The primary challenge with N-aryl pyrrolidinone impurities is the frequent occurrence of positional isomers (e.g., ortho vs. para substitutions on the aryl ring) which exhibit nearly identical hydrophobicities[3].
Platform Comparison: Standard C18 vs. Phenyl-Hexyl Stationary Phases
While standard C18 columns rely purely on hydrophobic dispersive forces, Phenyl-Hexyl stationary phases introduce orthogonal
Table 1: Comparative Chromatographic Performance for N-Aryl Pyrrolidinone Isomers
| Parameter | Standard C18 (Sub-2-µm) | Phenyl-Hexyl (Sub-2-µm) | Mechanistic Rationale (Causality) |
| Primary Interaction | Hydrophobic (Dispersive) | Hydrophobic + | Phenyl rings interact with the impurity's N-aryl |
| Isomer Resolution ( | < 1.0 (Co-elution) | > 2.0 (Baseline Resolution) | Spatial differences in electron density dictate retention. |
| Peak Asymmetry ( | 1.2 - 1.5 (Tailing) | 0.9 - 1.1 (Symmetrical) | Phenyl-Hexyl shields residual silanols, reducing basic tailing. |
| Loadability (Prep) | Moderate | High | Enhanced solubility and interaction capacity for aromatic analytes. |
Protocol: Mass-Directed Preparative HPLC Isolation
To ensure the isolated impurity is compatible with downstream MS and NMR, the isolation protocol must utilize volatile mobile phases[1].
-
Method Translation: Scale the optimized analytical Phenyl-Hexyl method to a preparative column (e.g., 19 mm x 150 mm, 5 µm particle size) maintaining the same phase chemistry to preserve selectivity.
-
Buffer Substitution: Replace non-volatile buffers (e.g., potassium phosphate) with volatile alternatives like 0.1% Formic Acid or 10 mM Ammonium Formate. Expert Insight: Non-volatile salts will precipitate in NMR tubes and cause severe ion suppression in MS sources.
-
Mass-Directed Auto-Purification: Configure the fraction collector to trigger exclusively on the specific m/z of the target impurity, rather than UV absorbance, ensuring co-eluting non-target species are discarded.
-
Lyophilization: Freeze-dry the collected fractions at -50°C under deep vacuum to sublime the water and volatile buffer, yielding a pure, dry powder.
Phase 2: Mass Spectrometry for Elemental Profiling
Mass spectrometry provides the foundational puzzle pieces of the impurity's structure. However, the choice of mass analyzer fundamentally dictates the confidence level of the elucidation[4].
Platform Comparison: Triple Quadrupole (QqQ) vs. Q-TOF (HRMS)
While QqQ instruments are unparalleled for targeted quantitation, they lack the resolving power for de novo structural elucidation. High-Resolution Mass Spectrometry (HRMS), such as Q-TOF or Orbitrap platforms, provides sub-ppm mass accuracy, allowing for the definitive assignment of an elemental formula[3].
Table 2: MS Platform Comparison for Structural Elucidation
| Feature | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (Q-TOF) | Impact on Structural Elucidation |
| Mass Accuracy | ~0.1 Da (Low-Res) | < 2 ppm (High-Res) | Q-TOF definitively differentiates isobaric formulas (e.g., |
| Resolving Power | ~3,000 (FWHM) | > 40,000 (FWHM) | Resolves fine isotopic structures critical for identifying halogens. |
| Primary Utility | Routine quantitation / QA | De novo structural identification | HRMS is mandatory for regulatory submission of unknown impurities. |
Mechanistic MS/MS Fragmentation
Upon collisional activation, N-aryl pyrrolidinones exhibit highly characteristic fragmentation pathways. The most labile site is often the lactam ring, which undergoes ring-opening followed by a neutral loss of carbon monoxide (-28 Da)[5]. Alternatively, cleavage of the N-aryl bond yields a distinct aryl cation.
Characteristic MS/MS fragmentation pathways of N-aryl pyrrolidinone derivatives.
Phase 3: NMR Spectroscopy for Unambiguous Connectivity
While HRMS provides the elemental formula and substructural fragments, it cannot definitively prove the exact connectivity or stereochemistry of the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy is the ultimate arbiter of structural truth[2].
Platform Comparison: 1D NMR vs. 2D NMR (CryoProbe)
Relying solely on 1H NMR is insufficient for complex N-aryl pyrrolidinones because the aliphatic protons of the lactam ring often present as overlapping multiplets. 2D NMR techniques—specifically Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC)—are required to map the carbon-hydrogen framework[3].
Causality Insight: HMBC is the most critical experiment in this workflow. It detects correlations between protons and carbons separated by 2 to 3 bonds. This allows the analyst to "see" across the heteroatom, linking the protons of the aryl ring to the carbonyl carbon of the pyrrolidinone, thereby unambiguously proving the exact site of attachment.
Protocol: Micro-Scale NMR Acquisition
Because isolated impurities are often mass-limited (< 1 mg), specialized acquisition protocols are necessary.
-
Sample Preparation: Dissolve the lyophilized isolate in 600 µL of a 100% deuterated solvent (e.g., DMSO-
or CDCl ) containing Tetramethylsilane (TMS) as an internal reference (0.0 ppm). Transfer to a high-quality 5 mm NMR tube. -
Hardware Selection: Utilize an NMR spectrometer equipped with a CryoProbe. By cooling the RF coils and preamplifiers to ~20 Kelvin using cold helium gas, electronic thermal noise is drastically reduced, increasing the signal-to-noise ratio by up to 400% compared to room-temperature probes.
-
Acquisition Sequence:
-
Acquire a standard 1H spectrum (64-128 scans) to assess purity.
-
Acquire a 2D HSQC to identify all direct C-H bonds.
-
Acquire a 2D HMBC (optimized for long-range coupling constants of ~8 Hz) to establish the molecular skeleton and link the pyrrolidinone ring to the aryl moiety.
-
-
Data Synthesis: Process the spectra using phase and baseline correction. Overlay the HSQC and HMBC data to construct the molecule de novo, verifying that the proposed structure perfectly matches the HRMS elemental formula.
The Integrated Self-Validating System
The protocols described above do not exist in isolation; they form a self-validating loop. The preparative HPLC ensures the sample is pure enough for NMR[1]. The HRMS provides a definitive molecular formula that acts as a boundary condition for the NMR interpretation[3]. Finally, the 2D NMR provides the exact atomic connectivity, confirming the structural fragments suggested by the MS/MS data[2].
Integrated analytical workflow for N-aryl pyrrolidinone structural elucidation.
References
- The Formation of Apixaban Impurities: An In-depth Technical Guide. Benchchem.
- Understanding the Stress Testing Characteristics of Apixaban, Structural Elucidation of a Novel Degradation Impurity, and Stability-Indicating Method Development for Quantification of Related Substances. PubMed.
- Identification, isolation, and structural characterization of novel forced degradation products of apixaban using advanced analytical techniques. PubMed.
- In silico methods in prediction of drug metabolism, mass fragmentation, and chromatographic behavior. Helda - Helsinki.fi.
- By Dr. Dennis Jenke, Dr. Piet Christiaens, Dr. Jan Baeten, Dr. Philippe Verlinde, Dr. Jean-Marie Beusen, Dr. Ward D'Autry, and. Nelson Labs.
Sources
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- 2. Understanding the Stress Testing Characteristics of Apixaban, Structural Elucidation of a Novel Degradation Impurity, and Stability-Indicating Method Development for Quantification of Related Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification, isolation, and structural characterization of novel forced degradation products of apixaban using advanced analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nelsonlabs.com [nelsonlabs.com]
- 5. Making sure you're not a bot! [helda.helsinki.fi]
A Comparative Guide to the UV-Vis Absorption Maxima of Ethyl 3-(2-oxopyrrolidin-1-yl)benzoate and Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, a thorough understanding of a molecule's photophysical properties is paramount. The interaction of a compound with ultraviolet and visible (UV-Vis) light, specifically its absorption maxima (λmax), provides critical insights into its electronic structure and potential applications, from drug stability and formulation to the design of novel chromophores. This guide offers a comprehensive analysis of the UV-Vis absorption characteristics of ethyl 3-(2-oxopyrrolidin-1-yl)benzoate, a compound of interest in medicinal chemistry and materials science.
Due to the absence of direct experimental data for ethyl 3-(2-oxopyrrolidin-1-yl)benzoate in the public domain, this guide will provide a detailed, predictive analysis based on its constituent structural fragments. We will compare its expected spectral properties with experimentally available data for structurally related compounds: ethyl benzoate and N-phenyl-2-pyrrolidinone. Furthermore, we will present a robust experimental protocol for the determination of its UV-Vis absorption maxima, ensuring scientific rigor and reproducibility.
Theoretical Framework: Understanding UV-Vis Absorption in Aromatic Systems
The UV-Vis absorption of an organic molecule is governed by the electronic transitions between molecular orbitals. In the case of ethyl 3-(2-oxopyrrolidin-1-yl)benzoate, the primary chromophore is the substituted benzene ring. The presence of the ester and the N-pyrrolidinone substituents will influence the energy of these transitions and, consequently, the λmax.
The benzene ring exhibits characteristic π → π* transitions. The substitution on the ring can cause a shift in these absorption bands. A shift to a longer wavelength is known as a bathochromic or red shift, while a shift to a shorter wavelength is a hypsochromic or blue shift. The magnitude and direction of this shift depend on the nature of the substituent and its interaction with the aromatic system.
Comparative Analysis of Structural Analogs
To predict the UV-Vis absorption maxima of ethyl 3-(2-oxopyrrolidin-1-yl)benzoate, we will examine the spectral data of its core components.
| Compound | Structure | Solvent | λmax (nm) | Molar Absorptivity (ε) |
| Ethyl Benzoate | Ethanol | ~228, ~273 | - | |
| N-Phenyl-2-pyrrolidinone | Ethanol | ~240-260 (Predicted) | - | |
| Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate (para-isomer) | Ethanol | >273 (Predicted) | - | |
| Ethyl 3-(2-oxopyrrolidin-1-yl)benzoate (meta-isomer) | Ethanol | ~230-240, ~275-285 (Predicted) | - |
Ethyl Benzoate: As a simple aromatic ester, ethyl benzoate in ethanol exhibits two primary absorption bands. The more intense band around 228 nm is attributed to the primary π → π* transition of the benzene ring, while the weaker band around 273 nm is due to the "benzenoid" band, which shows vibrational fine structure in non-polar solvents.
N-Phenyl-2-pyrrolidinone: This molecule combines a benzene ring with a lactam (cyclic amide) group. The nitrogen atom's lone pair of electrons can interact with the aromatic π-system, acting as an auxochrome. This interaction is expected to cause a bathochromic shift of the primary absorption band compared to benzene, likely in the 240-260 nm range. Amides also exhibit a weak n → π* transition at shorter wavelengths, typically around 215 nm.
Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate (para-isomer): In this isomer, the ester and the pyrrolidinone groups are in a para-relationship, allowing for direct resonance interaction between the electron-donating nitrogen of the pyrrolidinone and the electron-withdrawing carbonyl of the ester through the benzene ring. This extended conjugation is predicted to lead to a significant bathochromic shift of the primary absorption band to a wavelength longer than that of ethyl benzoate.
Predicted Absorption for Ethyl 3-(2-oxopyrrolidin-1-yl)benzoate (meta-isomer): In our target molecule, the substituents are in a meta-position. This arrangement prevents direct through-conjugation between the nitrogen and the ester carbonyl. Therefore, the electronic effects are primarily inductive. The overall electronic effect will be a combination of the individual contributions of the ethyl benzoate and N-phenylpyrrolidinone moieties. It is anticipated that the spectrum will show two main absorption bands. The primary, more intense band is expected to be at a slightly longer wavelength than that of ethyl benzoate due to the presence of the N-phenylpyrrolidinone group, likely in the 230-240 nm region. The weaker, longer-wavelength band is also expected to show a slight bathochromic shift compared to ethyl benzoate, appearing in the 275-285 nm range.
Experimental Protocol for UV-Vis Absorption Measurement
To empirically validate the predicted absorption maxima, the following detailed protocol for UV-Vis spectrophotometry should be followed.
1. Materials and Instrumentation:
-
Ethyl 3-(2-oxopyrrolidin-1-yl)benzoate (high purity)
-
Spectroscopic grade ethanol (or other suitable solvent with a UV cutoff below 200 nm)
-
Double-beam UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
2. Solution Preparation:
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of ethyl 3-(2-oxopyrrolidin-1-yl)benzoate and dissolve it in a 10 mL volumetric flask with spectroscopic grade ethanol.
-
Working Solution (e.g., 0.01 mg/mL): Dilute the stock solution to a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.2 - 1.0 AU). For example, pipette 100 µL of the stock solution into a 10 mL volumetric flask and dilute to the mark with ethanol.
3. Instrumental Analysis:
-
Instrument Warm-up: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure stable output.
-
Baseline Correction: Fill both the sample and reference cuvettes with the spectroscopic grade ethanol. Place them in the respective holders and perform a baseline correction over the desired wavelength range (e.g., 400 nm to 200 nm).
-
Sample Measurement: Empty the sample cuvette and rinse it with a small amount of the working solution before filling it. Place the sample cuvette back into the sample holder and acquire the absorption spectrum over the same wavelength range.
4. Data Analysis:
-
Identify the wavelengths at which the maximum absorbance (λmax) occurs.
-
Record the absorbance value at each λmax.
-
If desired, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length (1 cm).
Visualization of Key Concepts
To better illustrate the relationships between the compounds and the experimental workflow, the following diagrams are provided.
Caption: Structural relationship of the target compound to its analogs.
Caption: Experimental workflow for UV-Vis absorption measurement.
Conclusion
While direct experimental data for the UV-Vis absorption maxima of ethyl 3-(2-oxopyrrolidin-1-yl)benzoate is not currently available, a comparative analysis of its structural fragments allows for a reasoned prediction of its spectral properties. It is anticipated that the compound will exhibit two primary absorption bands, with the major peaks located in the regions of approximately 230-240 nm and 275-285 nm when measured in a polar protic solvent like ethanol. The provided experimental protocol offers a clear and robust methodology for the empirical determination of these values, which is essential for the comprehensive characterization of this and other novel compounds in a research and development setting. This guide underscores the synergy between theoretical prediction and experimental validation in advancing our understanding of molecular photophysics.
References
-
Ibeji, C.U., Adegboyega, J., Okagu, O.D. and Adeleke, B.B. (2016). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Journal of Applied Sciences, 16: 504-516. [Link]
-
Castro, G.T., Blanco, S.E. and Giordano, O.S. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules, 5(3), 424-426. [Link]
-
University of Calgary. (n.d.). Spectroscopic Analysis of Amides. CH 20: Spectroscopy Analysis. [Link]
-
PubChem. (n.d.). Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate. National Center for Biotechnology Information. [Link]
-
Shimadzu. (n.d.). Measurement of Impurities in Ethanol Using UV-Vis Spectrophotometer. [Link]
-
Agilent. (n.d.). Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur. Chapter 2.2.25). [Link]
-
University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 3-(2-Oxo-1-pyrrolidinyl)benzoate
This document provides a detailed, step-by-step protocol for the proper disposal of Ethyl 3-(2-Oxo-1-pyrrolidinyl)benzoate, ensuring the safety of laboratory personnel and compliance with environmental regulations. As a specialty chemical used in research and development, its unique properties—derived from both the ethyl benzoate and pyrrolidinone moieties—necessitate a cautious and informed approach to waste management. This guide is designed to provide clarity and instill best practices for researchers, scientists, and drug development professionals.
Chemical Profile and Hazard Assessment
-
Ethyl Benzoate Moiety : Safety data for ethyl benzoate indicates it is a combustible liquid (Flash Point: 88 °C / 190.4 °F) and is considered toxic to aquatic life.[1][2] While not acutely toxic to humans, it can cause skin and eye irritation.[3]
-
Pyrrolidinone/Pyrrolidine Moiety : The pyrrolidine ring is a core structure in many pharmacologically active molecules.[4][5] Pyrrolidine derivatives can exhibit a range of biological effects and potential toxicities, which are not always fully characterized for novel compounds.[6][7] Some pyrrolidine-based compounds have the potential to form reactive metabolites, warranting careful handling.[5]
Summary of Key Safety and Disposal Information
| Parameter | Guideline | Rationale & Citations |
| Waste Classification | Hazardous Chemical Waste | Combustible nature, aquatic toxicity, and unknown toxicological profile of the pyrrolidinone moiety.[1][2][7] |
| Disposal Method | Licensed Hazardous Waste Vendor | Required for all hazardous chemical waste to ensure regulatory compliance and environmental protection.[9] |
| Drain Disposal | Strictly Prohibited | Potential for aquatic toxicity and unforeseen reactions in the sewer system.[3][8][10] |
| Personal Protective Equipment (PPE) | Safety Goggles, Nitrile Gloves, Lab Coat | Protects against potential skin/eye irritation and accidental exposure.[11] |
| Incompatible Materials | Strong Oxidizing Agents, Strong Bases | Based on the reactivity profile of similar ester compounds.[2] |
Core Disposal Protocol: A Step-by-Step Workflow
The following protocol outlines the mandatory procedure for collecting and disposing of this compound waste. Adherence to these steps is critical for maintaining a safe laboratory environment.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the proper PPE. This is the first line of defense against accidental exposure.
-
Eye Protection : ANSI-rated safety goggles are mandatory.
-
Hand Protection : Wear chemically resistant gloves, such as nitrile gloves.[3]
-
Body Protection : A standard laboratory coat should be worn at all times.[11]
Step 2: Segregate and Collect Waste
Proper segregation prevents dangerous chemical reactions and ensures compliant disposal.
-
Dedicated Waste Container : Designate a specific container for this compound waste. Do not mix it with other waste streams unless their compatibility is confirmed.[12]
-
Container Material : The container must be in good condition and compatible with the chemical. A glass or high-density polyethylene (HDPE) bottle is typically suitable.[13]
-
Keep Container Closed : The waste container must be kept tightly sealed at all times, except when adding waste. This prevents the release of vapors and potential spills.[13]
Step 3: Label the Waste Container Correctly
Clear and accurate labeling is a regulatory requirement and essential for safety. The label must be securely affixed to the container and include the following information:
-
The words "Hazardous Waste ".[13]
-
The full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[13]
-
A clear indication of the primary hazards (e.g., "Combustible," "Environmental Hazard").
-
The accumulation start date (the date the first drop of waste was added).
Step 4: Store Waste in a Designated Area
Proper temporary storage within the lab is crucial until pickup.
-
Satellite Accumulation Area : Store the waste container in a designated satellite accumulation area near the point of generation.[13]
-
Segregation : Ensure the container is stored separately from incompatible materials like strong oxidizing agents.[2][13]
-
Location : The storage area should be away from heat sources, open flames, and direct sunlight.[2]
Step 5: Arrange for Final Disposal
The final step is to transfer the waste to a certified professional.
-
Contact EHS : Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup for your hazardous waste.
-
Licensed Vendor : The EHS office will work with a licensed and approved hazardous waste disposal company to transport and properly dispose of the chemical in accordance with all local, state, and federal regulations.[8][9][14]
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is vital to mitigate risks.
-
Alert Personnel : Immediately alert others in the vicinity.
-
Evacuate (If Necessary) : For a large spill, evacuate the area and contact your EHS office or emergency response team.
-
Manage Small Spills : For minor spills that you are trained to handle:
-
Ensure the area is well-ventilated, and wear appropriate PPE (safety goggles, gloves, lab coat).[15]
-
Contain the spill by covering it with a non-combustible, inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[1][15]
-
Carefully collect the absorbed material using non-sparking tools and place it into a properly labeled hazardous waste container.
-
Clean the spill area thoroughly.
-
Dispose of the contaminated absorbent material as hazardous waste, following the protocol described above.
-
Visual Workflow for Disposal Decision-Making
The following diagram illustrates the logical flow for the proper management of this compound waste.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.ca [fishersci.ca]
- 3. dept.harpercollege.edu [dept.harpercollege.edu]
- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. Chemical and Specialty Chemical | Clean Harbors [cleanharbors.com]
- 10. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
- 11. directpcw.com [directpcw.com]
- 12. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
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- 14. Chemical Waste | Removal, Treatment and Disposal | CSG [csg.co.uk]
- 15. tcichemicals.com [tcichemicals.com]
Personal protective equipment for handling Ethyl 3-(2-Oxo-1-pyrrolidinyl)benzoate
As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a mechanistic system governed by chemical physics and biology. Handling specialized organic building blocks like Ethyl 3-(2-Oxo-1-pyrrolidinyl)benzoate requires a deep understanding of molecular structure to predict and mitigate hazards effectively.
This compound features two critical structural motifs: an ethyl benzoate ester and a pyrrolidinone ring[1]. The ester moiety imparts significant lipophilicity, increasing its solubility in organic solvents and biological lipid bilayers. Concurrently, the 2-pyrrolidinyl group shares structural homology with known chemical permeation enhancers like N-Methyl-2-pyrrolidone (NMP)[2]. When these structural features are combined, the resulting molecule possesses a high potential to bypass standard dermal barriers and degrade common laboratory elastomers, necessitating a rigorous, causality-driven approach to Personal Protective Equipment (PPE).
Hazard Causality and PPE Selection Logic
To build a self-validating safety protocol, we must first understand why specific equipment is chosen.
-
Dermal Penetration & Elastomer Degradation: Organic esters are notorious for their ability to swell and degrade standard nitrile gloves over prolonged exposure[3]. Furthermore, pyrrolidone derivatives act as powerful transdermal carriers[2]. If the compound is dissolved in a carrier solvent (e.g., DMSO or Dichloromethane), a single splash can rapidly permeate a standard 0.12 mm nitrile glove, carrying the solute directly into the operator's bloodstream.
-
Corneal Toxicity: The lipophilic nature of the ester allows it to rapidly penetrate the corneal epithelium, causing severe defatting, protein denaturation, and irreversible ocular damage upon contact[4].
-
Respiratory Irritation: While the neat compound may have a low vapor pressure, the transfer of fine powders can lead to aerosolization. Inhalation of pyrrolidone-carboxylic acid derivatives is known to cause acute respiratory tract irritation[5].
Quantitative PPE Specification Matrix
The following table summarizes the mandatory PPE specifications required to break the chain of exposure causality:
| PPE Category | Material / Specification | Quantitative Standard | Causality / Rationale |
| Primary Gloves | Nitrile (Min. 0.12 mm thickness) | EN 374-2 (Leak Resistance) | Provides baseline tactile sensitivity for precision weighing and handling. |
| Secondary Gloves | Butyl Rubber or Viton™ (0.30 mm) | >480 min breakthrough (EN 374-3) | Organic esters degrade nitrile. Essential for handling the compound in solution[3]. |
| Eye Protection | Polycarbonate Splash Goggles | ANSI Z87.1-2020 | Protects against severe corneal defatting from ester splashes and aerosols[4]. |
| Body Protection | Flame-Resistant (FR) Lab Coat | NFPA 2112 | Mitigates fire risk if the compound is handled alongside flammable carrier solvents. |
| Respirator | NIOSH OV/P100 Cartridge | APF 10 (Half-mask) | Required only if handling outside a certified fume hood (not recommended) to prevent inhalation[3]. |
Operational Workflow: Safe Weighing and Transfer Protocol
This step-by-step methodology is designed as a self-validating system. Each step contains a verification check to ensure the protocol's integrity before proceeding.
Phase 1: Engineering Control Validation
-
Verify Airflow: Ensure the chemical fume hood is operational. The digital monitor must read a face velocity between 80–100 feet per minute (fpm) (0.4–0.5 m/s).
-
Sash Positioning: Lower the sash to the designated safe operating height (typically 18 inches) to create a physical barrier between the operator's breathing zone and the compound.
Phase 2: PPE Donning Sequence
-
Wash and thoroughly dry hands to prevent moisture from compromising glove integrity.
-
Don the inner layer of standard nitrile gloves. Inspect visually for pinholes.
-
Don a fully buttoned FR lab coat and ANSI Z87.1-2020 certified splash goggles[4].
-
Don the outer layer of chemical-resistant gloves (Butyl or Viton™)[3].
Phase 3: Active Handling & Static Mitigation
-
Discharge Static: Organic powders hold static charges that cause them to aerosolize upon opening. Use an anti-static gun (e.g., Zerostat) on the weighing boat and stainless-steel spatula prior to handling.
-
Transfer: Carefully open the chemical container inside the hood. Transfer the required mass of this compound into the anti-static weigh boat.
-
Dissolution Causality Check: If preparing a solution, always transfer the solid into the receiving flask first, followed by the solvent. Adding solvent to a dry powder rapidly displaces air, which can eject fine particulates of the pyrrolidone derivative into the hood's airstream, increasing exposure risk[5].
Phase 4: Decontamination and Doffing
-
Seal all primary containers immediately after use.
-
Wipe down the spatula, balance, and hood surface with an ester-compatible solvent (e.g., isopropanol), followed by a secondary wipe with mild soap and water to hydrolyze and remove residual traces.
-
Remove the outer gloves using the "glove-in-glove" technique to contain external contamination. Discard them in a designated solid hazardous waste bin[3].
-
Remove goggles and lab coat, followed by the inner gloves. Wash hands with soap and water for a minimum of 20 seconds.
Hazard Mitigation Logic Visualization
The following diagram maps the logical relationship between the inherent chemical hazards of pyrrolidinyl benzoates and the corresponding operational controls.
Workflow for hazard identification, PPE selection, and handling of pyrrolidinyl benzoates.
Emergency Response & Disposal Plans
-
Spill Response: Do not use water initially, as the ester is poorly soluble and will spread. Cover the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or sand). Sweep into a chemical waste container using non-sparking tools.
-
Skin Contact: Immediately doff contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Because pyrrolidones enhance skin absorption, do not use solvents (like ethanol or acetone) to wash the skin, as this will drive the chemical deeper into the dermis[2].
-
Disposal: Do not dispose of down the drain. All liquid waste containing this compound must be collected in properly labeled, chemically compatible (e.g., HDPE) hazardous waste jugs. Solid waste (contaminated gloves, weigh boats, absorbent materials) must be double-bagged and processed through your institution's approved hazardous waste incineration stream[3].
References
-
PubChem. "Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate | C13H15NO3 | CID 2728186". National Library of Medicine. URL: [Link]
-
Reed College. "Reed College Chemistry Lab Safety Manual July 2025". Environmental Health and Safety. URL: [Link]
-
New Jersey Department of Health. "N-Methyl-2-pyrrolidone - Hazardous Substance Fact Sheet". NJ.gov. URL:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
